DLPG
描述
属性
IUPAC Name |
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27?,28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSYGHBBDDURM-AMRYRHMLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677100 | |
| Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-27-8 | |
| Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DLPG phospholipid synthesis and purity
An In-depth Technical Guide to the Synthesis and Purity of DLPG Phospholipid
Introduction
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) is a synthetic glycerophospholipid that holds significant importance in the fields of biochemistry, drug delivery, and membrane biophysics. As a member of the phosphatidylglycerol (PG) family, this compound consists of a glycerol (B35011) backbone, two lauric acid (C12:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphoglycerol headgroup attached at the sn-3 position. The defined structure and amphipathic nature of this compound make it a crucial component in the formulation of liposomes and other lipid-based nanoparticles used as drug delivery vehicles. The purity and quality of this compound are paramount for the stability, efficacy, and safety of these formulations, necessitating robust methods for its synthesis, purification, and analysis.
This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, detailed protocols for its purification, and analytical techniques for rigorous purity assessment, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound Phospholipid
The synthesis of this compound can be broadly categorized into two main approaches: total chemical synthesis and enzyme-catalyzed synthesis.
Chemical Synthesis
Total chemical synthesis offers precise control over the stereochemistry and acyl chain composition of the target phospholipid.[1] A common strategy involves a convergent approach using protected building blocks of diacylglycerol and the phosphoglycerol headgroup.[1][] The H-phosphonate and phosphoramidite (B1245037) methodologies are frequently employed for forming the phosphodiester bond.[3]
A general synthetic route begins with a stereospecific glycerol precursor, such as (R)-solketal, which is protected to allow for the sequential introduction of the two lauroyl acyl chains.[1] Following acylation, the protecting groups are removed, and the resulting 1,2-dilauroyl-sn-glycerol (B159022) is coupled with a protected glycerol phosphate (B84403) derivative. The final step involves the global deprotection of the phosphate and headgroup moieties to yield the final this compound product.
Enzymatic Synthesis
Enzymatic synthesis provides a greener and often more direct route to phospholipids (B1166683), operating under mild reaction conditions.[4][5] The most common enzymatic method for producing phosphatidylglycerols is through the transphosphatidylation reaction catalyzed by Phospholipase D (PLD).[6][7]
In this process, a readily available phosphatidylcholine (PC) with the desired acyl chains, such as 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), is used as the substrate. In the presence of a high concentration of glycerol, PLD cleaves the choline (B1196258) headgroup from DLPC and catalyzes the transfer of the phosphatidic acid moiety to glycerol, forming this compound.[6] This reaction is highly efficient and is a preferred method for large-scale production.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from DLPC using Phospholipase D.
-
Reaction Setup : Prepare a single-phase reaction system by dissolving DLPC and a soluble calcium salt (e.g., CaCl₂) in an aqueous buffer (e.g., acetate (B1210297) buffer, pH 5.6).[6]
-
Co-solvent Addition : Add a water-miscible co-solvent, such as 1,2-dimethoxyethane (B42094) (5-25% v/v), to ensure all reactants remain in a single phase.[6]
-
Substrate Addition : Add a large molar excess of glycerol to the reaction mixture. This drives the equilibrium towards the transphosphatidylation product (this compound) rather than hydrolysis to phosphatidic acid.[6]
-
Enzyme Addition : Initiate the reaction by adding Phospholipase D (from a source like Streptomyces species or cabbage). The optimal amount of enzyme should be determined empirically to maximize this compound yield before significant hydrolysis occurs.[6]
-
Incubation : Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for a predetermined time (typically several hours).
-
Reaction Termination : Stop the reaction by adding a chelating agent like EDTA to sequester the Ca²⁺ ions, inactivating the enzyme, or by adding an organic solvent to denature it.
-
Extraction : Proceed with the extraction and purification of the synthesized this compound from the reaction mixture.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for purifying this compound from reaction mixtures containing unreacted starting materials and byproducts.
-
Sample Preparation : After the synthesis reaction, perform a solvent extraction (e.g., using a chloroform (B151607)/methanol (B129727)/water system) to isolate the total lipid fraction. Dry the organic phase under reduced pressure.[8]
-
Column Packing : Pack a glass column with silica (B1680970) gel 60 slurry in a non-polar solvent like chloroform or hexane.
-
Sample Loading : Dissolve the crude lipid extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the top of the silica gel bed.
-
Elution : Elute the column with a gradient of increasing polarity.
-
Start with 100% chloroform to elute neutral lipids.
-
Gradually increase the methanol concentration in the chloroform (e.g., from 2% to 20% methanol in chloroform) to elute phospholipids based on their headgroup polarity.
-
This compound, being an anionic phospholipid, will elute after neutral and zwitterionic lipids like PC but before more polar lipids.
-
-
Fraction Collection : Collect fractions and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Pooling and Drying : Pool the fractions containing pure this compound (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Purity Assessment
Ensuring the purity of this compound is critical. Commercially available high-purity this compound typically exceeds 99% purity.[9] Several analytical techniques are employed for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative assessment of phospholipid purity and for monitoring the progress of purification.[10][11]
Experimental Protocol for TLC Analysis:
-
Plate Preparation : For improved separation of acidic phospholipids, pre-treat silica gel TLC plates by dipping them in a 1.8% (w/v) solution of boric acid in ethanol (B145695) for 2 minutes. Dry the plates in an oven.[10][12]
-
Sample Application : Spot a small amount of the dissolved this compound sample onto the baseline of the TLC plate.
-
Development : Place the plate in a TLC chamber saturated with an appropriate mobile phase. A common solvent system for separating phospholipids is Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v).[13][14]
-
Visualization : After development, dry the plate and visualize the spots using one of the following methods:
-
Iodine Vapor : Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.[14]
-
Phosphorus-Specific Stain : Spray the plate with a molybdenum blue reagent. Phosphate-containing lipids like this compound will appear as blue spots.[14]
-
Charring : Spray with a sulfuric acid solution and heat. All organic compounds will appear as dark spots.
-
-
Interpretation : Purity is assessed by the presence of a single spot at the expected retention factor (Rf) for this compound. The presence of other spots indicates impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis of phospholipids.[15][16] Normal-phase chromatography is typically used to separate lipid classes. Detection is often performed with an Evaporative Light-Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as phospholipids lack a strong UV chromophore.
Experimental Protocol for HPLC Analysis:
-
Column : Use a silica or cyanopropyl stationary phase column.[15][17]
-
Mobile Phase : Employ a gradient elution system. A typical gradient might run from a non-polar solvent mixture (e.g., Hexane/Isopropanol) to a more polar mixture (e.g., Hexane/Isopropanol/Water).[17]
-
Sample Preparation : Dissolve a precise amount of the this compound sample in the initial mobile phase or a suitable solvent like hexane/isopropanol.
-
Injection and Elution : Inject the sample and run the gradient program.
-
Detection : Detect the eluting peaks using an ELSD, CAD, or a UV detector at a low wavelength (~205 nm).[16][18]
-
Quantification : The purity of this compound is determined by calculating the relative peak area of the main component against the total area of all peaks using the area normalization method.[19]
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Method | Reference |
| Purity | >99% | TLC / HPLC | [9] |
| Identity | Conforms to structure | Mass Spectrometry | |
| Fatty Acid Composition | ≥99% Lauric Acid | Gas Chromatography (GC) | N/A |
| Appearance | White Powder | Visual | [20] |
Table 2: Comparison of Purity Analysis Techniques
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption chromatography on a planar surface. | Adsorption or partition chromatography in a packed column. |
| Quantification | Semi-quantitative at best. | Highly quantitative and reproducible. |
| Resolution | Moderate. | High. |
| Throughput | High (multiple samples per plate).[10] | Lower (sequential injections). |
| Cost | Low. | High (instrumentation and solvents). |
| Primary Use | Rapid purity checks, reaction monitoring.[11] | Final quality control, purity certification.[21] |
Table 3: Example HPLC Gradient for Phospholipid Analysis
As adapted from general phospholipid separation methods.[17]
| Time (min) | % Solvent A (Hexane/Isopropanol 98:2) | % Solvent B (Isopropanol/Water 85:15) | Flow Rate (mL/min) |
| 0 | 100 | 0 | 1.0 |
| 10 | 80 | 20 | 1.0 |
| 20 | 50 | 50 | 1.0 |
| 25 | 50 | 50 | 1.0 |
| 26 | 100 | 0 | 1.0 |
| 35 | 100 | 0 | 1.0 |
References
- 1. Stereospecific Synthesis of Phosphatidylglycerol Using a Cyanoethyl Phosphoramidite Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO1989001524A1 - Method of preparing phosphatidylglycerol - Google Patents [patents.google.com]
- 7. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4814111A - Process for purification of phospholipids - Google Patents [patents.google.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. remedypublications.com [remedypublications.com]
- 17. agilent.com [agilent.com]
- 18. High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN103512978A - Method for analyzing purity of vulcanization accelerator DPG - Google Patents [patents.google.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG) for Researchers and Drug Development Professionals
Anionic Phospholipid DLPG: A Key Component in Advanced Drug Delivery Systems and Membrane Research
1,2-dilauroyl-sn-glycero-3-phosphoglycerol, commonly known as this compound, is a synthetic, anionic phospholipid that has garnered significant attention in the scientific community, particularly in the fields of drug delivery, membrane biophysics, and materials science. Its unique amphiphilic nature, characterized by a hydrophilic phosphoglycerol headgroup and two hydrophobic lauroyl (12:0) acyl chains, allows it to self-assemble into various structures in aqueous environments, most notably liposomes and micelles. This property makes it an invaluable tool for the encapsulation and targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and an exploration of its role in biological systems.
Core Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in solution and its interaction with other molecules, thereby influencing the characteristics of any formulation in which it is a component.
| Property | Value | References |
| Molecular Formula | C30H58NaO10P | [1] |
| Molecular Weight | 632.74 g/mol | [1] |
| CAS Number | 73548-69-3 | |
| Appearance | White to off-white powder | |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | -3 °C | [2] |
| Critical Micelle Concentration (CMC) | 0.13 mM | [2] |
| Solubility | Soluble in Chloroform:Methanol (5:1, v/v) and Chloroform (2 mg/ml) | [3] |
Phase Transition Behavior: The gel-to-liquid crystalline phase transition temperature (Tm) is a critical parameter for phospholipids (B1166683). It represents the temperature at which the lipid acyl chains transition from a more ordered, rigid "gel" state to a more disordered, fluid "liquid-crystalline" state. For this compound, this transition occurs at -3 °C[2]. This low Tm means that at physiological temperatures (around 37 °C), this compound bilayers are in a fluid state, which is often desirable for creating stable and dynamic liposomal drug delivery systems.
Self-Assembly in Aqueous Media: Above its critical micelle concentration (CMC) of 0.13 mM, this compound monomers in an aqueous solution will spontaneously self-assemble into micelles to minimize the unfavorable interactions between their hydrophobic tails and water[2][4]. This property is fundamental to the formation of liposomes and other lipid-based nanoparticles.
Experimental Protocols for the Preparation of this compound-Containing Liposomes
The versatility of this compound allows for its incorporation into liposomes using various well-established techniques. The choice of method often depends on the desired size, lamellarity, and encapsulation efficiency of the final liposomal product.
Thin-Film Hydration Method
This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be further processed to form unilamellar vesicles.
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, the flask can be placed under high vacuum for several hours.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the Tm of all lipid components.
-
Agitate the flask by gentle rotation or vortexing to facilitate the formation of MLVs.
-
Sonication Method for Small Unilamellar Vesicles (SUVs)
Sonication is used to break down large MLVs into smaller, unilamellar vesicles.
Methodology:
-
Prepare MLVs using the thin-film hydration method as described above.
-
Submerge the vial containing the MLV suspension in a bath sonicator or use a probe sonicator.
-
Sonicate the suspension until the milky appearance becomes clear, indicating the formation of SUVs. The sonication time will vary depending on the instrument and desired size. It is crucial to control the temperature during sonication to prevent lipid degradation.
Extrusion Method for Large Unilamellar Vesicles (LUVs)
Extrusion is a popular technique for producing liposomes with a defined and uniform size distribution.
Methodology:
-
Prepare MLVs using the thin-film hydration method.
-
Load the MLV suspension into an extruder.
-
Force the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This process should be performed at a temperature above the lipid Tm.
-
The resulting suspension will contain LUVs with a diameter close to the pore size of the membrane used.
Role of this compound in Cellular Signaling and Drug Delivery
While the direct involvement of this compound in specific intracellular signaling pathways is not extensively documented, its role as a component of cellular membranes and a tool in drug delivery provides insight into its biological significance.
Membrane Interactions: As a phosphatidylglycerol, this compound is a member of a class of phospholipids that are minor but important components of eukaryotic cell membranes and more abundant in bacterial membranes. The anionic nature of the phosphoglycerol headgroup can influence the surface charge of membranes, which in turn can affect interactions with proteins, peptides, and other charged molecules.
Drug Delivery Systems: The primary application of this compound in a research and pharmaceutical context is in the formulation of drug delivery vehicles. Its anionic charge can be utilized to:
-
Enhance Stability: The electrostatic repulsion between negatively charged liposomes can prevent aggregation and improve the stability of the formulation.
-
Modulate Drug Release: The charge of the liposome can influence the encapsulation and release kinetics of charged drug molecules.
-
Targeted Delivery: Although not a targeting ligand itself, the surface charge of this compound-containing liposomes can influence their biodistribution and interaction with target cells.
Conclusion
1,2-dilauroyl-sn-glycero-3-phosphoglycerol is a versatile and valuable phospholipid for researchers and drug development professionals. Its well-defined physicochemical properties, particularly its low phase transition temperature and ability to form stable anionic vesicles, make it an ideal component for the development of advanced drug delivery systems. The experimental protocols outlined in this guide provide a solid foundation for the preparation of this compound-containing liposomes for a wide range of research and therapeutic applications. Further investigation into the specific interactions of this compound with cellular components will undoubtedly continue to expand its utility in the future.
References
DLPG critical micelle concentration
An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG)
Introduction
The critical micelle concentration (CMC) is a fundamental physicochemical parameter that defines the concentration at which individual surfactant or lipid molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of the CMC of phospholipids (B1166683) such as 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) is paramount. This is because the CMC dictates the stability and behavior of lipid-based drug delivery systems, including micelles and liposomes, which are pivotal in the formulation of novel therapeutics. This technical guide provides a detailed examination of the CMC of this compound, presenting quantitative data, in-depth experimental methodologies for its determination, and visual workflows to elucidate the processes involved.
Critical Micelle Concentration of Phosphatidylglycerols
The molecular structure of a phospholipid, particularly the length of its hydrophobic acyl chains, is a primary determinant of its CMC. An increase in the length of the acyl chains enhances the hydrophobicity of the molecule, which in turn promotes the formation of micelles at lower concentrations to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment. The table below presents the CMC values for a homologous series of phosphatidylglycerols (PGs), illustrating the inverse relationship between acyl chain length and the CMC.
| Lipid | Acyl Chain Composition | CMC (mM) |
| 8:0 PG | Di-octanoyl (C8) | 1.21 |
| 10:0 PG | Di-decanoyl (C10) | 0.42 |
| 12:0 PG (this compound) | Di-lauroyl (C12) | 0.13 |
| 14:0 PG | Di-myristoyl (C14) | 0.011 |
| These CMC values were determined using a pyrene (B120774) fluorescence technique.[2][3] |
Experimental Protocols for CMC Determination
The CMC of a phospholipid can be determined by monitoring a physical property of the solution that exhibits a distinct change as a function of the lipid concentration. The concentration at which this abrupt change occurs corresponds to the CMC. The following sections provide detailed protocols for two widely used and robust methods for CMC determination.
Fluorescence Spectroscopy using a Pyrene Probe
This sensitive technique leverages the unique photophysical properties of pyrene, a fluorescent probe whose emission spectrum is highly dependent on the polarity of its immediate surroundings. In a polar aqueous environment, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum has a certain value. Upon the formation of micelles, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment of the pyrene molecules leads to a significant alteration in the I₁/I₃ ratio.[4]
Materials
-
This compound
-
Pyrene (fluorescence-grade)
-
Acetone (B3395972) or Ethanol (spectroscopic grade)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks and pipettes
-
Fluorometer
Experimental Procedure
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene (e.g., 1x10⁻³ M) in a suitable organic solvent such as acetone or ethanol.[1]
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in high-purity water to create a stock solution with a concentration significantly above the anticipated CMC.
-
Preparation of Sample Series: Prepare a series of dilutions from the this compound stock solution to cover a broad concentration range that brackets the expected CMC.
-
Incorporation of Pyrene Probe: Transfer a small, fixed volume of the pyrene stock solution into a series of clean vials. The solvent is then completely evaporated under a gentle stream of nitrogen or in a vacuum desiccator, leaving a thin film of pyrene on the vial walls.[1] This step is crucial to prevent any interference from the organic solvent in the subsequent measurements.
-
Sample Equilibration: Add the prepared this compound dilutions to the corresponding vials containing the pyrene film. The vials are then sealed and allowed to equilibrate, typically overnight, with gentle agitation to ensure the complete dissolution of the pyrene into the lipid solutions and the attainment of thermodynamic equilibrium for micelle formation.[1]
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample using a fluorometer. The typical excitation wavelength for pyrene is around 335 nm, with the emission spectrum recorded from approximately 350 nm to 500 nm.[1]
-
Data Analysis: From each emission spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks. Plot the ratio of these intensities (I₁/I₃) as a function of the logarithm of the this compound concentration. The CMC is identified as the concentration at the inflection point of the resulting sigmoidal curve.[5]
Pyrene Fluorescence Workflow for CMC Determination
Surface Tensiometry
Surface tensiometry is a classical and direct method for determining the CMC. It relies on the principle that surfactant monomers adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes progressively more populated with monomers, leading to a continuous decrease in surface tension. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant above the CMC.[6] The Wilhelmy plate and Du Noüy ring methods are two common techniques for measuring surface tension.[7][8][9]
Materials
-
This compound
-
High-purity water
-
Volumetric flasks and pipettes
-
Surface tensiometer (equipped with a Wilhelmy plate or Du Noüy ring)
Experimental Procedure
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in high-purity water at a concentration well above its expected CMC. From this stock, prepare a series of dilutions to obtain a range of concentrations both below and above the anticipated CMC.[6]
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's specifications, typically using high-purity water as a standard.
-
Surface Tension Measurement: Measure the surface tension of each prepared this compound solution. It is critical to ensure that the measuring probe (Wilhelmy plate or Du Noüy ring) is meticulously cleaned and dried between each measurement to prevent cross-contamination.[1]
-
Equilibration: For each measurement, allow sufficient time for the surface tension to reach a stable, equilibrium value before recording the reading. This is particularly important for solutions with concentrations near the CMC.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The resulting plot will typically show two linear regions: one with a negative slope at concentrations below the CMC and a second that is nearly horizontal at concentrations above the CMC. The CMC is determined from the point of intersection of the extrapolations of these two linear portions.[6]
Surface Tensiometry Workflow for CMC Determination
Conclusion
The critical micelle concentration is an indispensable parameter in the characterization of phospholipids for pharmaceutical applications. For this compound, the CMC is established at 0.13 mM, a value that is consistent with the trend observed for other phosphatidylglycerols where the CMC decreases with increasing acyl chain length. The detailed experimental protocols for fluorescence spectroscopy and surface tensiometry provided in this guide offer robust and reliable methodologies for the accurate determination of the CMC of this compound and other amphiphilic molecules. A precise understanding and measurement of the CMC are fundamental for the rational design and successful development of stable and effective lipid-based drug delivery platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring Tensiometer [sites.mpip-mainz.mpg.de]
- 3. youtube.com [youtube.com]
- 4. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 5. agilent.com [agilent.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
DLPG phase transition temperature
An In-depth Technical Guide to the Phase Transition Temperature of DLPG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phase transition temperature of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound), a crucial parameter in the study of lipid bilayers and their applications in drug delivery and membrane biophysics.
Quantitative Data Summary
The main phase transition temperature (Tm), representing the shift from a gel-like to a liquid-crystalline state, is a key characteristic of lipid bilayers. For this compound, this transition occurs at sub-zero temperatures. Several factors, including the ionic strength of the medium, pH, and the presence of cations, can influence this temperature.[1]
| Parameter | Value | Conditions | Reference |
| Main Phase Transition Temperature (Tm) | -3 °C | Not specified | Avanti Polar Lipids[2][3] |
| Main Phase Transition Temperature (Tm) | Approx. -5 °C | 100 mM ionic strength | Pan et al.[1] |
Experimental Protocol: Determination of this compound Phase Transition by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of lipids and other biomolecules.[4][5][6][7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.
Materials and Equipment
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) powder
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas stream
-
High-vacuum pump
-
Rotary evaporator
-
Water bath sonicator or bath incubator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Differential Scanning Calorimeter (e.g., VP-DSC high-sensitivity scanning microcalorimeter)
-
DSC data analysis software
Preparation of this compound Vesicles
2.2.1. Lipid Film Formation
-
Dissolve the desired amount of this compound in a chloroform/methanol (2:1, v/v) solution in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under a gentle stream of nitrogen gas. This will create a thin lipid film on the wall of the flask.
-
To ensure complete removal of any residual solvent, place the flask under a high-vacuum pump for at least 2 hours.
2.2.2. Hydration and Vesicle Formation
-
Hydrate the dry lipid film with the desired buffer solution by adding the buffer to the flask. The temperature of the buffer should be well above the phase transition temperature of this compound (e.g., room temperature).
-
Vortex the mixture vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
To create large unilamellar vesicles (LUVs), the MLV suspension can be subjected to multiple freeze-thaw cycles followed by extrusion.
-
For extrusion, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tm.
DSC Measurement
-
Degas both the prepared this compound vesicle suspension and the reference buffer solution before loading them into the calorimeter cells.
-
Carefully load the this compound vesicle suspension (e.g., 1 mM total lipid concentration) into the sample cell and an equal volume of the buffer into the reference cell of the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm of this compound (e.g., -25°C).
-
Perform heating scans at a controlled rate (e.g., 1°C/minute) up to a temperature well above the Tm (e.g., 15°C).
-
Typically, multiple heating and cooling scans are performed to check for the reversibility of the transition. The data from the second heating scan is often used for analysis to ensure thermal history consistency.
Data Analysis
-
The DSC thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.
-
The temperature at the peak maximum is taken as the main phase transition temperature (Tm).
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH), and the width of the peak at half-height provides information about the cooperativity of the transition.
Visualizations
Experimental Workflow for DSC Analysis
Caption: Workflow for determining lipid phase transition temperature using DSC.
Phosphatidylglycerol in Signaling Pathways
While phosphatidylinositol and its phosphorylated derivatives are central to many signaling cascades, phosphatidylglycerol (PG) also plays a role as a substrate for certain enzymes involved in generating signaling molecules. For instance, specific phospholipases can act on PG to produce downstream messengers.
Caption: Simplified signaling pathway involving Phosphatidylglycerol.
References
- 1. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. youtube.com [youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
The Solubility of 1,2-Dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG), a crucial parameter for its application in pharmaceutical formulations and various research contexts. Understanding the solubility of this compound in organic solvents is paramount for developing effective drug delivery systems, such as liposomes and other lipid-based nanoparticles. This document compiles available quantitative solubility data, details a robust experimental protocol for solubility determination, and provides a visual workflow to guide researchers.
Quantitative Solubility Data
The solubility of this compound and related phospholipids (B1166683) in various organic solvents is summarized in the table below. It is important to note that while specific data for this compound is limited, information on structurally similar phospholipids such as 1,2-dilauroyl-sn-glycero-3-phosphatidylethanolamine (DLPE) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) can provide valuable insights into its solubility profile.
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Chloroform (B151607) | 2 mg/mL[1] | Not Specified |
| This compound | Chloroform:Methanol (B129727) (5:1 v/v) | Soluble[2] | Not Specified |
| DLPE | Chloroform | 3 mg/mL[3] | Not Specified |
| DLPC | Ethanol | ~25 mg/mL[4] | Not Specified |
| 1,2-Dilauroyl-sn-glycerol | Dimethylformamide (DMF) | 20 mg/mL[5] | Not Specified |
| 1,2-Dilauroyl-sn-glycerol | Dimethyl Sulfoxide (DMSO) | 7 mg/mL[5] | Not Specified |
| 1,2-Dilauroyl-sn-glycerol | Ethanol | 30 mg/mL[5] | Not Specified |
Note: The solubility of acidic phospholipids like this compound in chloroform can be enhanced by the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%).[6]
Experimental Protocol for Determining this compound Solubility
The following protocol outlines a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).[7][8][9]
1. Materials and Equipment:
-
1,2-Dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound) powder
-
Organic solvent of interest (e.g., chloroform, ethanol, methanol, dichloromethane, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Centrifuge capable of reaching high speeds
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis at 203-205 nm, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD))[10][11][12]
-
Analytical balance
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed vial. The exact amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Prepare triplicate samples for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The optimal time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring that no solid particles are disturbed.
-
For further purification and to remove any remaining particulates, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
Precisely dilute the filtered solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Analyze the chromatograms to determine the peak area corresponding to this compound in the sample.
-
Calculate the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Back-calculate the original concentration in the undiluted supernatant to determine the solubility of this compound in the tested solvent.
-
3. HPLC Conditions (Example):
-
Column: Silica gel column for normal-phase chromatography.[10]
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphoric acid (e.g., 100:10:1.8, v/v/v) can be used for isocratic elution.[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 203 nm.[10]
-
Injection Volume: 20 µL
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE CAS#: 59752-57-7 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]
- 9. researchgate.net [researchgate.net]
- 10. remedypublications.com [remedypublications.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to the Molecular Weight and Structure of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular weight, structure, and key experimental methodologies related to 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a significant phospholipid in biomedical research and drug delivery systems.
Core Molecular Properties of this compound
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol, commonly abbreviated as this compound, is a synthetic glycerophospholipid. It is characterized by a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions, and a phosphoglycerol head group at the sn-3 position. The "rac" (racemic) designation in the glycerol head group indicates a mixture of stereoisomers at that position. This compound is frequently utilized in the formation of liposomes and other artificial membranes for research purposes.[1]
Chemical Structure
The chemical structure of the sodium salt of this compound is depicted below:
Chemical Formula: C30H58NaO10P[2][3]
Synonyms: 1,2-Didodecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), PG(12:0/12:0)[1][3]
Quantitative Data Summary
The key quantitative data for this compound (sodium salt) are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 632.74 g/mol | [4][5] |
| 632.8 g/mol | [2][6] | |
| 632.739 g/mol | [3][7] | |
| Molecular Formula | C30H58NaO10P | [2][3][7] |
| CAS Number | 73548-69-3 | [1][2][8] |
| Purity | ≥98% | [5] |
Experimental Protocols for Structural and Molecular Weight Determination
The precise determination of the molecular weight and structure of phospholipids (B1166683) like this compound is crucial for their application in research and development. The primary techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique for the qualitative and quantitative analysis of complex phospholipids.[9] Electrospray ionization (ESI) is a common method for generating ions of phospholipid molecules for mass spectrometric analysis.[10]
Protocol: Phospholipid Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the analysis of phospholipids from a biological sample.
-
Phospholipid Extraction (Bligh and Dyer Method):
-
Homogenize the tissue sample in a phosphate-buffered saline (PBS) solution.
-
Perform a liquid-liquid extraction using a mixture of methanol, chloroform, and 0.1M NaCl to separate the organic (lipid-containing) and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipids in a chloroform/methanol (1:1) solution for analysis.[11]
-
-
Liquid Chromatography Separation:
-
Employ a normal phase HPLC column for the separation of different phospholipid classes.
-
Use a gradient elution with a mobile phase consisting of a mixture of solvents such as chloroform, methanol, and ammonium (B1175870) hydroxide. The gradient is programmed to separate phospholipids based on the polarity of their head groups.[7]
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a triple quadrupole mass spectrometer.
-
Utilize electrospray ionization (ESI) in either positive or negative ion mode. Acidic glycerophospholipids like phosphatidylglycerol (PG) show good responses in the negative ion mode.[10]
-
For the analysis of PG lipids, a neutral loss scan of m/z 189 from [M+NH4]+ ions can be used in positive ionization mode.[12]
-
The mass-to-charge ratio (m/z) of the parent ion provides the molecular weight of the phospholipid.[10]
-
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule, making it an invaluable tool for structural elucidation of phospholipids.[9] Phosphorus-31 NMR (31P NMR) is particularly useful for analyzing phospholipids due to the presence of a phosphorus atom in their headgroup.[13]
Protocol: Phospholipid Analysis by 31P NMR Spectroscopy
This protocol provides a general framework for obtaining 31P NMR spectra of phospholipid samples.
-
Sample Preparation:
-
Dissolve the purified phospholipid extract in a suitable solvent system, which typically includes a mixture of organic solvents and an aqueous buffer containing a chelating agent like EDTA.
-
Control of the pH and temperature of the sample is critical for obtaining high-resolution spectra.[14]
-
-
NMR Data Acquisition:
-
Acquire 31P NMR spectra on a high-field NMR spectrometer.
-
The chemical shift of the 31P nucleus is sensitive to the structure of the polar head group, allowing for the identification of different phospholipid classes.[14]
-
The chemical shift anisotropy (CSA) in solid-state 31P NMR can provide information on the orientation and dynamics of the phospholipid headgroup within a membrane.[13]
-
-
Data Analysis:
-
The position of the resonance (chemical shift) in the 31P NMR spectrum is characteristic of the specific phospholipid headgroup.
-
Integration of the signal intensities can be used for the quantification of different phospholipid classes in a mixture.[2]
-
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Liposome Preparation with this compound
This compound is commonly used in the preparation of liposomes, which serve as model membranes and drug delivery vehicles. The following diagram illustrates a typical workflow for preparing unilamellar vesicles using the film hydration and extrusion method.
Caption: Workflow for the preparation of this compound-containing liposomes.
Role of this compound in a Model Signaling Pathway
While this compound is not typically a direct signaling molecule, it is a crucial component of model membranes used to study the function of membrane-embedded signaling proteins, such as Receptor Tyrosine Kinases (RTKs). The following diagram illustrates the role of a this compound-containing lipid bilayer in facilitating RTK signaling.
Caption: Model of RTK signaling within a this compound-containing lipid bilayer.
References
- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 2. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 3. labsolu.ca [labsolu.ca]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. researchgate.net [researchgate.net]
- 14. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dipalmitoylphosphatidylglycerol (DLPG) in Modulating Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane fluidity is a critical parameter governing the function of cellular membranes, influencing everything from signal transduction to the activity of membrane-bound proteins. The lipid composition of the bilayer is a primary determinant of this property. This technical guide provides an in-depth examination of the role of dipalmitoylphosphatidylglycerol (B1197311) (DLPG), an anionic phospholipid, in modulating the fluidity and biophysical properties of lipid membranes. Through a comprehensive review of experimental data and methodologies, this document serves as a resource for researchers investigating membrane dynamics and those in the field of drug development targeting membrane-associated processes.
Introduction
Biological membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins. This fluidity is essential for a myriad of cellular processes, including lateral diffusion of proteins and lipids, membrane fusion and fission, and the conformational changes of transmembrane proteins.[1][2] The biophysical properties of the constituent lipids, such as acyl chain length, degree of saturation, and headgroup charge, collectively determine the fluidity of the membrane.[2][3]
Dipalmitoylphosphatidylglycerol (this compound) is a phospholipid composed of a glycerol (B35011) backbone, two palmitic acid chains (16:0), and a phosphoglycerol headgroup. The presence of the negatively charged phosphoglycerol headgroup and the saturated palmitoyl (B13399708) chains imparts unique characteristics to this compound, influencing its packing behavior and interactions within the lipid bilayer. This guide explores the specific contributions of this compound to membrane fluidity, drawing upon data from various biophysical techniques.
Biophysical Properties of this compound and its Impact on Membrane Structure
The physical state of a lipid bilayer is largely dictated by its phase transition temperature (Tm), the temperature at which the membrane transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase.
Phase Transition Behavior
This compound, with its two saturated 16-carbon acyl chains, exhibits a relatively high phase transition temperature. This property is a key determinant of its effect on membrane fluidity. In a pure this compound bilayer, the main gel-to-liquid crystalline phase transition occurs at approximately 41°C.
Table 1: Phase Transition Temperatures (Tm) of Various Phospholipids (B1166683)
| Phospholipid | Acyl Chain Composition | Headgroup | Tm (°C) |
| This compound | 12:0 / 12:0 | Phosphatidylglycerol | -3 |
| DMPG | 14:0 / 14:0 | Phosphatidylglycerol | 23 |
| DPPG (this compound) | 16:0 / 16:0 | Phosphatidylglycerol | 41 |
| DSPG | 18:0 / 18:0 | Phosphatidylglycerol | 55 |
| DLPC | 12:0 / 12:0 | Phosphatidylcholine | -2 |
| DMPC | 14:0 / 14:0 | Phosphatidylcholine | 24 |
| DPPC | 16:0 / 16:0 | Phosphatidylcholine | 41 |
| DSPC | 18:0 / 18:0 | Phosphatidylcholine | 55 |
Data sourced from Avanti Polar Lipids.
The saturated acyl chains of this compound allow for tight packing via van der Waals interactions, leading to a more ordered, gel-like state at physiological temperatures (around 37°C). When incorporated into membranes composed of lipids with lower Tm, such as those with unsaturated acyl chains, this compound can induce phase separation, creating domains of higher order and reduced fluidity.[4][5]
Structural Parameters of this compound Bilayers
Studies utilizing small-angle neutron and X-ray scattering have provided detailed structural information on this compound bilayers in the fluid phase. As temperature increases, the area per lipid (A) increases, while the overall bilayer thickness (DB) and hydrocarbon chain thickness (2DC) decrease. This thermal expansion is a hallmark of increasing membrane fluidity.
Table 2: Temperature Dependence of Structural Parameters for this compound Bilayers
| Temperature (°C) | Area per Lipid (A) (Ų) | Overall Bilayer Thickness (DB) (Å) | Hydrocarbon Thickness (2DC) (Å) |
| 20 | ~60 | ~40 | ~29 |
| 30 | ~62 | ~39 | ~28.5 |
| 40 | ~64 | ~38 | ~28 |
| 50 | ~66 | ~37 | ~27.5 |
| 60 | ~68 | ~36 | ~27 |
Values are approximate and derived from graphical data presented in the literature.
This compound's Role in Modulating Membrane Fluidity
Membrane fluidity is not a simple, uniform property but rather a complex interplay of various factors. This compound influences fluidity through its effects on lipid packing, lateral diffusion, and interactions with other membrane components like cholesterol.
Impact on Lipid Packing and Order
Influence on Lateral Diffusion
Lateral diffusion of lipids and proteins within the membrane is a direct measure of fluidity. A higher diffusion coefficient signifies a more fluid membrane. The incorporation of lipids with long, saturated acyl chains like this compound tends to decrease the lateral diffusion coefficient of neighboring lipids and embedded proteins.[8][9] This is due to the increased van der Waals interactions and tighter packing, which hinder free movement. While the presence of anionic lipids like phosphatidylglycerol (PG) does not significantly affect the lateral mobility of some membrane proteins, the primary determinant remains the hydrophobic thickness and packing of the bilayer.[8]
Table 3: Representative Lateral Diffusion Coefficients (D) of Lipids in Different Bilayer Compositions
| Lipid System | Temperature (°C) | Lateral Diffusion Coefficient (D) (μm²/s) | | :--- | :--- | :--- | :--- | | DOPC (unsaturated) | 25 | ~10 | | DMPC (saturated) | 30 (above Tm) | ~7 | | DMPC with 40 mol% Cholesterol | 30 | ~3 | | SM/Cholesterol (liquid-ordered phase) | 35 | ~2 |
These values are illustrative and compiled from multiple sources to show general trends.[10][11][12] The diffusion coefficient in a this compound-containing membrane below its Tm would be significantly lower.
Interaction with Cholesterol
Cholesterol is a key regulator of membrane fluidity in eukaryotic cells.[13][14][15] It inserts into the lipid bilayer with its hydroxyl group near the polar headgroups and its rigid steroid ring system interacting with the acyl chains. The effect of cholesterol is complex; it tends to decrease fluidity in liquid-disordered membranes and increase fluidity in gel-phase membranes by disrupting tight packing.[13][16] In membranes containing this compound, cholesterol can interact with the saturated acyl chains, leading to the formation of a liquid-ordered (lo) phase. This phase is characterized by high acyl chain order (similar to the gel phase) but with lateral diffusion rates that are higher than in the gel phase.[10][12] The presence of this compound can therefore, in conjunction with cholesterol, lead to the formation of domains with distinct fluidity characteristics.
Experimental Protocols for Studying this compound and Membrane Fluidity
A variety of biophysical techniques are employed to characterize the role of this compound in membrane fluidity. Detailed protocols for three key methods are outlined below.
Liposome (B1194612) Preparation: Thin-Film Hydration Method
This is a common method for preparing multilamellar vesicles (MLVs) and, subsequently, unilamellar vesicles (LUVs or SUVs) for biophysical studies.[17][18]
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm (in this case, this compound at 41°C). This process forms multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to:
-
Extrusion: Pass the MLV suspension repeatedly through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is also performed at a temperature above the Tm.[19]
-
Sonication: Use a probe or bath sonicator to disrupt the MLVs and form small unilamellar vesicles (SUVs).
-
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the phase transition temperature and enthalpy of lipid bilayers.[20][21]
Protocol:
-
Sample Preparation:
-
Prepare liposomes (MLVs or LUVs) of the desired lipid composition (e.g., pure this compound, this compound/DOPC mixtures) at a known concentration (e.g., 1-5 mg/mL).
-
-
DSC Measurement:
-
Load the liposome suspension into the sample cell of the DSC instrument.
-
Load an identical volume of the corresponding buffer into the reference cell.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a constant rate (e.g., 1-2°C/min) over a range that encompasses the phase transition.
-
Record the differential power required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
The phase transition is observed as an endothermic peak in the DSC thermogram.
-
The peak maximum corresponds to the phase transition temperature (Tm).
-
The area under the peak is proportional to the enthalpy of the transition (ΔH).
-
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer, providing a measure of the local viscosity or fluidity.[22][23] A common probe is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Protocol:
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to incorporate the probe into the lipid bilayer. The final lipid-to-probe molar ratio should be high (e.g., 200:1 to 500:1) to avoid self-quenching.
-
Incubate the mixture in the dark for at least 30 minutes.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission light paths.
-
Excite the sample with vertically polarized light (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., ~430 nm for DPH).
-
Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where G is an instrument-specific correction factor.
-
-
-
Data Interpretation:
-
A higher anisotropy value indicates restricted rotational motion of the probe and thus a less fluid (more ordered) membrane.
-
Measurements can be performed as a function of temperature to observe changes in fluidity across the phase transition.
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic or coarse-grained insights into the dynamics and organization of lipid bilayers containing this compound.[24][25]
Protocol Outline:
-
System Building:
-
Use a membrane builder tool (e.g., CHARMM-GUI Membrane Builder) to construct a hydrated lipid bilayer with the desired composition (e.g., a this compound/cholesterol mixture).[24]
-
Solvate the system with water and add ions to neutralize the system and achieve a desired salt concentration.
-
-
Equilibration:
-
Perform a series of equilibration steps to relax the system. This typically involves initial energy minimization followed by simulations with restraints on the lipid and protein atoms, which are gradually released.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties, including:
-
Area per lipid
-
Bilayer thickness
-
Deuterium (B1214612) order parameters
-
Lateral diffusion coefficients
-
Radial distribution functions to study lipid-lipid and lipid-cholesterol interactions.
-
-
Visualizations of Concepts and Workflows
Molecular Structure of this compound
Caption: Molecular components of Dipalmitoylphosphatidylglycerol (this compound).
This compound's Effect on Membrane Order
Caption: this compound increases order in a mixed lipid membrane.
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis of this compound liposomes.
Conclusion
Dipalmitoylphosphatidylglycerol plays a significant role in modulating membrane fluidity, primarily by increasing the order and decreasing the dynamics of the lipid bilayer. Its long, saturated acyl chains lead to a high phase transition temperature, promoting a more gel-like state at physiological temperatures. In mixed lipid systems, this compound can induce the formation of ordered domains, especially in the presence of cholesterol. This ability to influence the local membrane environment has profound implications for the function of membrane proteins and cellular signaling processes. The experimental techniques and protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound and other lipids in the complex and dynamic world of biological membranes. A thorough understanding of these principles is crucial for advancements in both fundamental cell biology and the development of novel therapeutics that target membrane-associated pathologies.
References
- 1. Lipid fluidity and membrane protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Phase behavior of lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase behavior of lipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saizlab.bme.ucdavis.edu [saizlab.bme.ucdavis.edu]
- 7. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lateral Diffusion of Membrane Proteins: Consequences of Hydrophobic Mismatch and Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Cholesterol on the Lateral Diffusion of Phospholipids in Oriented Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of cholesterol on the lateral diffusion of phospholipids in oriented bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. LabXchange [labxchange.org]
- 15. mdpi.com [mdpi.com]
- 16. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 23. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular dynamics simulations of biological membranes and membrane proteins using enhanced conformational sampling algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
An In-depth Technical Guide to DLPG in Model Membrane Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilauroylphosphatidylglycerol (DLPG) is a glycerophospholipid that plays a crucial role in the structure and function of biological membranes, particularly in bacteria. As an anionic phospholipid, its negatively charged headgroup at physiological pH imparts unique biophysical properties to lipid bilayers, influencing membrane fluidity, charge, and interactions with proteins and other molecules. This technical guide provides a comprehensive overview of this compound within model membrane systems, detailing its biophysical characteristics, its role in bacterial signaling, and methodologies for its study.
Biophysical Properties of this compound
The biophysical properties of this compound are fundamental to its function in model and biological membranes. These properties are often studied in comparison to other phospholipids (B1166683) to understand the specific contributions of its headgroup and acyl chains.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related phospholipids, providing a comparative overview of their physical characteristics.
| Lipid | Main Phase Transition Temperature (Tm) (°C) | Reference(s) |
| This compound (12:0 PG) | -3 | [1] |
| DLPC (12:0 PC) | -2 | [1] |
| DMPG (14:0 PG) | 23 | [1] |
| DMPC (14:0 PC) | 24 | [1] |
| DPPG (16:0 PG) | 41 | [1] |
| DPPC (16:0 PC) | 41 | [1] |
| DSPG (18:0 PG) | 55 | [1] |
| DOPG (18:1 PG) | -18 | [1] |
Table 1: Main Phase Transition Temperatures (Tm) of Various Phospholipids. The Tm is the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state.
| Lipid | Temperature (°C) | Area per Lipid (Ų) | Reference(s) |
| This compound | 20 | ~62 | [2] |
| This compound | 30 | ~64 | [2] |
| This compound | 60 | ~68 | [2] |
| DMPG | 27 | 64.5 | [2] |
| POPG | 37 | 65.0 - 66.4 | [2] |
Table 2: Area per Lipid of this compound and Other Phosphatidylglycerols. The area per lipid is a measure of the lateral packing of lipids in a bilayer.
This compound in Bacterial Signaling
Phosphatidylglycerol (PG), the class of lipids to which this compound belongs, is not merely a structural component but also an active participant in bacterial signaling pathways. One notable example is its interaction with two-component systems, which are primary mechanisms for bacteria to sense and respond to environmental changes.
Phosphatidylglycerol-Mediated Regulation of the SaeRS Two-Component System
In pathogens like Staphylococcus aureus, the SaeRS two-component system is a critical regulator of virulence gene expression. The sensor histidine kinase, SaeS, is a membrane-bound protein that autophosphorylates in response to specific signals. This phosphate (B84403) is then transferred to the response regulator, SaeR, which in turn modulates the transcription of target virulence genes. Recent studies have revealed that phosphatidylglycerol directly binds to the SaeS sensor kinase.[3] This interaction is crucial for modulating the kinase activity of SaeS, thereby influencing the downstream signaling cascade that controls the expression of virulence factors.[3] The binding of PG to SaeS is thought to induce a conformational change that enhances its autophosphorylation, leading to a more robust activation of the SaeRS system and subsequent upregulation of virulence factors.
Caption: PG binding to SaeS modulates a virulence signaling cascade.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound in model membrane systems. The following sections outline key experimental protocols.
Liposome (B1194612) Preparation using Thin-Film Hydration
This protocol describes the preparation of unilamellar vesicles (liposomes) containing this compound using the thin-film hydration method followed by extrusion.
Caption: Workflow for preparing this compound-containing unilamellar vesicles.
Materials:
-
This compound and other desired lipids (e.g., DLPC)
-
Chloroform/Methanol (2:1, v/v)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
High-vacuum pump
-
Water bath
-
Vortex mixer
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of this compound and any other lipids in a chloroform/methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer, pre-heated to a temperature above the main phase transition temperature (Tm) of all lipid components, to the flask.
-
Vesicle Formation: Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (ULVs) of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done at a temperature above the lipid Tm. Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions in lipid bilayers are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Experimental Setup:
-
Differential Scanning Calorimeter
-
Liposome suspension (typically 1-5 mg/mL lipid concentration)
-
Reference sample (the same buffer used for liposome hydration)
Procedure:
-
Sample Preparation: Load a precise volume of the this compound-containing liposome suspension into a DSC sample pan. Load an identical volume of the reference buffer into a reference pan.
-
Sealing: Hermetically seal both pans.
-
Thermal Cycling: Place the pans in the calorimeter and perform a heating and cooling cycle over the desired temperature range (e.g., -20°C to 50°C for this compound). A typical scanning rate is 1-2°C/min. Multiple cycles are often run to ensure reproducibility.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition. For mixed lipid systems, the shape and number of peaks provide information about the miscibility of the components.[4]
Fluorescence Spectroscopy for Peptide-Membrane Interaction
Fluorescence spectroscopy is a sensitive technique to monitor the binding and insertion of peptides into this compound-containing model membranes. This can be achieved by utilizing intrinsic tryptophan fluorescence of a peptide or by using fluorescent probes incorporated into the lipid bilayer.
Caption: Logic of interpreting fluorescence changes in peptide-membrane interactions.
Protocol using Intrinsic Tryptophan Fluorescence:
-
Sample Preparation: Prepare a solution of the tryptophan-containing peptide in the same buffer used for the liposomes. Prepare a series of samples with a fixed peptide concentration and increasing concentrations of this compound liposomes.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 280 nm (for tryptophan).
-
Record the emission spectrum from 300 to 400 nm for each sample.
-
-
Data Analysis:
-
Binding Affinity: Monitor the change in fluorescence intensity or the shift in the emission maximum as a function of lipid concentration. These changes can be fitted to a binding isotherm to determine the binding affinity (Kd).
-
Peptide Insertion: A blue shift in the emission maximum indicates the movement of the tryptophan residue into a more hydrophobic environment, suggesting peptide insertion into the lipid bilayer.
-
Conclusion
This compound is a phospholipid of significant interest in the study of model membrane systems due to its anionic nature and prevalence in bacterial membranes. Understanding its biophysical properties and its interactions with other membrane components is crucial for advancing our knowledge of membrane biology and for the development of novel therapeutics that target bacterial membranes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this compound in model membrane systems.
References
- 1. Overview of Phosphatidylglycerol - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Regulation of Bacterial Two-Component Systems by Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calorimetric and spectroscopic studies of the phase behavior and organization of lipid bilayer model membranes composed of binary mixtures of dimyristoylphosphatidylcholine and dimyristoylphosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Self-Assembly of 1,2-Dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the self-assembly behavior of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DLPG) in aqueous solutions. This compound is an anionic, double-chain phospholipid that plays a significant role in the formation of lipid bilayers and is of considerable interest in drug delivery systems, biomembrane models, and nanotechnology. This document outlines the fundamental principles of its self-assembly, key physicochemical parameters, and detailed experimental protocols for its characterization.
Core Principles of this compound Self-Assembly
This compound, an amphiphilic molecule, possesses a hydrophilic phosphoglycerol headgroup and two hydrophobic lauroyl (C12:0) acyl chains. This dual nature drives its spontaneous organization in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water. This process, known as self-assembly, leads to the formation of various supramolecular structures, primarily micelles and vesicles (liposomes).
The primary driving force for this assembly is the hydrophobic effect, which leads to a decrease in the overall free energy of the system. The thermodynamics of micellization can be described by the Gibbs free energy equation:
ΔG° = ΔH° - TΔS°
Where a negative ΔG° indicates a spontaneous process. For many surfactants, the enthalpy of micellization (ΔH°) is slightly positive (endothermic), suggesting that the process is predominantly driven by a large positive change in entropy (ΔS°). This entropy gain is primarily attributed to the release of ordered water molecules from around the hydrophobic chains.
A key parameter governing the self-assembly of this compound is the Critical Micelle Concentration (CMC) . Below the CMC, this compound molecules exist predominantly as monomers in solution. Above the CMC, the monomers aggregate to form micelles, and the monomer concentration remains relatively constant.
Physicochemical Properties of this compound
Quantitative data for the self-assembly of this compound is not extensively available in the literature. However, by examining data for structurally similar phosphatidylglycerols (PGs), we can estimate its properties. The following table summarizes the critical micelle concentration for PGs with varying acyl chain lengths.
| Phospholipid | Acyl Chain Composition | Critical Micelle Concentration (CMC) (mM) |
| 1-dodecanoyl-sn-glycero-3-phosphoglycerol (12:0 Lyso-PG) | C12:0 | 0.13 |
| 1-tetradecanoyl-sn-glycero-3-phosphoglycerol (14:0 Lyso-PG) | C14:0 | 0.011 |
Note: The CMC value for 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (this compound) is expected to be significantly lower than that of its lysophospholipid counterpart (12:0 Lyso-PG) due to the presence of two hydrophobic tails, which increases the driving force for aggregation.
Factors Influencing this compound Self-Assembly:
-
Temperature: Temperature can have a complex effect on the CMC. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. The phase transition temperature (Tm) of the lipid bilayer is also a critical factor; for this compound, this is the temperature at which the lipid transitions from a gel-like state to a more fluid liquid-crystalline state.
-
pH: The charge of the phosphoglycerol headgroup is pH-dependent. At neutral and alkaline pH, the phosphate (B84403) group is deprotonated, rendering the headgroup anionic. At acidic pH, the headgroup becomes protonated, reducing its charge and potentially leading to changes in aggregation behavior and vesicle stability.[1]
-
Ionic Strength: The presence of salts in the aqueous solution can significantly influence the self-assembly of anionic lipids like this compound. An increase in ionic strength shields the electrostatic repulsion between the negatively charged headgroups, which generally leads to a decrease in the CMC and can promote the formation of larger aggregates.[2][3]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound vesicles.
Preparation of this compound Vesicles by Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size distribution.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphoglycerol (this compound) in chloroform (B151607)
-
Chloroform
-
Desired aqueous buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Nitrogen or Argon gas
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Rotary evaporator or vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
Transfer the desired amount of this compound solution in chloroform to a round-bottom flask.
-
Remove the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.
-
For complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature of this compound.
-
Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen until completely frozen, and then thaw it in a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membranes (typically two stacked membranes).
-
Transfer the MLV suspension to one of the syringes of the extruder.
-
Pass the lipid suspension through the membranes by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure the final vesicle suspension is in the desired syringe.
-
The resulting suspension should be a translucent solution of LUVs.
-
Characterization of this compound Vesicles
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.
Materials:
-
This compound vesicle suspension
-
DLS instrument
-
Cuvettes (disposable or quartz)
Procedure:
-
Sample Preparation: Dilute the this compound vesicle suspension with the same buffer used for hydration to a suitable concentration for DLS analysis (typically in the range of 0.1 to 1 mg/mL). The solution should be visually clear.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.
-
-
Data Analysis: The software will analyze the correlation function of the scattered light to determine the hydrodynamic radius of the vesicles and the polydispersity index (PDI), which indicates the broadness of the size distribution.
Cryo-TEM allows for the direct visualization of the morphology of lipid vesicles in their native, hydrated state.
Materials:
-
This compound vesicle suspension
-
Cryo-TEM grid (e.g., holey carbon grid)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane
-
Liquid nitrogen
-
Cryo-electron microscope
Procedure:
-
Grid Preparation: Glow-discharge the cryo-TEM grid to make the carbon surface hydrophilic.
-
Sample Application: Apply a small aliquot (typically 3-4 µL) of the this compound vesicle suspension to the grid.
-
Blotting and Plunge-Freezing:
-
Mount the grid in the plunge-freezing apparatus.
-
The apparatus will blot away excess liquid with filter paper, leaving a thin film of the suspension across the holes of the grid.
-
The grid is then rapidly plunged into liquid ethane, which vitrifies the water and traps the vesicles in a non-crystalline, glass-like state.
-
-
Imaging:
-
Transfer the vitrified grid to the cryo-electron microscope under liquid nitrogen temperature.
-
Image the vesicles under low-dose conditions to minimize electron beam damage. The resulting images will show the size, shape, and lamellarity of the this compound vesicles.
-
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
This compound
-
Aqueous buffer
-
Pyrene stock solution (in a volatile solvent like acetone)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a series of this compound solutions in the desired buffer with concentrations spanning the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range. The final concentration of the organic solvent should be negligible.
-
Allow the solutions to equilibrate.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to a value appropriate for pyrene (e.g., 334 nm).
-
Record the emission spectrum of each sample (e.g., from 350 to 450 nm).
-
-
Data Analysis:
-
From the emission spectra, determine the ratio of the intensity of the first vibronic peak (I1, around 373 nm) to the third vibronic peak (I3, around 384 nm).
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar environment.[4][5][6]
-
Visualizations
Caption: Workflow for the preparation of unilamellar this compound vesicles.
Caption: Logical flow for determining the CMC of this compound using a fluorescent probe.
Caption: Key techniques for the characterization of this compound vesicles.
Conclusion
The self-assembly of this compound in aqueous solutions is a fundamental process with significant implications for its application in various scientific and industrial fields. While specific quantitative data for this compound remains somewhat limited, this guide provides a comprehensive overview based on the established principles of lipid self-assembly and data from closely related compounds. The detailed experimental protocols herein offer a solid foundation for researchers to prepare and characterize this compound-based systems, enabling further exploration of its properties and potential applications. Future research should focus on precisely determining the thermodynamic parameters of this compound micellization and systematically investigating the influence of environmental factors on its self-assembly behavior.
References
An In-depth Technical Guide on the Physical and Chemical Properties of 1,2-Dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a synthetic, saturated phospholipid that plays a significant role in various scientific applications, particularly in the formulation of drug delivery systems such as liposomes and micelles.[1][2][3] Its amphiphilic nature, arising from a hydrophilic phosphoglycerol headgroup and two hydrophobic lauroyl acyl chains, allows for the formation of stable lipid bilayers in aqueous environments.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for its application in research and development.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | 1,2-Didodecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), this compound, PG(12:0/12:0) | [5] |
| Molecular Formula | C₃₀H₅₈NaO₁₀P | [1][5][6][7] |
| Molecular Weight | 632.74 g/mol | [1][5][7] |
| Appearance | White to off-white powder | [1] |
| Melting Point (Tₘ) | -3 °C | [8] |
Table 2: Solubility and Micellar Properties of this compound
| Property | Value/Information | Reference |
| Solubility | Soluble in chloroform (B151607) (2 mg/ml). For acidic lipids, solubility in chloroform can be enhanced with the addition of methanol (B129727) (2%) and deionized water (0.5-1%). | [6][9] |
| Critical Micelle Concentration (CMC) | 0.13 mM | [8][10][11] |
Table 3: Stability and Storage of this compound
| Property | Recommendation/Information | Reference |
| Storage Temperature | -20 °C | [6] |
| Stability | ≥ 4 years at -20 °C. Saturated phosphatidylglycerols are generally stable. | [6][12][13] |
Table 4: Acidity of Phosphatidylglycerol
| Property | Information | Reference |
| pKa | Phosphatidylglycerol is a moderately acidic compound. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. Below are protocols for determining its key properties.
Determination of Melting Point (Tₘ) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
A known mass of the this compound sample is accurately weighed into an aluminum DSC pan.
-
An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is ramped up at a controlled rate (e.g., 2 °C/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point (Tₘ) is determined as the peak temperature of the endothermic transition corresponding to the gel-to-liquid crystalline phase transition.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The CMC is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a lipophilic probe is a common method for its determination.[16]
Methodology:
-
Prepare a stock solution of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) in an organic solvent.
-
Prepare a series of aqueous solutions with varying concentrations of this compound.
-
Add a small aliquot of the DPH stock solution to each this compound solution, ensuring the final probe concentration is low enough to not perturb the system.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of DPH in each solution using a fluorometer. The excitation and emission wavelengths will be specific to the probe used.
-
Plot the fluorescence intensity as a function of this compound concentration.
-
The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed, indicating the partitioning of the hydrophobic probe into the micellar core.[16]
Determination of Solubility
Equilibrium Solubility Method for Organic Solvents:
-
Add an excess amount of this compound to a known volume of the organic solvent (e.g., chloroform) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved lipid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector).
Determination of pKa by Potentiometric Titration
The pKa of the phosphate (B84403) headgroup can be determined by monitoring the pH of a this compound dispersion during titration with a strong acid or base.
Methodology:
-
Prepare a unilamellar vesicle suspension of this compound in a low-buffer, high-salt solution (e.g., 100 mM KCl).
-
Place the suspension in a thermostated vessel with a calibrated pH electrode and a stirrer.
-
Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. moles of H⁺ or OH⁻ added).
-
The pKa can be determined from the midpoint of the buffering region corresponding to the protonation/deprotonation of the phosphate group.[17]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound.
Caption: Experimental workflow for this compound characterization and application.
Caption: Biosynthesis pathway of phosphatidylglycerol.[18]
Biological Relevance and Applications
This compound, as a member of the phosphatidylglycerol (PG) class of lipids, holds significant biological relevance and is utilized in various research and pharmaceutical applications.
-
Component of Biological Membranes: PGs are essential components of bacterial cell membranes and are found in smaller quantities in mammalian cell membranes, including lung surfactant.[18][19][20][21] In these structures, they contribute to membrane fluidity and can interact with membrane proteins.[22][23][24][25][26]
-
Drug Delivery Systems: Due to its ability to form stable liposomes and micelles, this compound is extensively used in the development of drug delivery systems.[1][2][4][27][28][29][30] These lipid-based nanoparticles can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profiles.
-
Model Membranes: this compound is employed in the creation of artificial membranes to study lipid-protein interactions, membrane fusion, and the effects of various molecules on membrane properties.[2][3] Its well-defined structure and properties make it an excellent component for creating reproducible model systems.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound). The tabulated quantitative data, along with the described experimental protocols, offer a valuable resource for researchers and professionals working with this versatile phospholipid. The provided diagrams of the experimental workflow and the biosynthesis of phosphatidylglycerol further enhance the understanding of its characterization and biological context. The information compiled herein is intended to facilitate the effective use of this compound in a wide range of scientific and pharmaceutical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 73548-69-3 | BroadPharm [broadpharm.com]
- 5. labsolu.ca [labsolu.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol sodium salt ≥98% | 73548-69-3 [sigmaaldrich.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. The stability of phospholipids in amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degraded and stable phosphatidylglycerol in Escherichia coli inner and outer membranes, and recycling of fatty acyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Showing Compound Phosphatidylglycerol (FDB004686) - FooDB [foodb.ca]
- 15. ModelSEED [modelseed.org]
- 16. agilent.com [agilent.com]
- 17. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 19. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. Is phosphatidylglycerol essential for terrestrial life? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cys-labeling kinetics of membrane protein GlpG: a role for specific SDS binding and micelle changes? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigating the Lipid Selectivity of Membrane Proteins in Heterogeneous Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. In vivo dual-delivery of glucagon like peptide-1 (GLP-1) and dipeptidyl peptidase-4 (DPP4) inhibitor through composites prepared by microfluidics for diabetes therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. researchgate.net [researchgate.net]
The Pivotal Role of pH in Modulating the Headgroup Charge of DLPG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipalmitoylphosphatidylglycerol (DLPG) is an anionic phospholipid of significant interest in the formulation of drug delivery systems, particularly liposomes, and as a model for bacterial membranes. The charge of its phosphoglycerol headgroup is contingent on the surrounding pH, a property that critically influences the stability of lipid bilayers, their phase behavior, and their interactions with ions, peptides, and proteins. This technical guide provides an in-depth analysis of the pH-dependent charge characteristics of the this compound headgroup, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. Understanding these pH-driven effects is paramount for the rational design of lipid-based nanocarriers and for elucidating molecular interactions at the membrane interface.
Introduction: The Significance of this compound's Headgroup Charge
Dipalmitoylphosphatidylglycerol (this compound) is a saturated phospholipid featuring a glycerol (B35011) headgroup attached to the phosphate (B84403) moiety. This headgroup contains a hydroxyl group that can be deprotonated, conferring a negative charge to the lipid. The degree of ionization, and thus the net charge of the this compound headgroup, is governed by its acid dissociation constant (pKa) and the pH of the aqueous environment. At physiological pH, this compound is predominantly anionic, contributing to the negative surface charge of membranes it constitutes.[1] This electrostatic property is fundamental to:
-
Liposome (B1194612) Stability: The negative surface charge creates electrostatic repulsion between liposomes, preventing aggregation and enhancing colloidal stability.
-
Drug Encapsulation and Release: The charge of the liposome can influence the encapsulation efficiency and release kinetics of charged drug molecules.
-
Membrane Interactions: The surface potential dictated by this compound's charge governs the interaction with cationic molecules, including peptides, proteins, and ions. This is particularly relevant for the development of antimicrobial therapies and targeted drug delivery systems.[2][3][4][5]
This guide will delve into the quantitative aspects of this compound's pH-dependent charge, the experimental methods used for its characterization, and the functional consequences for lipid membrane properties.
Quantitative Data on this compound Headgroup Charge and pH Effects
The ionization state of the this compound headgroup is the primary determinant of its charge. This is characterized by its pKa value, which in turn influences the zeta potential of this compound-containing liposomes and the phase transition temperature of the lipid bilayer.
pKa of the this compound Headgroup
The pKa is the pH at which 50% of the headgroups are in their deprotonated (charged) state. The apparent pKa of a lipid headgroup can be influenced by the local environment, including ionic strength, temperature, and the presence of other lipids. For phosphatidylglycerols (PGs), the phosphate group is the primary site of ionization.
| Parameter | Reported Value(s) | Experimental Conditions | Reference(s) |
| Intrinsic pKa | ~1.0 | L-1,2-dipalmitoylphosphatidylglycerol (DPPG) monolayer at the liquid/air interface. | |
| Apparent pKa | ~3.5 | Palmitoyloleoylphosphatidylglycerol (POPG) at an ionic strength of 0.1 M NaCl. |
Note: The discrepancy in pKa values highlights the significant influence of the molecular environment. The intrinsic pKa represents the inherent acidity of the headgroup in a simplified monolayer system, while the apparent pKa in a liposomal dispersion is affected by the electrostatics of the bilayer surface.
Zeta Potential of this compound Liposomes as a Function of pH
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For liposomes, a higher absolute zeta potential generally indicates greater stability against aggregation.[2] While one study reported the zeta potential of DPPG liposomes to be independent of the medium's pH, this is not typically expected for a lipid with a titratable headgroup.[6] Other studies with similar anionic lipids demonstrate a clear pH dependence. The following table provides representative data for pure DPPG liposomes and the unsaturated analog, dioleoylphosphatidylglycerol (B1249151) (DOPG), to illustrate the expected trend.
| Liposome Composition | pH | Zeta Potential (mV) | Reference(s) |
| DPPG | 7.4 | -43 ± 2 | [1] |
| DPPG + Veliparib | 7.4 | -41 ± 2 | [1] |
| DOPG | 5.5 | < -25 | |
| DOPG | 7.5 | < -25 | |
| DOPG | 10.0 | < -25 |
Note: Pure DPPG liposomes exhibit a strong negative zeta potential at neutral pH.[1] It is anticipated that as the pH decreases towards the pKa of the headgroup, the zeta potential would become less negative due to protonation.
pH-Dependent Phase Behavior of PG Lipids
The main phase transition temperature (Tm) of a lipid bilayer, the temperature at which it transitions from a gel-like state to a fluid-like state, is also influenced by the headgroup charge. Protonation of the PG headgroup at lower pH can alter the packing of the lipid molecules.
| Lipid Composition | pH Condition | Effect on Phase Transition Temperature (Tm) | Reference(s) |
| DPPG | Decreasing pH | Increased Tm | [6] |
Note: The increase in Tm at lower pH suggests that protonation of the headgroup leads to stronger intermolecular interactions, stabilizing the gel phase.
Experimental Protocols
Accurate characterization of the pH-dependent properties of this compound requires robust experimental methodologies. The following sections detail the protocols for key experiments.
Determination of Apparent pKa using TNS Fluorescence Assay
The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a common method to determine the apparent pKa of ionizable lipids in a nanoparticle formulation. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to the hydrophobic regions of a lipid membrane, a process that is enhanced by a positive surface charge. For anionic lipids like this compound, a reverse assay employing a cationic fluorescent probe might be necessary, but the principle of pH titration remains the same.
Materials:
-
This compound liposome suspension
-
TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) stock solution (e.g., 300 µM in DMSO)
-
A series of buffers covering a pH range from ~2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers) with constant ionic strength (e.g., 150 mM NaCl).
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of buffer solutions with varying pH values (e.g., in 0.5 pH unit increments).
-
In a 96-well plate, add a fixed volume of each buffer to different wells.
-
Add a constant amount of the this compound liposome suspension to each well.
-
Add a small volume of the TNS stock solution to each well and mix thoroughly.
-
Incubate the plate at a constant temperature for a specified time (e.g., 10 minutes) to allow for equilibration.
-
Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.
-
Plot the fluorescence intensity as a function of pH.
-
The data is typically fitted to a sigmoidal curve, and the pH at which the fluorescence is 50% of the maximum is determined as the apparent pKa.
Measurement of Zeta Potential
Zeta potential is measured using electrophoretic light scattering (ELS), often with an instrument like a Malvern Zetasizer.
Materials:
-
This compound liposome suspension
-
Low ionic strength buffer (e.g., 10 mM NaCl) at the desired pH.
-
Zetasizer instrument with appropriate capillary cells (e.g., DTS1070).
Procedure:
-
Dilute the liposome suspension in the low ionic strength buffer to an appropriate concentration for measurement (this minimizes multiple scattering effects).
-
Carefully inject the diluted sample into the capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the Zetasizer instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Set the instrument parameters, including the dispersant properties (viscosity, refractive index).
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
The electrophoretic mobility is then converted to zeta potential using the Smoluchowski equation.
-
Repeat the procedure for samples prepared in buffers of different pH values to obtain a pH-zeta potential profile.
Analysis of Phase Behavior using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the phase transition temperature (Tm) and the enthalpy of the transition.
Materials:
-
Hydrated this compound liposome suspension (typically at a high concentration, e.g., 10-20 mg/mL) in a buffer of a specific pH.
-
DSC instrument with appropriate sample pans (e.g., aluminum).
-
Reference buffer (the same buffer used for the liposome suspension).
Procedure:
-
Accurately weigh a small amount of the liposome suspension into a DSC sample pan.
-
Place an equal volume of the reference buffer into a reference pan.
-
Seal both pans hermetically.
-
Place the pans in the DSC cell.
-
Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 1-2°C/min).
-
Run the DSC scan, heating the sample and reference at a constant rate.
-
The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting thermogram will show an endothermic peak at the phase transition. The peak maximum corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition.
-
Repeat the experiment with liposomes suspended in buffers of different pH to determine the effect of pH on the phase transition.[7]
Visualizing pH-Dependent Mechanisms
The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts discussed in this guide.
Ionization of the this compound Headgroup
Caption: Ionization equilibrium of the this compound headgroup as a function of pH.
Experimental Workflow for Characterizing pH Effects on Liposomes
Caption: Workflow for characterizing pH effects on this compound liposomes.
pH-Mediated Interaction with Cationic Peptides
Caption: pH modulation of electrostatic interactions with cationic peptides.
Conclusion and Future Directions
The charge of the this compound headgroup is a critical parameter that is exquisitely sensitive to the pH of the surrounding medium. This guide has provided a comprehensive overview of the quantitative data and experimental methodologies necessary to characterize these pH-dependent effects. The protonation state of the phosphate moiety dictates the surface charge of this compound-containing membranes, which in turn influences liposome stability, phase behavior, and interactions with biomolecules. For drug development professionals, harnessing these pH-sensitive properties can lead to the design of "smart" liposomal carriers that can be tailored for specific biological environments, such as the acidic milieu of tumors or endosomes.
Future research should focus on obtaining more systematic data on the zeta potential of pure this compound liposomes across a broad pH range and under various ionic strength conditions to build more predictive models. Furthermore, elucidating the precise impact of this compound's pH-dependent charge on the structure and function of specific membrane-associated proteins will provide deeper insights into its role in biological systems and its potential for advanced therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and characterization of a pH-sensitive antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Methodological & Application
Preparing DLPG Liposomes by Extrusion: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1'-glycerol), sodium salt (DLPG) is a phospholipid utilized in the formation of micelles, liposomes, and other types of artificial membranes.[1] The extrusion method is a popular technique for preparing liposomes of a defined size distribution.[2] This process involves passing a multilamellar liposome (B1194612) (MLV) suspension through a polycarbonate membrane with a specific pore size to produce large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).[2][3] This application note provides a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion, along with methods for their characterization.
Key Experimental Protocols
Materials and Equipment
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1'-glycerol), sodium salt (this compound)
-
Chloroform (B151607) and Methanol (or other suitable organic solvent)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Water bath or heating block
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Liposome extruder (e.g., mini-extruder)
-
Polycarbonate membranes (various pore sizes, e.g., 100 nm, 200 nm)
-
Syringes (e.g., 1 mL glass syringes)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system (for encapsulation efficiency)
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol outlines the standard procedure for preparing this compound liposomes.
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound lipid in a suitable organic solvent (e.g., a 4:1 v/v mixture of chloroform and methanol) in a round-bottom flask.[4]
-
Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure. A gentle stream of nitrogen or argon gas can also be used to facilitate evaporation.[4][5]
-
To ensure complete removal of residual solvent, place the flask in a vacuum desiccator for at least one hour, or overnight.[4] A thin, uniform lipid film should be visible on the inner surface of the flask.
-
-
Hydration of the Lipid Film:
-
Hydrate the dry lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4). The volume of the buffer will determine the final lipid concentration.
-
The hydration process should be carried out at a temperature above the phase transition temperature (Tm) of this compound. The hydration is typically performed for about 1-2 hours with gentle agitation (e.g., rotation or vortexing) to facilitate the formation of multilamellar vesicles (MLVs).[4]
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve the homogeneity of the liposome suspension and facilitate the extrusion process, subject the MLV suspension to several freeze-thaw cycles.[6]
-
Freeze the suspension in liquid nitrogen for about 15 seconds, followed by thawing in a water bath set to a temperature above the lipid's Tm.[7] Repeat this cycle 3-5 times.[5][7]
-
-
Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the Tm of the lipid to prevent membrane rupture.[8]
-
Load the MLV suspension into one of the syringes.
-
Force the suspension through the polycarbonate membrane by pushing the plunger. Pass the liposome suspension through the membrane an odd number of times (e.g., 11-21 passes) to ensure the final collection is in the opposite syringe.[5] The number of passes influences the size distribution of the resulting liposomes, with more passes generally leading to a more homogeneous population.[8]
-
The resulting translucent suspension contains unilamellar vesicles with a diameter close to the pore size of the membrane used.
-
Protocol 2: Characterization of this compound Liposomes
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument. The PDI value provides an indication of the homogeneity of the liposome size distribution, with values below 0.2 generally considered acceptable for many applications.
2. Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).
-
Measure the zeta potential using a suitable analyzer. The zeta potential is an indicator of the surface charge of the liposomes and their colloidal stability. For this compound liposomes, a negative zeta potential is expected.
3. Encapsulation Efficiency (for drug-loaded liposomes):
-
To determine the amount of drug encapsulated within the liposomes, separate the unencapsulated (free) drug from the liposome-encapsulated drug. This can be achieved by methods such as size exclusion chromatography, dialysis, or centrifugation.
-
Quantify the amount of drug in the liposome fraction using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[9]
-
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Quantitative Data Summary
The following table summarizes typical quantitative data for liposomes prepared by extrusion. Note that specific values for this compound may vary depending on the precise experimental conditions.
| Parameter | Typical Value/Range | Influencing Factors | Reference |
| Lipid Concentration | 1-20 mg/mL | Manual extrusion is easier at lower concentrations (<20 mg/mL). | [3] |
| Extrusion Temperature | > Transition Temperature (Tm) of the lipid | Prevents lipid cleavage and membrane breakdown during extrusion. | [8] |
| Membrane Pore Size | 50 nm - 400 nm | Primarily determines the final liposome size. | [7] |
| Number of Extrusion Passes | 11-21 | Affects size homogeneity (PDI). More passes lead to a narrower size distribution. | [8] |
| Resulting Liposome Size | Slightly larger than the membrane pore size (for pores < 200 nm) | Membrane pore size, number of passes, lipid composition. | [10] |
| Polydispersity Index (PDI) | < 0.2 | Number of extrusion passes, lipid composition. | |
| Zeta Potential (for DPPG) | < -30 mV | Lipid headgroup charge, buffer pH and ionic strength. | [4] |
| Encapsulation Efficiency | > 40% (for some drugs in DPPG liposomes) | Drug properties (hydrophilicity/lipophilicity), lipid composition, drug-to-lipid ratio. | [4] |
Visualizing the Workflow
The following diagrams illustrate the key processes in preparing and characterizing this compound liposomes.
Caption: Workflow for this compound liposome preparation.
Caption: Characterization of this compound liposomes.
Conclusion
The extrusion method is a robust and reproducible technique for the preparation of this compound liposomes with a controlled size distribution. By carefully controlling experimental parameters such as lipid concentration, extrusion temperature, membrane pore size, and the number of extrusion passes, researchers can consistently produce liposomes with desired physicochemical properties for a wide range of applications in drug delivery and biomedical research. The characterization techniques outlined are essential for ensuring the quality and performance of the prepared liposomal formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. mdpi.com [mdpi.com]
- 5. Liposomes: Protocol [inanobotdresden.github.io]
- 6. sterlitech.com [sterlitech.com]
- 7. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DLPG Vesicle Formation
Introduction
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol), commonly known as DLPG, is an anionic phospholipid frequently utilized in the formation of lipid vesicles, or liposomes. These vesicles are spherical structures composed of one or more lipid bilayers, enclosing an aqueous core. Due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules, this compound vesicles are valuable tools in drug delivery, biomedical research, and synthetic biology.[1][2] The choice of formation technique is critical as it significantly influences the vesicle's physicochemical properties, including size, lamellarity, and encapsulation efficiency.[3] This document provides detailed protocols and comparative data for three common this compound vesicle formation techniques: Thin-Film Hydration, Reverse-Phase Evaporation, and Microfluidics.
Comparative Summary of Formation Techniques
The selection of a vesicle formation method depends on the desired characteristics of the final product and the specific application. The following table summarizes typical quantitative data for vesicles produced by each technique.
| Technique | Average Vesicle Size (Diameter) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE) | Key Advantages |
| Thin-Film Hydration | 100 nm - 5 µm (before sizing) | > 0.3 (often 0.3 - 0.5)[4] | Low to Moderate (Passive) | Simple, widely used, versatile[2][5] |
| Reverse-Phase Evaporation | 200 nm - 1 µm | Moderate | High (especially for hydrophilic drugs)[6] | High encapsulation, good for larger molecules[6] |
| Microfluidics | 50 nm - 200 nm | < 0.2 (typically low) | High and Controllable | Precise size control, high reproducibility, high-throughput[7][8] |
Note: Values can vary significantly based on specific lipid composition, buffer conditions, and processing parameters. A Polydispersity Index (PDI) of 0.3 and below is generally considered acceptable for drug delivery applications, indicating a homogenous population of vesicles.[9]
Thin-Film Hydration Method
This technique, also known as the Bangham method, is the most traditional and widely used approach for liposome (B1194612) preparation.[2][5] It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[3][10] Subsequent processing, such as extrusion or sonication, is typically required to produce smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution.[4][11]
Experimental Workflow: Thin-Film Hydration
Caption: Workflow for this compound vesicle formation via the thin-film hydration method.
Protocol: Thin-Film Hydration
Principle: Amphiphilic lipid molecules self-assemble into bilayer structures upon hydration. When a thin film of dried lipids is hydrated with an aqueous solution above the lipid's phase transition temperature (Tc), the bilayers swell and detach from the container surface, folding into closed, multilamellar vesicles.[3]
Materials:
-
This compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol))
-
Organic Solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture, 2:1 v/v)[6]
-
Hydration Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump or desiccator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[12]
-
Glass syringes[12]
Procedure:
-
Lipid Dissolution: Dissolve a known quantity of this compound lipid in the organic solvent within a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.[13] For encapsulating lipophilic drugs, add them at this stage.[3]
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the boiling point of the solvent. Rotate the flask under reduced pressure to evaporate the solvent, which deposits a thin, uniform lipid film on the inner wall of the flask.[4][10]
-
Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[4][11] This step is critical as residual solvent can affect vesicle stability and biocompatibility.[14]
-
Hydration: Add the aqueous hydration buffer to the flask.[13] For encapsulating hydrophilic drugs, they should be dissolved in this buffer.[10] The temperature of the buffer must be above the phase transition temperature (Tc) of this compound.
-
Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle swirling or vortexing, which causes the lipid film to swell and form a milky suspension of multilamellar vesicles (MLVs).[13][15]
-
Sizing (Extrusion): To obtain vesicles of a defined size and lamellarity, the MLV suspension is subjected to an extrusion process.[4]
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the glass syringes.
-
Force the suspension through the membrane into the second syringe.
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.[16]
-
Reverse-Phase Evaporation Method
The reverse-phase evaporation (REV) technique is known for its ability to produce large unilamellar vesicles (LUVs) with a high encapsulation efficiency for water-soluble molecules.[6] The method involves forming a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure.[16]
Experimental Workflow: Reverse-Phase Evaporation
Caption: Workflow for this compound vesicle formation via the reverse-phase evaporation method.
Protocol: Reverse-Phase Evaporation
Principle: This method starts by creating an emulsion of aqueous droplets stabilized by a lipid monolayer within a bulk organic phase (a water-in-oil emulsion). As the organic solvent is slowly removed, the lipid-coated aqueous droplets coalesce. Eventually, the system collapses and inverts, leading to the formation of a lipid bilayer enclosing the aqueous phase, thus forming vesicles.[6][16]
Materials:
-
This compound
-
Organic Solvent system (e.g., diethyl ether or a chloroform/methanol mixture)[6][14]
-
Aqueous Buffer (e.g., PBS)
-
Rotary evaporator
-
Bath or probe sonicator[6]
-
Round-bottom flask
Procedure:
-
Lipid Dissolution: Dissolve the this compound lipid in the chosen organic solvent in a round-bottom flask.
-
Emulsion Formation: Add the aqueous buffer to the lipid-organic phase. The volume ratio of organic to aqueous phase is typically around 3:1.
-
Sonication: Sonicate the mixture to form a stable, one-phase water-in-oil (W/O) microemulsion.[6] This can be done using a bath sonicator or a probe sonicator until the mixture becomes a clear, stable dispersion.
-
Solvent Removal: Place the flask on a rotary evaporator and remove the organic solvent slowly under reduced pressure.
-
Gel and Vesicle Formation: As the solvent evaporates, the dispersion will become a viscous gel. Continue the evaporation until the gel collapses, which results in the formation of an aqueous suspension of vesicles.[6][17]
-
Purification/Sizing: The resulting vesicle suspension can be further extruded through polycarbonate membranes to achieve a more uniform size distribution, if required.[16] Unencapsulated material can be removed by dialysis or size exclusion chromatography.
Microfluidic Method
Microfluidics offers a modern, highly controlled approach to vesicle formation.[7] By manipulating fluid streams in channels with dimensions in the micrometer range, this technique allows for the continuous and reproducible production of vesicles with precise control over size and polydispersity.[8] A common microfluidic approach is hydrodynamic focusing.
Experimental Workflow: Microfluidics
Caption: Workflow for this compound vesicle formation via a microfluidic-based method.
Protocol: Microfluidic Hydrodynamic Focusing
Principle: A central stream of lipid dissolved in a water-miscible organic solvent (e.g., isopropanol (B130326) or ethanol) is focused by two flanking streams of an aqueous buffer. This controlled "pinching" creates a narrow interface where rapid solvent diffusion and mixing occur, lowering the solvent concentration and causing the lipids to self-assemble into vesicles of a highly uniform size.[7] The final vesicle size is controlled by adjusting the flow rate ratio of the aqueous and lipid streams.
Materials:
-
This compound
-
Water-miscible organic solvent (e.g., Isopropanol or Ethanol)[10]
-
Aqueous Buffer (e.g., PBS)
-
Microfluidic device with a hydrodynamic focusing geometry
-
Syringe pumps (for precise flow control)
-
Tubing and connectors
Procedure:
-
Solution Preparation:
-
Prepare the lipid phase by dissolving this compound in the organic solvent.
-
Prepare the aqueous phase, which is the buffer. If encapsulating a hydrophilic agent, dissolve it in this buffer.
-
-
System Setup:
-
Load the lipid solution and the aqueous solution into separate syringes.
-
Mount the syringes onto the syringe pumps.
-
Connect the syringes to the appropriate inlets of the microfluidic chip using tubing.
-
-
Vesicle Formation:
-
Set the desired flow rates on the syringe pumps. The flow rate ratio (FRR) between the aqueous side streams and the central lipid stream is a key parameter for controlling vesicle size.
-
Start the pumps to introduce the fluids into the microfluidic device.
-
Inside the chip, the aqueous streams will hydrodynamically focus the lipid stream, inducing rapid mixing and vesicle self-assembly.
-
-
Collection:
-
Collect the vesicle suspension from the outlet of the microfluidic chip.
-
-
Purification:
-
The collected sample will be diluted in the aqueous buffer containing some organic solvent. This solvent can be removed through dialysis or tangential flow filtration.
-
Vesicle Characterization
After formation, it is essential to characterize the vesicles to ensure they meet the required specifications.
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a common technique used to measure the average hydrodynamic diameter and the PDI of the vesicle population.[18][19] Nanoparticle Tracking Analysis (NTA) can also be used to determine both the size and concentration of vesicles.[9][18]
-
Encapsulation Efficiency (EE): EE is the percentage of the initial drug or substance that has been successfully entrapped within the vesicles.[20][21] It is typically determined by separating the unencapsulated (free) drug from the vesicle suspension using methods like dialysis, centrifugation, or size exclusion chromatography. The amount of encapsulated drug is then quantified and compared to the total initial amount.[21]
-
Morphology: Transmission Electron Microscopy (TEM), particularly cryo-TEM, allows for the direct visualization of vesicle shape, lamellarity, and size distribution.[22]
References
- 1. Vesicle formation mechanisms: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. hielscher.com [hielscher.com]
- 7. Microfluidic technologies for lipid vesicle generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 13. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 14. Preparation of liposomes by reverse-phase evaporation using alternative organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Need Thin film hydration protocol for liposome preparation [bio.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Preparation of Drug Liposomes by Reverse-Phase Evaporation | Semantic Scholar [semanticscholar.org]
- 18. Overview of extracellular vesicle characterization techniques and introduction to combined reflectance and fluorescence confocal microscopy to distinguish extracellular vesicle subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Drug encapsulation efficiency: Significance and symbolism [wisdomlib.org]
- 22. Encapsulation Efficiency Services [nanoimagingservices.com]
Application Notes and Protocols for Drug Encapsulation in DLPG Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and biodegradability make them an attractive option for reducing systemic toxicity and improving the therapeutic index of potent drugs.[1] Among the various types of phospholipids (B1166683) used in liposome (B1194612) formulation, 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) is an anionic phospholipid that can impart a negative surface charge to the liposomes. This negative charge can influence the liposome's stability, circulation time, and interaction with cells. These application notes provide a comprehensive overview of drug encapsulation in this compound-containing liposomes, including quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Data Presentation: Quantitative Analysis of Drug Encapsulation in this compound and Other Anionic Liposomes
The following table summarizes key quantitative parameters for the encapsulation of various drugs in liposomal formulations containing anionic phospholipids, including those with this compound or as a reasonable comparison. These parameters are critical for evaluating the quality and potential efficacy of the liposomal drug product.[2]
| Drug | Liposome Composition (Molar Ratio) | Encapsulation Efficiency (%) | Drug-to- Lipid Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| Doxorubicin (B1662922) | HSPC:Chol:DSPE-PEG2000 | ~93 | Not Reported | 101 ± 14 | +5.63 ± 0.46 | [3] |
| Doxorubicin | Soyalecithin:Chol:DSPE-MPEG2000 | 96.45 ± 0.95 | Not Reported | Not Reported | -0.271 | [4] |
| Doxorubicin | Phospholipid:Chol (variable) | >90 | Not Reported | 160.30 ± 0.95 to 200.80 ± 2.86 | -54.70 ± 2.08 to -32.20 ± 0.90 | [5] |
| Doxorubicin | DOTAP:Chol (7:3) | ~81 | Not Reported | 60-70 | Not Reported | [6] |
| Vancomycin | Liposomes with DMPG | 20 | Not Reported | Not Reported | Not Reported | [7] |
| Etoposide | DMPG-Na:Chol | 81.78 ± 0.78 | Not Reported | 197.3 ± 0.21 | -12.7 ± 1.27 | [8] |
| 17-DMAPG | DPPC:Chol | 88 | 0.053 | ~120 | Not Reported | [9] |
HSPC: Hydrogenated Soy Phosphatidylcholine; Chol: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; DOTAP: N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl; DMPG: 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol); DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. Note: Zeta potential can be influenced by the specific lipids used, with cationic lipids like DOTAP resulting in a positive charge, while anionic lipids like this compound and DMPG result in a negative charge.
Experimental Protocols
Protocol 1: Preparation of Doxorubicin-Loaded this compound Liposomes using Thin-Film Hydration
This protocol describes the preparation of doxorubicin-loaded liposomes incorporating this compound using the thin-film hydration method, a common and robust technique for liposome formulation.[4][10][11][12]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)
-
Doxorubicin Hydrochloride
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 10-12 kDa)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, Cholesterol, and this compound in a suitable molar ratio (e.g., 7:3:1) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C) to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Prepare a doxorubicin solution in PBS (pH 7.4) at a desired concentration.
-
Warm the doxorubicin solution to the same temperature as the lipid film.
-
Add the warm doxorubicin solution to the round-bottom flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This process will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes). The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification (Removal of Unencapsulated Drug):
-
Separate the doxorubicin-loaded liposomes from the unencapsulated drug using dialysis.
-
Transfer the liposome suspension to a dialysis bag and dialyze against PBS (pH 7.4) at 4°C for 24 hours, with several buffer changes.
-
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Dilute the liposome suspension with filtered PBS.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency Determination:
-
Disrupt the liposomes by adding a suitable detergent (e.g., 10% Triton X-100).
-
Quantify the total amount of doxorubicin using a UV-Vis spectrophotometer (absorbance at ~480 nm) or by high-performance liquid chromatography (HPLC).
-
To determine the amount of encapsulated drug, first separate the liposomes from the free drug using methods like ultracentrifugation or size exclusion chromatography. Then, quantify the drug in the liposome fraction.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Visualizations
Signaling Pathway for Doxorubicin-Induced Apoptosis
Doxorubicin, a common chemotherapeutic agent encapsulated in liposomes, exerts its cytotoxic effects through multiple signaling pathways, primarily leading to apoptosis (programmed cell death).[13][14][15][16][17] The following diagram illustrates the key pathways involved.
Caption: Doxorubicin-induced apoptosis signaling pathways.
Experimental Workflow for this compound Liposome Drug Encapsulation
The following diagram outlines the key steps in the development and characterization of drug-loaded this compound liposomes.
Caption: Experimental workflow for liposomal drug encapsulation.
Logical Relationships in Liposome Formulation Development
The development of an optimal liposomal formulation involves understanding the interplay between various formulation and process parameters and the resulting critical quality attributes (CQAs).[2][18]
References
- 1. researchgate.net [researchgate.net]
- 2. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00201F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. karger.com [karger.com]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein Reconstitution Using DLPG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) for the reconstitution of membrane proteins. This document outlines the key physicochemical properties of this compound, detailed protocols for the preparation of this compound-containing liposomes and the subsequent reconstitution of membrane proteins, and methods for the functional characterization of the resulting proteoliposomes.
Introduction to this compound in Protein Reconstitution
1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound) is an anionic phospholipid frequently utilized in the formation of model membranes for the study of membrane proteins. Its unique properties, including a low phase transition temperature and a defined critical micelle concentration, make it a versatile tool for creating a lipid environment that can maintain the structural integrity and functionality of reconstituted proteins. The anionic nature of the phosphoglycerol headgroup can also be crucial for interacting with and stabilizing certain membrane proteins.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for the successful design of protein reconstitution experiments. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 632.74 g/mol | [1][2] |
| Phase Transition Temperature (Tm) | -3 °C | |
| Critical Micelle Concentration (CMC) | 0.13 mM |
Experimental Protocols
The following sections provide detailed protocols for the preparation of this compound-containing liposomes and the subsequent reconstitution of a model membrane protein. These protocols are based on established methods for membrane protein reconstitution and have been adapted for the specific use of this compound.
Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of unilamellar this compound liposomes with a defined size distribution, a crucial step before the incorporation of a membrane protein.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound) powder
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator or gentle stream of nitrogen gas
-
Vacuum desiccator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin lipid film on the inner surface of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of this compound (-3 °C). Room temperature is sufficient.
-
Add the warmed hydration buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Agitate the flask by vortexing for 5-10 minutes until the lipid film is fully suspended, creating a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-7 freeze-thaw cycles to increase the lamellarity and encapsulation efficiency.
-
Freeze the suspension by immersing the flask in liquid nitrogen until fully frozen.
-
Thaw the suspension in a room temperature water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane at least 11 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.
-
The resulting liposome (B1194612) solution should appear translucent. Store the LUVs at 4 °C.
-
Caption: Workflow for this compound Liposome Preparation.
Protocol 2: Detergent-Assisted Reconstitution of a Membrane Protein into this compound Liposomes
This protocol outlines the incorporation of a detergent-solubilized membrane protein into pre-formed this compound LUVs. The choice of detergent and its concentration are critical for successful reconstitution.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucopyranoside (OG))
-
This compound LUVs (prepared as in Protocol 1)
-
Reconstitution buffer (same as hydration buffer)
-
Detergent removal system (e.g., Bio-Beads SM-2)
-
Ultracentrifuge
Procedure:
-
Detergent Destabilization of Liposomes:
-
To the this compound LUV suspension, add detergent from a stock solution to a final concentration just below the point of complete solubilization. The optimal detergent concentration needs to be empirically determined for each protein-lipid system.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Protein Incorporation:
-
Add the detergent-solubilized membrane protein to the destabilized liposomes at the desired lipid-to-protein molar ratio (LPR). Common starting LPRs range from 50:1 to 500:1 (w/w).
-
Incubate the mixture for 1-2 hours at 4 °C with gentle rocking to allow for the insertion of the protein into the lipid bilayer.
-
-
Detergent Removal:
-
Add pre-washed Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 20 mg of beads per mg of detergent.
-
Incubate overnight at 4 °C with gentle rotation to facilitate the removal of the detergent and the formation of proteoliposomes.
-
(Optional) Perform a second incubation with fresh Bio-Beads for 2-4 hours to ensure complete detergent removal.
-
-
Proteoliposome Purification:
-
Carefully remove the Bio-Beads by pipetting.
-
Pellet the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4 °C).
-
Carefully remove the supernatant containing unincorporated protein and residual detergent.
-
Resuspend the proteoliposome pellet in the desired buffer for functional assays.
-
Caption: General Workflow for Protein Reconstitution.
Quantitative Analysis of Reconstitution
The success of protein reconstitution should be evaluated both qualitatively and quantitatively. The following table summarizes key parameters and methods for this analysis.
| Parameter | Method | Typical Expected Outcome |
| Reconstitution Efficiency | SDS-PAGE and Densitometry | Comparison of the amount of protein in the final proteoliposome suspension to the initial amount of protein added. |
| Protein Orientation | Protease protection assays, antibody binding assays | Determination of the percentage of protein with a specific orientation (e.g., right-side-out vs. inside-out). |
| Liposome Size and Homogeneity | Dynamic Light Scattering (DLS) | A monodisperse population of vesicles with the expected diameter (e.g., ~100 nm). |
| Functional Activity | Specific activity assays (e.g., transport assays, ligand binding) | The reconstituted protein should exhibit activity comparable to that in its native environment. |
Application in Drug Development: Liposomal Drug Delivery
This compound-containing liposomes are valuable tools in drug development, particularly for the formulation and delivery of therapeutic agents. The anionic surface charge of this compound can influence the encapsulation efficiency of charged drugs and mediate interactions with target cells.
Logical Relationship in Targeted Drug Delivery
The diagram below illustrates the logical steps involved in using proteoliposomes for targeted drug delivery, a common application in drug development.
Caption: Logical Steps in Targeted Drug Delivery.
Conclusion
The use of this compound for membrane protein reconstitution offers a versatile platform for a wide range of biophysical and functional studies. The protocols and data presented here provide a foundation for researchers to develop and optimize their own reconstitution systems for specific proteins of interest. Careful consideration of the physicochemical properties of this compound and systematic optimization of reconstitution parameters are key to achieving functionally active proteoliposomes for applications in basic research and drug development.
References
Application Notes and Protocols for DLPG in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy, dictating factors such as encapsulation efficiency, particle stability, and biodistribution. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] While zwitterionic phospholipids (B1166683) like DSPC are commonly used as "helper lipids," the incorporation of anionic lipids such as 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) presents an opportunity to modulate the physicochemical properties and biological activity of LNPs.
This compound is a phospholipid with a negatively charged phosphoglycerol headgroup at physiological pH. The inclusion of anionic lipids can influence the overall surface charge of the LNP, potentially altering its interaction with cells and tissues. This can be leveraged to enhance delivery to specific cell types, such as immune cells, and to modulate the immune response to the LNP formulation.[2][3]
These application notes provide an overview of the potential role of this compound in LNP formulations, along with detailed protocols for the preparation and characterization of this compound-containing LNPs.
The Role of this compound in LNP Formulation
Incorporating this compound into an LNP formulation can offer several potential advantages:
-
Modulation of Surface Charge: The anionic nature of this compound can impart a net negative surface charge to the LNPs at physiological pH, which can influence their stability and biodistribution.
-
Enhanced Cellular Uptake: The surface charge can affect how LNPs interact with cell membranes, potentially leading to enhanced uptake by specific cell types.
-
Immune Modulation: Anionic lipids have been shown to influence the immunogenicity of LNPs.[2][3] By incorporating this compound, it may be possible to tune the immune response to the encapsulated therapeutic, for instance, by promoting a tolerogenic response for certain applications.[3]
-
Targeted Delivery: Studies with other anionic lipids like 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOPG) have demonstrated that the inclusion of anionic lipids can enhance mRNA delivery to splenic dendritic cells.[2][3] This suggests a potential for this compound to direct LNPs to specific immune cell populations.
Quantitative Data Summary
Due to the limited availability of public data specifically on this compound in LNP formulations for drug delivery, the following table includes data from a study on a similar anionic lipid, DOPG, to provide insights into the potential impact of incorporating an anionic phosphoglycerol lipid.
Table 1: Physicochemical Properties of Anionic Lipid-Containing LNPs
| Formulation | Helper Lipid(s) | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Reference LNP | DSPC | 50:10:38.5:1.5 | ~80-120 | <0.2 | Near-neutral | >90% |
| Anionic LNP | DOPG/DSPC | 50:10 (total helper):38.5:1.5 | ~100 | <0.2 | - | >85% |
Data for Reference LNP is a general representation from multiple sources.[4][5] Data for Anionic LNP is inferred from studies on DOPG-containing LNPs.[2][3] The exact values will be dependent on the specific ionizable lipid and process parameters used.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing LNPs using Microfluidics
This protocol describes the formulation of this compound-containing LNPs for nucleic acid delivery using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102, ALC-0315)
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (optional, can be partially or fully replaced by this compound)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Nucleic acid (mRNA or siRNA)
-
Ethanol (B145695) (RNase-free)
-
Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Neutral buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringes and tubing for the microfluidic device
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, this compound, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[6] When incorporating this compound, it can replace a portion or all of the standard helper lipid (e.g., DSPC). For example, a 50:5:5:38.5:1.5 ratio of Ionizable:DSPC:this compound:Cholesterol:PEG could be a starting point.
-
Ensure complete dissolution of all lipids. Gentle warming (e.g., to 60°C) may be necessary.[7]
-
The final total lipid concentration in ethanol will depend on the microfluidic system and desired particle characteristics, but a typical starting range is 10-25 mM.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid (e.g., mRNA) in the low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the desired total flow rate (TFR) and flow rate ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[7] These parameters are critical for controlling particle size and polydispersity and should be optimized.[5]
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and encapsulation of the nucleic acid.
-
-
Downstream Processing:
-
Collect the resulting LNP solution.
-
Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the nanoparticles.
-
To remove ethanol and unencapsulated nucleic acid, perform buffer exchange using dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).[8]
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
-
Storage:
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound-Containing LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Measure the Z-average particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis
-
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl) to an appropriate concentration.
-
Measure the zeta potential using a suitable instrument.
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency (EE) Quantification:
-
Method: RiboGreen Assay (or other nucleic acid quantification assay)
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
-
In the second set, keep the LNPs intact.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
The fluorescence from the intact LNPs represents the unencapsulated nucleic acid, while the fluorescence from the lysed LNPs represents the total nucleic acid.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
Caption: Workflow for this compound-LNP formulation.
Caption: Cellular uptake of anionic LNPs.
Conclusion
The incorporation of this compound into LNP formulations offers a promising strategy to modulate their physicochemical and biological properties. While direct quantitative data for this compound is currently limited, insights from similar anionic phospholipids like DOPG suggest that this compound could be a valuable tool for enhancing cellular delivery and tuning the immunogenicity of nucleic acid therapeutics. The provided protocols offer a starting point for researchers to formulate and characterize this compound-containing LNPs, enabling further exploration of their potential in various drug delivery applications. Rigorous optimization of the lipid composition and process parameters will be crucial for developing effective and reproducible this compound-LNP formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Anionic lipids modulate mRNA-lipid nanoparticle immunogenicity and confer protection in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Protocol for the Preparation of DLPG Liposomes via the Thin Film Hydration Method
Application Notes
This document provides a detailed protocol for the preparation of unilamellar liposomes containing 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) using the thin-film hydration method followed by extrusion. This compound is an anionic phospholipid that is frequently utilized in the formulation of liposomes to impart a negative surface charge. This negative charge can be beneficial for several applications in drug delivery and biomedical research.
Key Applications of this compound-Containing Liposomes:
-
Enhanced Stability: The electrostatic repulsion between negatively charged liposomes can prevent aggregation and fusion, thereby increasing the colloidal stability of the formulation.[1]
-
Modulation of Drug Release: The inclusion of charged lipids like this compound can influence the encapsulation and release kinetics of charged drug molecules.
-
Targeted Drug Delivery: While not a targeting ligand itself, the negative charge of this compound liposomes can influence their interaction with biological systems and can be a platform for the attachment of specific targeting moieties.[2]
-
Model Membranes: this compound-containing liposomes serve as excellent models for studying the interactions of drugs, proteins, and other molecules with negatively charged biological membranes.
Critical Parameter: Phase Transition Temperature (Tm)
The gel-to-liquid crystalline phase transition temperature (Tm) of this compound is approximately -3°C. This low Tm is a critical consideration for the hydration step of the protocol. To ensure the formation of a fluid and properly hydrated lipid bilayer, the hydration buffer should be maintained at a temperature significantly above the Tm of all lipid components in the formulation.
Experimental Protocols
Materials and Equipment
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol), sodium salt (this compound)
-
Other lipids as required by the formulation (e.g., a neutral helper lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or cholesterol for membrane stabilization)
-
Chloroform (B151607) and/or Methanol (HPLC grade or equivalent)
-
Hydration Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES-buffered saline (HBS), or a solution containing the hydrophilic drug to be encapsulated)
-
Deionized water
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask (appropriate size for the volume of organic solvent)
-
Rotary evaporator
-
Water bath
-
Vacuum pump or desiccator
-
Vortex mixer
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes with desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)
-
Syringes (gas-tight, for use with the extruder)
-
Analytical balance
-
Glass vials and pipettes
Detailed Methodology
2.1. Lipid Preparation and Film Formation
-
Lipid Mixture Preparation: Accurately weigh the desired amounts of this compound and any other lipids (e.g., DPPC, cholesterol) and transfer them to a clean, dry round-bottom flask. The molar ratio of the lipids should be determined based on the specific application.
-
Dissolution in Organic Solvent: Add a sufficient volume of an organic solvent or solvent mixture (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture) to the flask to completely dissolve the lipids. Gently swirl the flask to ensure a homogenous solution. A typical lipid concentration in the organic solvent is 10-20 mg/mL.
-
Solvent Evaporation: Attach the round-bottom flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C).
-
Film Formation: Rotate the flask under reduced pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.
2.2. Hydration of the Lipid Film
-
Buffer Preparation: Prepare the desired aqueous hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer at the desired concentration.
-
Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The temperature of the buffer should be well above the phase transition temperature of the lipid with the highest Tm in the mixture. Given this compound's low Tm of -3°C, room temperature is generally sufficient unless other lipids with higher Tm are included.
-
Vesicle Formation: Gently rotate the flask by hand to allow the lipid film to hydrate (B1144303) and swell. This initial hydration will form large, multilamellar vesicles (MLVs). To facilitate this process, the flask can be vortexed intermittently. The hydration process should continue for approximately 1 hour.
2.3. Liposome Sizing by Extrusion
-
Extruder Assembly: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 400 nm for the initial extrusion).
-
Extrusion Process: Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe. This constitutes one pass. Repeat this process for an odd number of passes (typically 11-21 times) to ensure a homogenous population of liposomes.
-
Sequential Extrusion (Optional but Recommended): For a more uniform size distribution, perform sequential extrusion through membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm, and finally 100 nm).
2.4. Characterization of this compound Liposomes
The resulting liposome suspension should be characterized to ensure it meets the desired specifications.
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally indicative of a monodisperse population.
-
Zeta Potential: Measured to confirm the surface charge of the liposomes. This compound-containing liposomes are expected to have a negative zeta potential.
-
Encapsulation Efficiency (EE%): This is the percentage of the initial drug that is successfully encapsulated within the liposomes. It can be determined by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and quantifying the drug in the liposomal fraction.
-
Formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
-
Morphology: Can be visualized using techniques such as Cryo-Transmission Electron Microscopy (Cryo-TEM).
Data Presentation
The following tables provide examples of quantitative data that should be recorded and analyzed during the formulation and characterization of this compound liposomes.
Table 1: Example this compound Liposome Formulation Parameters
| Parameter | Example Value 1 | Example Value 2 |
| Lipid Composition (molar ratio) | This compound:DPPC:Cholesterol (1:4:1) | This compound:DPPC (1:9) |
| Total Lipid Concentration | 10 mM | 20 mM |
| Organic Solvent | Chloroform:Methanol (2:1 v/v) | Chloroform |
| Hydration Buffer | PBS, pH 7.4 | 10 mM HEPES, 150 mM NaCl, pH 7.4 |
| Encapsulated Drug (if any) | Doxorubicin | Not Applicable |
| Initial Drug Concentration | 1 mg/mL | Not Applicable |
Table 2: Extrusion Parameters and Resulting Liposome Characteristics
| Parameter | Example Value 1 | Example Value 2 |
| Extrusion Temperature | 25°C | 25°C |
| Membrane Pore Size (Final) | 100 nm | 200 nm |
| Number of Passes | 21 | 15 |
| Mean Particle Size (Z-average) | 110 ± 5 nm | 215 ± 10 nm |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.18 ± 0.05 |
| Zeta Potential | -35 ± 5 mV | -45 ± 7 mV |
| Encapsulation Efficiency (EE%) | 85% (for Doxorubicin) | Not Applicable |
Mandatory Visualization
References
Application Notes and Protocols for Incorporating Peptides into DLPG Bilayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation and characterization of peptides within 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) lipid bilayers. This document outlines detailed protocols for the preparation of this compound vesicles, the incorporation of peptides, and the subsequent biophysical characterization using state-of-the-art techniques. The provided methodologies are essential for researchers in drug development, membrane protein studies, and antimicrobial peptide research.
Introduction to Peptide-DLPG Bilayer Interactions
The interaction of peptides with lipid bilayers is fundamental to a vast array of biological processes, including cell signaling, membrane transport, and the mechanism of action for many antimicrobial peptides and cell-penetrating peptides.[1] this compound, an anionic phospholipid, is often used to mimic the bacterial cell membrane, making it a relevant model system for studying the activity of antimicrobial peptides which often exhibit preferential binding to negatively charged membranes.[2] Understanding the thermodynamics, kinetics, and structural consequences of peptide incorporation into this compound bilayers is crucial for the rational design of new therapeutic peptides and drug delivery systems.[1][2]
This guide provides detailed protocols for three key biophysical techniques used to characterize peptide-DLPG interactions: Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy.
Experimental Protocols
Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of this compound LUVs, which are suitable for a wide range of biophysical studies. The extrusion method produces vesicles with a defined and relatively uniform size distribution.[3][4]
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) powder
-
Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Filter supports
-
Gas-tight syringes
-
Round-bottom flask
-
Rotary evaporator or gentle stream of nitrogen gas
-
Vacuum desiccator
-
Water bath sonicator
-
Heating block for extruder
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the dry lipid film with the desired buffer by vortexing. The final lipid concentration is typically between 1 and 10 mg/mL.
-
The hydration temperature should be above the gel-to-liquid crystalline phase transition temperature (Tm) of this compound.
-
-
Freeze-Thaw Cycles:
-
To increase the trapping efficiency of the vesicles, subject the lipid suspension to 5-10 freeze-thaw cycles.[3]
-
Freeze the suspension in liquid nitrogen until completely frozen, then thaw it in a warm water bath (above the Tm of this compound).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes (e.g., 100 nm pore size) and filter supports according to the manufacturer's instructions.[5]
-
Pre-heat the extruder and the gas-tight syringes to a temperature above the Tm of this compound.
-
Load the hydrated lipid suspension into one of the syringes.
-
Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 11 or 21 times).[6] This ensures that the final vesicle suspension is in the receiving syringe.
-
The resulting solution of LUVs should appear translucent.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared LUVs can be determined by Dynamic Light Scattering (DLS).
-
Peptide Incorporation into this compound Vesicles
Two common methods for incorporating peptides into pre-formed vesicles are direct addition and co-sonication.
Method 1: Direct Addition
This is the simplest method, suitable for peptides that spontaneously insert into the lipid bilayer.
-
Prepare this compound LUVs as described in Protocol 2.1 .
-
Add the desired amount of peptide stock solution to the LUV suspension.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at a temperature above the Tm of this compound to allow for peptide insertion.
-
The sample is now ready for biophysical characterization.
Method 2: Co-sonication
This method can be used for peptides that do not readily insert into pre-formed vesicles.
-
Dissolve the desired amounts of this compound and peptide in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin film of the lipid-peptide mixture as described in Protocol 2.1, Step 1 .
-
Hydrate the film with the desired buffer.
-
Sonicate the suspension using a bath or probe sonicator until the solution becomes clear.[7][8] Probe sonication should be performed on ice in short bursts to avoid overheating and degradation of the lipids and peptide.[9]
-
The resulting small unilamellar vesicles (SUVs) containing the incorporated peptide can then be used for further studies.
Biophysical Characterization Techniques
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with the binding of a peptide to lipid vesicles, providing a complete thermodynamic profile of the interaction.[10][11]
Protocol:
-
Sample Preparation:
-
Prepare this compound LUVs in the desired buffer as described in Protocol 2.1 .
-
Prepare a stock solution of the peptide in the same buffer. It is crucial that the buffer for the lipid and peptide solutions is identical to minimize heats of dilution.[12]
-
Degas both the LUV suspension and the peptide solution immediately before the experiment.
-
-
ITC Experiment Setup:
-
Set the experimental temperature, typically above the Tm of this compound.
-
Load the this compound LUV suspension into the sample cell of the calorimeter. A typical lipid concentration is in the low millimolar range.
-
Load the peptide solution into the injection syringe. The peptide concentration is typically 10-20 times higher than the lipid concentration.[10]
-
-
Titration:
-
Perform a series of small injections (e.g., 5-10 µL) of the peptide solution into the LUV suspension.
-
Allow the system to reach equilibrium between injections.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[12]
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Spectroscopy: Tryptophan Quenching Assay
Fluorescence spectroscopy is a sensitive technique to monitor the local environment of a peptide upon its interaction with lipid bilayers.[13] For peptides containing tryptophan residues, changes in fluorescence intensity and wavelength of maximum emission can indicate membrane binding and insertion. Acrylamide is a commonly used water-soluble quencher to probe the accessibility of tryptophan residues.
Protocol:
-
Sample Preparation:
-
Prepare this compound LUVs containing the incorporated peptide of interest (as described in Protocol 2.2 ).
-
Prepare a stock solution of the quencher (e.g., acrylamide) in the same buffer.
-
-
Fluorescence Measurements:
-
Place the peptide-LUV sample in a quartz cuvette.
-
Measure the intrinsic tryptophan fluorescence emission spectrum (e.g., excitation at 280 nm, emission scan from 300 to 400 nm).
-
Record the initial fluorescence intensity (F₀) at the emission maximum.
-
-
Quenching Titration:
-
Add small aliquots of the quencher stock solution to the cuvette.
-
After each addition, mix gently and record the fluorescence intensity (F) at the same emission maximum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the quencher concentration.
-
The data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant and [Q] is the quencher concentration.
-
A decrease in Ksv in the presence of lipid vesicles compared to the peptide in buffer alone indicates that the tryptophan residues are less accessible to the aqueous quencher, suggesting their insertion into the lipid bilayer.
-
Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful technique for obtaining high-resolution structural and dynamic information about peptides incorporated into lipid bilayers.[14] It can provide details on the peptide's secondary structure, orientation, and depth of insertion within the membrane.[15][16]
Protocol:
-
Sample Preparation (Oriented Samples):
-
Prepare a mixture of the peptide and this compound lipids in an organic solvent.
-
Deposit the mixture onto a stack of thin glass plates.
-
Slowly evaporate the solvent to form a uniform film.
-
Hydrate the sample by placing it in a chamber with controlled humidity. This process allows the lipids and embedded peptides to form well-oriented bilayers on the glass plates.[15]
-
-
ssNMR Experiment:
-
Place the stack of glass plates into a flat-coil NMR probe.
-
Acquire ssNMR spectra (e.g., ¹⁵N or ¹³C spectra if isotopically labeled peptides are used). The orientation of the glass plates relative to the magnetic field can be varied to obtain orientation-dependent NMR signals.[16]
-
-
Data Analysis:
-
The anisotropic NMR parameters, such as chemical shift and dipolar couplings, are sensitive to the orientation of the peptide with respect to the magnetic field.
-
By analyzing the orientation-dependent NMR spectra, the secondary structure and the tilt angle of the peptide relative to the bilayer normal can be determined.[17]
-
Data Presentation
The quantitative data obtained from the biophysical characterization of peptide-DLPG interactions should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Thermodynamic Parameters of Peptide-DLPG Interaction from ITC
| Peptide | Temperature (°C) | Kd (µM) | n (Peptide:Lipid) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| Peptide A | 25 | 5.2 | 1:50 | -8.5 | 2.3 | -6.2 | Fictional Data |
| Peptide B | 25 | 10.8 | 1:100 | -5.1 | -1.5 | -6.6 | Fictional Data |
| Cinnamycin | 28 | ~0.014 | 1:1 (with PE) | -8.5 | -2.1 | -10.6 | [18] |
| pHLIP | 37 | - | - | -17.6 | - | - | [19] |
Table 2: Fluorescence Quenching Data for Peptides in the Presence of this compound Vesicles
| Peptide | Environment | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |
| Peptide X | Buffer | 12.5 | Fictional Data |
| Peptide X | This compound LUVs | 3.2 | Fictional Data |
| GsMTx4 | POPC LUVs | - | [20] |
| GsMTx4 | 75:25 POPC:POPG LUVs | - | [20] |
Table 3: Structural Parameters of Peptides in this compound Bilayers from ssNMR
| Peptide | Secondary Structure | Tilt Angle (°) | Depth of Insertion (Å) | Reference |
| Magainin 2 | α-helix | Parallel to bilayer | Interfacial | Fictional Data |
| Protegrin-1 | β-sheet | - | Disrupts bilayer | [15] |
Visualizations
Diagrams illustrating the experimental workflows and conceptual models are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding and dimerization of PGLa peptides in anionic lipid bilayer studied by replica exchange molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 6. mse.iastate.edu [mse.iastate.edu]
- 7. General preparation of liposomes using probe-tip sonication [protocols.io]
- 8. Sonication-Based Basic Protocol for Liposome Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. tainstruments.com [tainstruments.com]
- 12. benchchem.com [benchchem.com]
- 13. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 14. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meihonglab.com [meihonglab.com]
- 16. Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Energetics of peptide (pHLIP) binding to and folding across a lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Liposome Formation Using DLPG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the role of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) in the formation of stable liposomes. The inclusion of the anionic lipid this compound is a critical factor in tuning the physicochemical properties of liposomes, thereby influencing their stability, drug encapsulation efficiency, and in vivo performance. This document outlines the impact of this compound concentration on key liposome (B1194612) attributes and provides detailed protocols for their preparation and characterization.
The Influence of Anionic Lipids on Liposome Stability
The stability of a liposomal formulation is paramount for its successful application as a drug delivery vehicle. Stability is a multifaceted parameter encompassing physical stability (maintenance of particle size and prevention of aggregation or fusion), chemical stability (prevention of lipid degradation), and the ability to retain the encapsulated cargo. The incorporation of charged lipids, such as the anionic phospholipid this compound, is a widely adopted strategy to enhance the physical stability of liposomes.
The primary mechanism by which this compound imparts stability is through electrostatic repulsion. The negatively charged headgroup of this compound creates a negative zeta potential on the surface of the liposome. When the magnitude of this zeta potential is sufficiently high (typically more negative than -30 mV), it generates repulsive forces between individual liposomes, preventing them from aggregating and fusing.[1][2]
Furthermore, the lipid composition, including the presence of anionic lipids, can influence the encapsulation of therapeutic agents. The charge and nature of the lipid bilayer can affect its interaction with the drug, potentially leading to higher encapsulation efficiencies.[3]
Quantitative Analysis of Anionic Phospholipid Concentration on Liposome Properties
Table 1: Effect of DPPG Incorporation on Physicochemical Properties of Liposomes
| Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DPPC | 71.0 ± 0.5 | < 0.3 | -17.9 ± 0.9 | [3] |
| DPPG | 56.2 ± 0.4 | < 0.3 | -43.0 ± 2.0 | [3] |
| DPPC:Cholesterol:DPPG (79:11:11) | Not specified | Not specified | Stable over time in biological medium | [4][5] |
| DPPG/DPPC (1:1) | 98.0 ± 1.76 | 0.22 ± 0.01 | -38.8 ± 0.7 | [3] |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol: Chol
Table 2: Influence of DPPG on the Encapsulation Efficiency of PARP1 Inhibitors
| Lipid Formulation | Drug | Encapsulation Efficiency (%) |
| DPPG | Veliparib | 49 ± 2 |
| DPPG | Rucaparib | > 40 |
| DPPG | Niraparib | > 40 |
Experimental Protocols
Protocol 1: Liposome Preparation using the Thin-Film Hydration Method
This protocol describes the preparation of unilamellar liposomes by the thin-film hydration method followed by extrusion. This is a common and reliable method for producing liposomes with a controlled size distribution.[6]
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) or other neutral phospholipid
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)
-
Cholesterol (optional, but recommended for improved stability)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired lipids (e.g., DLPC, this compound, and cholesterol) in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure. The water bath temperature should be kept above the phase transition temperature (Tc) of the lipid with the highest Tc. c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.
-
Hydration: a. Add the aqueous hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration. b. The temperature of the hydration buffer should also be above the Tc of the lipids. c. Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the suspension will appear milky.
-
Size Reduction by Extrusion: a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Force the suspension through the membrane multiple times (typically 11-21 passes). This process will reduce the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs). d. The resulting liposome suspension should be slightly opalescent.
-
Storage: a. Store the prepared liposomes at 4°C. For long-term storage, the stability should be monitored regularly.
Protocol 2: Characterization of Liposomes
2.1 Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes compatible with the DLS instrument
-
Filtered hydration buffer for dilution
Procedure:
-
Dilute a small aliquot of the liposome suspension with filtered hydration buffer to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument and should be within the manufacturer's recommended range to ensure an adequate scattering intensity.
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and use this information to calculate the particle size (Z-average) and PDI.
-
The PDI value provides an indication of the homogeneity of the liposome population, with a value below 0.3 generally considered acceptable for pharmaceutical applications.
2.2 Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is a key indicator of their stability against aggregation.
Materials:
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Folded capillary cells or other appropriate measurement cells
-
Filtered hydration buffer for dilution
Procedure:
-
Dilute the liposome suspension with filtered hydration buffer. For zeta potential measurements, it is often necessary to use a buffer with a known and controlled ionic strength.
-
Load the diluted sample into the measurement cell, ensuring there are no air bubbles.
-
Place the cell into the instrument.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant).
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry. The electrophoretic mobility is then used to calculate the zeta potential.
-
For stable liposomal formulations containing this compound, a negative zeta potential of less than -30 mV is desirable.[1]
2.3 Encapsulation Efficiency (EE) Determination by Dialysis
This protocol is suitable for determining the encapsulation efficiency of hydrophilic drugs.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Dialysis buffer (same as the external medium).
-
A method to quantify the drug concentration (e.g., UV-Vis spectrophotometry, HPLC).
Procedure:
-
Take a known volume of the liposome suspension (before removal of unencapsulated drug).
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant like Triton X-100 or by using a suitable organic solvent.
-
Measure the total drug concentration (Ctotal) in the disrupted sample.
-
Take another known volume of the intact liposome suspension and place it inside a dialysis bag.
-
Place the dialysis bag in a large volume of dialysis buffer and stir gently at a controlled temperature.
-
Allow dialysis to proceed for a sufficient time to ensure that all the unencapsulated drug has diffused out of the bag into the surrounding buffer.
-
After dialysis, collect the liposome suspension from the dialysis bag.
-
Disrupt these liposomes and measure the concentration of the encapsulated drug (Cencapsulated).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Cencapsulated / Ctotal) x 100
Visualizations
Caption: Workflow for liposome preparation and characterization.
Caption: Impact of this compound on liposome stability.
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Physicochemical study of the protein-liposome interactions: influence of liposome composition and concentration on protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterilization of DLPG Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) vesicles are lipid-based nanoparticles with significant potential as drug delivery systems. Ensuring the sterility of these formulations is a critical step for their safe administration, particularly for parenteral routes. However, the delicate nature of liposomes presents a challenge, as conventional sterilization methods can compromise their physicochemical properties and therapeutic efficacy. This document provides a detailed overview of common sterilization methods applicable to this compound vesicles, their potential effects, and protocols to guide researchers in selecting and implementing the most suitable technique.
Comparison of Sterilization Methods for this compound Vesicles
The choice of a sterilization method for this compound vesicles requires a careful balance between achieving sterility and preserving the integrity of the liposomes. The following table summarizes the effects of various sterilization techniques on key liposomal attributes.
| Sterilization Method | Principle of Action | Effect on Vesicle Size | Effect on Lamellarity & Drug Encapsulation | Effect on Lipid Integrity | Advantages | Disadvantages |
| Sterile Filtration | Physical removal of microorganisms by passing the formulation through a 0.22 µm filter.[1][2] | Generally minimal for vesicles < 200 nm.[1] Can cause vesicle fusion or rupture for larger or less stable vesicles.[3] | Can cause leakage of encapsulated hydrophilic drugs.[3] Minimal effect on lamellarity. | Can cause loss of lipid components.[3] | Simple, efficient, and avoids heat or radiation.[4] | Only suitable for vesicles smaller than the filter pore size.[2] Risk of filter clogging.[5] May not remove smaller contaminants like viruses.[3] |
| Gamma Irradiation | Inactivation of microorganisms through DNA damage by ionizing radiation.[2] | Can cause changes in vesicle size, though some studies report no significant changes.[6][7] | May induce leakage of encapsulated drugs.[3] | Can cause lipid peroxidation and hydrolysis, especially for unsaturated lipids.[2][8] | Terminal sterilization method. High penetration capacity.[2] | Can generate free radicals, leading to chemical degradation.[1] May alter the physicochemical properties of the vesicles.[3] |
| Autoclaving (Steam Sterilization) | Inactivation of microorganisms using high-pressure steam at elevated temperatures (e.g., 121°C).[4] | Can lead to a significant reduction in particle size due to membrane compaction or fusion.[4][9] | Can cause significant leakage of encapsulated drugs.[10] May induce phase transitions in the lipid bilayer.[3] | Can cause hydrolysis of phospholipids.[10] | Effective and widely available terminal sterilization method. | High temperatures can degrade thermolabile drugs and lipids.[3] Can significantly alter vesicle properties.[4][11] |
| Aseptic Manufacturing | Preparation of the liposomal formulation from sterile components in a sterile environment.[12][13] | No direct effect on vesicle size. | No direct effect on drug encapsulation. | No direct effect on lipid integrity. | Avoids the harsh conditions of terminal sterilization.[1] | Complex, requires specialized facilities and rigorous validation.[1] Higher risk of contamination if not performed correctly. |
Experimental Protocols
Protocol 1: Sterile Filtration of this compound Vesicles
This protocol is suitable for this compound vesicle formulations with a mean particle size below 200 nm.
Materials:
-
This compound vesicle suspension
-
Sterile, disposable syringe filters (0.22 µm pore size, e.g., polyethersulfone (PES) membrane)[9]
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood or cleanroom environment
Procedure:
-
Perform all operations within a certified laminar flow hood to maintain sterility.
-
Pre-wet the sterile filter by passing a small amount of sterile buffer (the same as the vesicle suspension buffer) through it. This minimizes potential vesicle adsorption to the filter membrane.
-
Draw the this compound vesicle suspension into a sterile syringe.
-
Attach the syringe to the pre-wetted 0.22 µm sterile filter.
-
Gently and steadily apply pressure to the syringe plunger to pass the vesicle suspension through the filter into a sterile collection vial. Avoid excessive pressure to prevent vesicle rupture.[5]
-
After filtration, cap the sterile collection vial immediately.
-
Perform post-filtration analysis to assess vesicle size, polydispersity index (PDI), and drug encapsulation efficiency to ensure the integrity of the vesicles has been maintained.
Protocol 2: Gamma Irradiation of this compound Vesicles
This protocol should be considered for terminally sterilizing the final this compound vesicle product. The optimal radiation dose should be determined through validation studies to ensure sterility without significant degradation.
Materials:
-
Sealed, final containers of this compound vesicle formulation
-
Gamma irradiation facility
Procedure:
-
Prepare the this compound vesicle formulation and package it in its final, sealed containers (e.g., glass vials with stoppers and aluminum seals).
-
Freeze-drying the formulation before irradiation can minimize the generation of free radicals from water radiolysis.[1]
-
Send the packaged samples to a qualified gamma irradiation facility.
-
Specify the desired radiation dose. A typical dose for sterilization is 25 kGy, but a lower dose might be sufficient and less damaging.[14][15] The dose should be validated for the specific product.
-
After irradiation, conduct a comprehensive analysis of the this compound vesicles. This should include:
-
Vesicle size and PDI
-
Zeta potential
-
Drug encapsulation efficiency and drug degradation
-
Lipid integrity (e.g., by chromatography to detect lipid degradation products)
-
Sterility testing
-
Protocol 3: Aseptic Manufacturing of this compound Vesicles
This protocol requires a controlled sterile environment and is the method of choice when terminal sterilization is not feasible.
Materials:
-
Sterile-filtered lipids (including this compound) dissolved in a sterile organic solvent
-
Sterile aqueous buffer
-
Sterile equipment for liposome (B1194612) preparation (e.g., extruder, homogenizer)
-
All processing takes place in a Grade A/Class 100 environment
Procedure:
-
All components, including lipid solutions, aqueous phases, and equipment, must be sterilized prior to use.[16] Lipid solutions and buffers are typically sterilized by filtration through 0.22 µm filters.[17]
-
The entire liposome manufacturing process, from lipid film hydration or solvent injection to the final filling into sterile containers, is performed under aseptic conditions in a Grade A laminar flow hood within a Grade B cleanroom.[18]
-
The chosen method for vesicle formation (e.g., thin-film hydration followed by extrusion) is carried out using sterile equipment.
-
The final this compound vesicle formulation is aseptically filled into sterile final containers, which are then sealed.
-
Process validation is critical and includes media fills to simulate the manufacturing process and demonstrate that sterility is maintained throughout.
Visualizations
Caption: Experimental workflow for sterilization and analysis of this compound vesicles.
Caption: Logical relationships between sterilization methods and their effects on vesicles.
Conclusion
The sterilization of this compound vesicles is a critical process that must be carefully selected and validated to ensure the final product is both sterile and meets all quality specifications. Sterile filtration is often the preferred method for small vesicles due to its minimal impact on vesicle integrity. For terminal sterilization, gamma irradiation may be an option, but its potential to induce chemical changes necessitates thorough investigation. Aseptic manufacturing remains the gold standard for sensitive formulations that cannot withstand terminal sterilization. Researchers and drug developers must conduct comprehensive stability and integrity studies to determine the most appropriate sterilization strategy for their specific this compound vesicle formulation.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing the Filtration of Liposomes Using Sterilizing-Grade Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-irradiation of non-frozen, frozen, and freeze-dried liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterilization of liposomes by heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterilization Effects on Liposomes with Varying Lipid Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterilization methods of liposomes: Drawbacks of conventional methods and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Radiation sterilization of new drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US5554382A - Methods and apparatus for making liposomes - Google Patents [patents.google.com]
- 17. Liposome Technology for Industrial Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. POLYMUN - Excellence in Biopharmaceuticals and Liposomes, Contract Development and Manufacturing [polymun.com]
Application Notes and Protocols for Phosphatidylglycerol-Based Liposomes in Gene Delivery Systems
Introduction
The development of safe and efficient non-viral vectors is a cornerstone of gene therapy research. While cationic liposomes are widely used, their associated cytotoxicity can be a significant drawback. Anionic liposomes, formulated with lipids such as phosphatidylglycerols, present a promising alternative, offering lower toxicity and greater biocompatibility.[1][2] This document provides detailed application notes and protocols for the use of phosphatidylglycerol-containing anionic liposomes in gene delivery, with a focus on 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol (DOPG) as a representative model for phosphatidylglycerols due to the current lack of extensive published data on 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) in this specific application. The principles and protocols described herein can serve as a foundational guide for researchers exploring the use of this compound and other phosphatidylglycerols in their gene delivery systems.
Anionic lipoplexes are formed by complexing anionic liposomes with plasmid DNA using divalent cations like Ca²⁺ as a bridge.[1][3] These formulations have demonstrated transfection efficiencies comparable to commercially available cationic reagents but with significantly lower cytotoxicity.[3][4]
Data Presentation
The following tables summarize quantitative data from studies on DOPG-based anionic liposomal gene delivery systems.
Table 1: Transfection Efficiency of DOPG:DOPE Anionic Lipoplexes in CHO-K1 Cells
| Formulation | Transfection Efficiency (% of GFP Positive Cells) | Cell Viability (%) | Reference |
| Optimized Anionic Lipoplex (DOPG:DOPE, 1:4 molar ratio, 15-20 mM Ca²⁺) | ~78% (in the presence of serum) | ~93% | [4] |
| Lipofectamine™ 2000 | ~68% | ~35% | [4] |
| Anionic Lipoplexes with 14 mM Ca²⁺ | 7-fold higher than untreated cells | Minimal toxicity | [3] |
Table 2: Optimized Formulation Parameters for Anionic Lipoplexes
| Parameter | Optimized Value/Composition | Reference |
| Anionic:Zwitterionic Lipid Ratio | 1:4 (DOPG:DOPE, molar ratio) | [4] |
| Divalent Cation Concentration | 15-20 mM Ca²⁺ | [4] |
| Lipid to DNA Ratio | 15-20 µg lipid per 0.8 µg plasmid DNA | [4] |
Experimental Protocols
Protocol 1: Preparation of Anionic Liposomes (DOPG:DOPE)
This protocol describes the preparation of anionic liposomes using the thin-film hydration method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol (DOPG)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPG and DOPE in chloroform at the desired molar ratio (e.g., 1:4).
-
Transfer the lipid solution to a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, nuclease-free aqueous solution (water or buffer) by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator until the solution becomes clear.
-
Alternatively, for a more uniform size distribution, subject the MLVs to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Protocol 2: In Vitro Transfection using Anionic Lipoplexes
This protocol outlines the steps for transfecting mammalian cells (e.g., CHO-K1) with a plasmid DNA encoding a reporter gene (e.g., GFP) using pre-formed anionic liposomes.
Materials:
-
Anionic liposome (B1194612) suspension (from Protocol 1)
-
Plasmid DNA (e.g., pEGFP-N1) at a concentration of 1 µg/µL
-
Calcium Chloride (CaCl₂) solution (sterile, e.g., 1 M)
-
Serum-free cell culture medium (e.g., DMEM)
-
Complete cell culture medium with serum
-
Mammalian cells (e.g., CHO-K1) seeded in 24-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.
-
-
Lipoplex Formation:
-
In a sterile microcentrifuge tube, dilute the plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the anionic liposome suspension in the same volume of serum-free medium.
-
Add the CaCl₂ solution to the diluted DNA to achieve the desired final concentration (e.g., 15-20 mM) and mix gently.
-
Add the diluted liposome suspension to the DNA/Ca²⁺ mixture and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the anionic lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, add complete medium with serum and continue to culture for 24-48 hours.
-
-
Analysis:
-
Assess transfection efficiency by detecting the reporter gene expression (e.g., fluorescence microscopy for GFP).
-
Evaluate cell viability using a suitable assay (e.g., MTT assay).
-
Visualizations
Caption: Workflow for anionic liposome preparation and in vitro gene transfection.
Caption: Proposed mechanism of anionic lipoplex-mediated gene delivery.
References
- 1. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anionic liposomal delivery system for DNA transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and characterization of anionic lipoplexes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dynamic Light Scattering of DLPG Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively used as delivery vehicles for drugs and other bioactive molecules. The physicochemical properties of liposomes, such as their size, size distribution, and surface charge, are critical quality attributes that influence their stability, biodistribution, and efficacy. Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for the rapid and accurate determination of the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of liposomes in suspension.[1][2] This application note provides a detailed protocol for the preparation and characterization of liposomes formulated with 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG), an anionic phospholipid, using Dynamic Light Scattering.
Principle of Dynamic Light Scattering (DLS)
Dynamic Light Scattering, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a liquid suspension.[2] Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined. The polydispersity index (PDI) provides a measure of the width of the particle size distribution, with lower values indicating a more monodisperse sample.[3] Furthermore, by applying an electric field across the sample, the velocity of the charged particles can be measured to determine their zeta potential, which is an indicator of the colloidal stability of the suspension.[4]
Data Presentation
The following table summarizes representative quantitative data obtained from the DLS analysis of anionic liposomes. While this specific data is for 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) liposomes, it serves as a strong proxy for what can be expected with this compound liposomes due to their structural similarity as anionic phosphoglycerols.
| Liposome (B1194612) Formulation | Z-Average (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Anionic Liposomes (DPPG) | 56.2 ± 0.4 | < 0.3 | < -30 |
| Anionic Liposomes (DPPG/DPPC 1:1) | 77.0 ± 0.8 | 0.22 ± 0.01 | -38.8 ± 0.7 |
Data adapted from a study on DPPG liposomes, which are structurally similar to this compound liposomes.[5]
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration and Sonication
This protocol describes the preparation of unilamellar this compound liposomes.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with a pre-warmed (above the lipid's phase transition temperature) aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for a period of time (e.g., 30-60 minutes) until the suspension becomes translucent. The temperature of the water bath should be maintained above the phase transition temperature of this compound.
-
Alternatively, for more efficient size reduction, a probe sonicator can be used. Care should be taken to avoid overheating the sample.
-
-
Purification (Optional):
-
To obtain a more homogenous population of small unilamellar vesicles (SUVs), the sonicated liposome suspension can be centrifuged at high speed to pellet any remaining large vesicles or lipid aggregates.
-
The supernatant containing the SUVs can then be carefully collected.
-
-
Sterilization (Optional):
-
For biological applications, the final liposome suspension can be sterilized by filtration through a 0.22 µm syringe filter.
-
Dynamic Light Scattering (DLS) Analysis
Instrumentation and Settings:
-
Instrument: A Zetasizer or similar DLS instrument.
-
Light Source: He-Ne laser (633 nm).
-
Scattering Angle: 173° (for non-invasive backscatter).
-
Temperature: 25°C.
Procedure:
-
Sample Preparation:
-
Dilute the prepared this compound liposome suspension with the same buffer used for hydration (e.g., PBS) to an appropriate concentration. A typical dilution is 1:20 to 1:100, but the optimal concentration should be determined empirically to avoid multiple scattering effects.[3]
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or aggregates.
-
-
Size and Polydispersity Index (PDI) Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature (e.g., 25°C) for a few minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are automatically averaged.
-
The software will report the Z-average hydrodynamic diameter and the PDI.
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, dilute the liposome suspension in an appropriate low-ionic-strength buffer to ensure sufficient particle mobility.
-
Load the diluted sample into a folded capillary cell, taking care to avoid introducing air bubbles.
-
Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and DLS characterization of this compound liposomes.
Caption: Relationship between liposome properties, DLS analysis, and biological performance.
References
Revolutionizing Structural Biology: A Guide to Cryo-EM Sample Preparation Utilizing DLPG for Enhanced Membrane Protein Visualization
For Immediate Release
In the rapidly advancing field of structural biology, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of complex biological macromolecules. This is particularly true for membrane proteins, which are critical drug targets but notoriously challenging to study due to their intrinsic instability outside of their native lipid environment. A key bottleneck in the cryo-EM workflow remains the preparation of high-quality, vitrified samples. This application note provides detailed protocols and insights into the use of 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG), an anionic lipid, to enhance cryo-EM sample preparation of membrane proteins, facilitating the acquisition of high-resolution structural data.
Introduction to this compound in Cryo-EM
The choice of the lipid environment is paramount for maintaining the structural and functional integrity of membrane proteins during cryo-EM sample preparation. While various lipids are used to create membrane mimetics like nanodiscs and liposomes, the inclusion of charged lipids such as this compound can be particularly advantageous. The anionic headgroup of this compound can mimic the charge properties of native cell membranes, which is often crucial for the stability and function of many membrane proteins. Furthermore, the specific properties of this compound, including its acyl chain length and saturation, can influence the thickness and fluidity of the lipid bilayer, which in turn affects the behavior of the embedded protein.
The use of this compound in cryo-EM sample preparation can lead to:
-
Improved Protein Stability: The anionic nature of this compound can provide a more native-like environment for membrane proteins that are sensitive to the charge distribution of the lipid bilayer.
-
Enhanced Particle Distribution: A well-prepared sample with this compound can lead to a more uniform distribution of particles in the vitreous ice, which is essential for high-resolution image acquisition and processing.
-
Better Structural Homogeneity: By providing a stabilizing environment, this compound can help to lock the protein in a specific conformational state, reducing heterogeneity and facilitating the reconstruction of a high-resolution 3D map.
While specific, detailed protocols for the use of this compound in cryo-EM are not extensively documented in publicly available literature, this note provides best-practice protocols for incorporating this compound into two of the most common membrane-mimetic systems for cryo-EM: nanodiscs and proteoliposomes. These protocols are based on established methods for membrane protein reconstitution and are intended to serve as a starting point for optimization.
Experimental Protocols
I. Preparation of this compound-Containing Nanodiscs for Cryo-EM
Nanodiscs are nanoscale patches of lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs), providing a soluble and stable environment for membrane proteins.
Materials:
-
Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM, LMNG).
-
1,2-dilauroyl-sn-glycero-3-phosphoglycerol (this compound) and other desired lipids (e.g., POPC, POPE) dissolved in chloroform (B151607).
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1, MSP1E3D1.
-
Detergent for solubilization (e.g., Sodium Cholate).
-
Bio-Beads™ SM-2 for detergent removal.
-
Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM TCEP).
Protocol:
-
Lipid Film Preparation:
-
In a glass vial, mix the desired lipids in chloroform. A common starting ratio is a 3:1 or 1:1 molar ratio of a neutral lipid like POPC to this compound.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Lipid Solubilization:
-
Resuspend the dried lipid film in buffer containing a final concentration of 50 mM sodium cholate (B1235396) to achieve a final lipid concentration of 25 mM.
-
Vortex or sonicate until the solution is clear, indicating complete solubilization of the lipids into micelles.
-
-
Reconstitution Mixture Assembly:
-
In a microcentrifuge tube, combine the purified membrane protein, the solubilized lipid mixture, and the MSP at a specific molar ratio. A typical starting ratio for Protein:MSP:Lipid is 1:10:600. The optimal ratio will need to be determined empirically.
-
Incubate the mixture on ice for 30 minutes.
-
-
Detergent Removal and Nanodisc Formation:
-
Add Bio-Beads™ to the reconstitution mixture at a ratio of 0.5 g of Bio-Beads™ per 1 mL of mixture.
-
Incubate at 4°C with gentle rotation for at least 4 hours, or overnight, to allow for the removal of detergent and the self-assembly of nanodiscs.
-
-
Purification of Assembled Nanodiscs:
-
Remove the Bio-Beads™ by spinning down the mixture and carefully transferring the supernatant.
-
Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC). The elution profile should show a distinct peak corresponding to the protein-loaded nanodiscs.
-
-
Cryo-EM Grid Preparation:
-
Concentrate the purified nanodisc sample to a suitable concentration for cryo-EM (typically 0.5-5 mg/mL).
-
Apply 3-4 µL of the sample to a glow-discharged cryo-EM grid.
-
Blot away excess liquid and plunge-freeze the grid in liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot).
-
II. Preparation of this compound-Containing Proteoliposomes for Cryo-EM
Proteoliposomes are small vesicles composed of a lipid bilayer that can incorporate membrane proteins, offering a more native-like curved membrane environment.
Materials:
-
Purified membrane protein of interest, solubilized in a suitable detergent.
-
This compound and other desired lipids (e.g., E. coli polar lipids, POPC) dissolved in chloroform.
-
Detergent for reconstitution (e.g., Triton X-100, DDM).
-
Bio-Beads™ SM-2 or dialysis cassette for detergent removal.
-
Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl).
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film containing this compound and other lipids as described in the nanodisc protocol (Step 1). A common lipid composition could be E. coli polar lipids supplemented with 10-20% (w/w) this compound.
-
Resuspend the lipid film in buffer to a final lipid concentration of 10-20 mg/mL by vigorous vortexing or sonication.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm or 200 nm).
-
-
Detergent Destabilization of Liposomes:
-
Titrate the prepared liposomes with a detergent (e.g., Triton X-100) while monitoring the optical density at 540 nm. The optimal detergent concentration is just before the point where the liposomes are fully solubilized into mixed micelles.
-
-
Reconstitution of Membrane Protein:
-
Add the purified, detergent-solubilized membrane protein to the detergent-destabilized liposomes. The protein-to-lipid ratio should be optimized, with a typical starting point being 1:100 (w/w).
-
Incubate the mixture at room temperature for 30 minutes with gentle agitation.
-
-
Detergent Removal:
-
Remove the detergent by adding Bio-Beads™ and incubating at 4°C overnight with gentle rotation, or by dialysis against a large volume of detergent-free buffer for 48-72 hours with several buffer changes.
-
-
Purification of Proteoliposomes:
-
Separate the proteoliposomes from empty liposomes and aggregated protein by density gradient centrifugation (e.g., sucrose (B13894) or Ficoll gradient).
-
-
Cryo-EM Grid Preparation:
-
Collect the proteoliposome fraction and, if necessary, concentrate it.
-
Prepare cryo-EM grids as described for nanodiscs (Step 6).
-
Quantitative Data Presentation
Due to the empirical nature of cryo-EM sample preparation, systematic screening of various parameters is crucial. The following tables provide a template for recording and comparing the results of optimization experiments for both nanodisc and proteoliposome preparations containing this compound.
Table 1: Optimization Parameters for this compound-Containing Nanodiscs
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Outcome Metric (e.g., Particle Density, 2D Class Quality) |
| Lipid Composition (molar ratio) | POPC:this compound (3:1) | POPC:this compound (1:1) | POPE:this compound (3:1) | E. coli Polar:this compound (4:1) | |
| Protein:MSP:Lipid Molar Ratio | 1:10:600 | 1:5:400 | 1:15:800 | 1:10:800 | |
| Detergent for Reconstitution | Sodium Cholate | DDM | |||
| Protein Concentration (mg/mL) | 0.5 | 1.0 | 2.0 | 5.0 | |
| Grid Type | Quantifoil R1.2/1.3 | Quantifoil R2/1 | UltrAuFoil R1.2/1.3 | ||
| Blotting Time (s) | 3 | 4 | 5 | ||
| Humidity (%) | 100 | 95 |
Table 2: Optimization Parameters for this compound-Containing Proteoliposomes
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Outcome Metric (e.g., Vesicle Integrity, Particle Distribution) |
| Lipid Composition (% w/w) | E. coli Polar + 10% this compound | POPC + 20% this compound | E. coli Polar + 20% this compound | POPC:POPE:this compound (2:1:1) | |
| Protein:Lipid Ratio (w/w) | 1:100 | 1:50 | 1:200 | ||
| Detergent for Reconstitution | Triton X-100 | DDM | C12E8 | ||
| Detergent Removal Method | Bio-Beads™ | Dialysis | |||
| Liposome Size (nm) | 100 | 200 | |||
| Grid Type | Quantifoil R2/2 | C-flat R1.2/1.3 | |||
| Incubation Time on Grid (s) | 10 | 30 | 60 |
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the key steps in preparing this compound-containing nanodiscs and proteoliposomes for cryo-EM.
Caption: Workflow for preparing this compound-containing nanodiscs.
Caption: Workflow for preparing this compound-containing proteoliposomes.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the incorporation of the anionic lipid this compound into nanodiscs and proteoliposomes for cryo-EM studies of membrane proteins. While the optimization of these protocols will be specific to the protein of interest, the systematic approach presented here, combined with the use of this compound, has the potential to significantly improve the quality of cryo-EM samples and facilitate the determination of high-resolution structures. The ability to mimic the native membrane environment more closely will undoubtedly push the boundaries of what is achievable in membrane protein structural biology, paving the way for new discoveries in drug development and our fundamental understanding of cellular processes. Further research into the specific effects of different anionic lipids on a wider range of membrane proteins will be invaluable to the cryo-EM community.
Application Notes and Protocols for Fluorescence Anisotropy Studies of DLPG Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence anisotropy is a powerful spectroscopic technique used to study the rotational mobility of fluorescent probes in various environments. In the context of lipid membranes, it provides valuable insights into membrane fluidity, lipid packing, and the interactions of membrane components with other molecules such as proteins and drugs. 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is an anionic phospholipid that is a significant component of bacterial membranes and is often used in model membrane systems to mimic these biological interfaces. This document provides detailed application notes and protocols for using fluorescence anisotropy to characterize this compound membranes.
Due to a lack of extensive quantitative fluorescence anisotropy data specifically for pure this compound membranes in the published literature, this document will utilize data from closely related anionic phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol (DOPG) and 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-glycerol (DPPG), as well as mixtures containing phosphoglycerol lipids, to illustrate the principles and data analysis. These examples serve as a guide for the expected behavior and data interpretation in studies involving this compound.
Principle of Fluorescence Anisotropy
Fluorescence anisotropy measurements are based on the principle of photoselective excitation of a fluorescent probe with polarized light. When a population of fluorophores is excited with vertically polarized light, only those molecules with their absorption transition dipole moment oriented parallel to the plane of polarization will be preferentially excited. The subsequent emission will also be polarized. However, rotational diffusion of the fluorophore during the excited-state lifetime will lead to depolarization of the emitted light. The extent of this depolarization is quantified by measuring the fluorescence anisotropy (r), which is calculated using the following equation:
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Where:
-
IVV is the fluorescence intensity measured with both the excitation and emission polarizers oriented vertically.
-
IVH is the fluorescence intensity measured with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally.
-
G is the G-factor, an instrumental correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the emission optics.
A high anisotropy value indicates restricted rotational motion of the probe, suggesting a more ordered or viscous environment, which is characteristic of a less fluid membrane. Conversely, a low anisotropy value signifies greater rotational freedom and a more fluid membrane environment.
Fluorescent Probes for Membrane Studies
Several fluorescent probes are commonly used to investigate different regions and properties of lipid membranes.
-
1,6-Diphenyl-1,3,5-hexatriene (DPH): A hydrophobic probe that partitions deep into the acyl chain region of the lipid bilayer.[1][2] It is highly sensitive to the packing of the lipid tails and is a classic probe for overall membrane fluidity.[1][2]
-
1-(4-Trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH): An amphipathic derivative of DPH with a charged trimethylammonium group that anchors the probe at the lipid-water interface.[3] This orientation makes TMA-DPH sensitive to the dynamics and order of the upper acyl chain and headgroup region of the membrane.[3]
-
6-Dodecanoyl-2-dimethylaminonaphthalene (Laurdan): An environmentally sensitive probe that localizes at the glycerol (B35011) backbone region of the membrane. Laurdan's emission spectrum is sensitive to the polarity of its surroundings, which is related to water penetration into the bilayer. In addition to spectral shifts (measured as Generalized Polarization, GP), its fluorescence anisotropy can provide information about membrane fluidity in this interfacial region.[4][5]
Data Presentation
The following tables summarize representative fluorescence anisotropy data from studies on anionic phospholipid membranes, which can serve as a reference for expected values in this compound membrane studies.
Table 1: Temperature-Dependent Fluorescence Anisotropy of DPH in Anionic Vesicles
| Temperature (°C) | Fluorescence Anisotropy (r) in DPPC/POPG/PA Vesicles |
| 25 | ~0.35 |
| 30 | ~0.33 |
| 35 | ~0.28 |
| 40 | ~0.18 |
| 45 | ~0.15 |
| 50 | ~0.13 |
Data adapted from a study on DPPC/POPG/PA vesicles, which demonstrates the typical decrease in anisotropy with increasing temperature, corresponding to the gel-to-liquid crystalline phase transition.[6]
Table 2: Effect of Peptide Interaction on Fluorescence Anisotropy in Anionic Vesicles
| System | Probe | Fluorescence Anisotropy (r) - No Peptide | Fluorescence Anisotropy (r) - With Peptide |
| DOPG Vesicles | DPH | ~0.12 | ~0.18 |
| DMPC/DPPG Vesicles | TMA-DPH | ~0.28 | ~0.32 |
| DMPC/DPPG Vesicles | DPH | ~0.15 | ~0.16 |
Data adapted from studies on the interaction of peptides with DOPG and DMPC/DPPG vesicles. The increase in anisotropy upon peptide addition suggests a decrease in membrane fluidity.[7][8]
Table 3: Comparison of DPH and TMA-DPH Anisotropy in Anionic Lipid Mixtures
| Lipid Composition | Probe | Temperature (°C) | Fluorescence Anisotropy (r) |
| DMPC/DPPG (98:2) | TMA-DPH | 37 | ~0.28 |
| DMPC/DPPG (98:2) | DPH | 37 | ~0.15 |
| DOPC/DOPE/DOPG (60/30/10) | TMA-DPH | 37 | ~0.22 |
Data adapted from studies on mixed lipid systems containing phosphoglycerol lipids, highlighting the different anisotropy values obtained for probes located at different depths within the membrane.[8][9]
Experimental Protocols
Protocol 1: Preparation of this compound Unilamellar Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) of this compound using the extrusion method.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) powder
-
Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum in a desiccator for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing for several minutes. The final lipid concentration is typically between 1 and 5 mg/mL. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (~40°C). This step helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Equilibrate the mini-extruder and the hydrated lipid suspension to a temperature above the phase transition temperature of this compound (~ -2 °C, so room temperature is adequate).
-
Load the lipid suspension into one of the gas-tight syringes of the extruder.
-
Pass the suspension through the polycarbonate membrane (e.g., 100 nm pore size) by pushing the syringe plunger back and forth for an odd number of passes (e.g., 21 times).
-
The resulting solution should be a translucent suspension of LUVs.
-
Protocol 2: Steady-State Fluorescence Anisotropy Measurement
This protocol outlines the general procedure for measuring the steady-state fluorescence anisotropy of a probe incorporated into this compound vesicles.
Materials:
-
This compound LUV suspension (from Protocol 1)
-
Fluorescent probe stock solution (e.g., DPH in THF or TMA-DPH in methanol, typically 1-2 mM)
-
Buffer used for vesicle preparation
-
Spectrofluorometer equipped with polarizers and a temperature-controlled cuvette holder
Procedure:
-
Probe Incorporation:
-
Dilute the this compound LUV suspension to the desired final lipid concentration in the measurement buffer (e.g., 100 µM).
-
Add a small aliquot of the fluorescent probe stock solution to the vesicle suspension while vortexing. The final probe-to-lipid molar ratio should be low to avoid self-quenching (e.g., 1:200 to 1:500).
-
Incubate the sample in the dark at room temperature for at least 30 minutes to allow for complete incorporation of the probe into the vesicles.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DPH and TMA-DPH, excitation ~360 nm, emission ~430 nm; for Laurdan (B1674558) anisotropy, excitation ~340 nm, emission ~480 nm).[1][10]
-
Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio without saturating the detector.
-
-
G-Factor Measurement:
-
Place a sample of the probe in an isotropic solvent (e.g., methanol) in the cuvette.
-
Set the excitation polarizer to the horizontal position (90°).
-
Measure the fluorescence intensity with the emission polarizer in the vertical (IHV) and horizontal (IHH) positions.
-
Calculate the G-factor: G = IHV / IHH.
-
-
Anisotropy Measurement:
-
Place the this compound vesicle sample with the incorporated probe in the temperature-controlled cuvette holder.
-
Allow the sample to equilibrate at the desired temperature.
-
Set the excitation polarizer to the vertical position (0°).
-
Measure the fluorescence intensity with the emission polarizer in the vertical (IVV) and horizontal (IVH) positions.
-
Calculate the fluorescence anisotropy (r) using the formula provided in the "Principle of Fluorescence Anisotropy" section.
-
-
Data Analysis:
-
For temperature-dependent studies, repeat the anisotropy measurement at different temperatures, allowing the sample to equilibrate at each temperature point.
-
For binding studies, perform a titration by adding increasing concentrations of the molecule of interest (e.g., protein, drug) to the vesicle suspension and measuring the anisotropy at each step.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for fluorescence anisotropy measurements in this compound vesicles.
Mechanism of Antimicrobial Peptide Action on Bacterial Membranes
This compound is a key component of bacterial membranes, which are primary targets for many antimicrobial peptides (AMPs). Fluorescence anisotropy can be used to monitor the changes in membrane fluidity induced by AMPs. The following diagram illustrates the proposed mechanisms of AMP action.
Caption: Proposed mechanisms of antimicrobial peptide (AMP) action on anionic bacterial membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. mpikg.mpg.de [mpikg.mpg.de]
- 3. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. u-cursos.cl [u-cursos.cl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How do Antimicrobial Peptides Interact with the Outer Membrane of Gram-Negative Bacteria? Role of Lipopolysaccharides in Peptide Binding, Anchoring, and Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laurdan spectrum decomposition as a tool for the analysis of surface bilayer structure and polarity: a study with DMPG, peptides and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DLPG Stability and Liposome Formulation
Welcome to the Technical Support Center for 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation and hydrolysis during experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in this compound handling and liposome (B1194612) formulation.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected pH drop and changes in liposome size during storage.
-
Question: My this compound-containing liposome suspension shows a decrease in pH and an increase in particle size over time, even when stored at 4°C. What is happening?
-
Answer: This is a classic sign of phospholipid hydrolysis. The ester bonds in the this compound molecule are susceptible to breaking, which releases free lauric acid and glycerophosphoglycerol. The acidic nature of the free fatty acid lowers the pH of the suspension. The accumulation of hydrolysis byproducts, such as lysophospholipids, can alter the membrane structure, leading to liposome aggregation or fusion and, consequently, an increase in particle size.[1][2][3]
Issue 2: Low encapsulation efficiency of active pharmaceutical ingredients (APIs).
-
Question: I am experiencing low and inconsistent encapsulation efficiency with my API in this compound liposomes. Could this be related to degradation?
-
Answer: Yes, this compound degradation can impact encapsulation efficiency. Hydrolysis of this compound alters the integrity and fluidity of the liposomal bilayer.[4] This can lead to leakage of the encapsulated drug. Furthermore, if the degradation occurs during the formulation process, the altered membrane properties may hinder the effective entrapment of the API in the first place.
Issue 3: Formation of precipitates in the this compound liposome suspension.
-
Question: I am observing a white precipitate in my this compound liposome formulation after a few days of storage. What is the cause?
-
Answer: Precipitate formation can be due to several factors, including liposome aggregation and the insolubility of degradation products. As this compound hydrolyzes, the resulting free fatty acids can precipitate out of the solution, especially at lower temperatures. Additionally, significant liposome aggregation can lead to the formation of larger, visible particles that settle over time.[5][6] To mitigate this, ensure your formulation buffer has sufficient buffering capacity and consider including cryoprotectants if you are freeze-thawing your samples.[5]
Issue 4: Inconsistent results in cell-based assays.
-
Question: My in-vitro experiments using this compound liposomes are showing high variability. Could this compound degradation be a contributing factor?
-
Answer: Absolutely. The degradation of this compound not only changes the physicochemical properties of the liposomes (size, charge, and lamellarity) but also releases components like free fatty acids and lysophospholipids. These molecules can have their own biological effects, potentially interfering with your cell-based assays and leading to inconsistent and unreliable results.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound powder? this compound, as a saturated phospholipid, is relatively stable as a dry powder.[7][8][9] It should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[7][8][9][10] Before opening, the container should be allowed to warm to room temperature to prevent moisture condensation, which can accelerate hydrolysis.[7][8][9]
-
How should I handle this compound in organic solvents? When dissolved in an organic solvent, this compound should be stored in a glass container, overlaid with an inert gas like argon or nitrogen, and kept at -20°C ± 4°C.[7][8][9][10] It is crucial to avoid plastic containers and pipette tips, as these can leach impurities into the organic solution.[7][8][10]
-
Can I store this compound liposomes in an aqueous suspension? Long-term storage of phospholipids (B1166683) in aqueous suspensions is not recommended due to the risk of hydrolysis.[7][8] If short-term storage is necessary, use a well-buffered solution and keep it at 4°C. For longer-term storage, consider lyophilizing the liposomes with a cryoprotectant.
Preventing Degradation
-
What is the primary mechanism of this compound degradation? The primary degradation pathway for this compound is the hydrolysis of its ester bonds, leading to the formation of free fatty acids and glycerophosphoglycerol.[11][12] This process is accelerated by extremes in pH (both acidic and basic conditions) and elevated temperatures.[1][12]
-
How does pH affect this compound stability? The rate of phospholipid ester hydrolysis is minimized at a pH of around 6.5.[12] Both acidic and alkaline conditions can catalyze the hydrolysis reaction.[12] Therefore, maintaining a neutral pH in your liposome formulation is critical for stability. The stability of liposomes can decrease by as much as 50% in acidic conditions.[1]
-
What role does temperature play in this compound degradation? Higher temperatures significantly accelerate the rate of hydrolysis.[1][12] For instance, heating a phospholipid solution can lead to detectable hydrolysis within a couple of hours.[12] Therefore, it is recommended to perform all processing steps at controlled temperatures and store liposome formulations at refrigerated temperatures (2-8°C).
-
Are there any additives that can prevent hydrolysis? While not always necessary for pure this compound systems, certain stabilizers can be employed. In more complex formulations, antioxidants can be added to prevent oxidation of any unsaturated lipids, and chelating agents like EDTA can be used to complex metal ions that might catalyze degradation.[11] The inclusion of cholesterol in the liposome bilayer can also enhance membrane stability.[2]
Experimental Protocols and Analysis
-
How can I monitor this compound degradation? High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for analyzing the purity of this compound and quantifying its degradation products.[13][14] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a buffer. Degradation can be observed by a decrease in the main this compound peak area and the appearance of new peaks corresponding to the degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the exact mass of the degradation products, confirming their identity.[15][16][17]
-
What is a forced degradation study and why is it useful? A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions like high temperature, extreme pH, and oxidizing agents to accelerate its degradation.[18][19][20] This helps to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods that can separate the drug from its degradants.[14][18][19]
Data on Factors Affecting Phospholipid Stability
The following table summarizes the key factors that influence the stability of phosphatidylglycerols like this compound in liposomal formulations.
| Factor | Effect on Stability | Recommended Conditions |
| pH | Hydrolysis is accelerated at both low and high pH. Minimal hydrolysis occurs around pH 6.5.[12] | Maintain a pH between 6.5 and 7.5 for aqueous formulations. |
| Temperature | Higher temperatures increase the rate of hydrolysis.[1][12] | Store solutions at 2-8°C. Avoid repeated freeze-thaw cycles. |
| Storage Form | Stable as a powder when stored correctly. Susceptible to hydrolysis in aqueous suspension.[7][8][9] | Store as a dry powder at -20°C. For solutions, use organic solvents for long-term storage or prepare fresh aqueous suspensions. |
| Oxygen | While this compound is a saturated lipid and less prone to oxidation, the presence of oxygen can be a factor in complex formulations. | For long-term storage of solutions, overlay with an inert gas like argon or nitrogen.[7][8][9][10] |
| Presence of Water | Water is required for hydrolysis. | Minimize exposure to moisture, especially for the powdered form.[7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a specific pore size.
-
Protocol 2: Analysis of this compound Hydrolysis by HPLC
-
Sample Preparation:
-
At designated time points, take an aliquot of the this compound liposome suspension.
-
Lyse the liposomes by adding a sufficient volume of methanol to solubilize the lipids.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a buffered aqueous solution.
-
Detector: UV detector (at a low wavelength, e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Identify and quantify the appearance of new peaks corresponding to degradation products (e.g., lauric acid).
-
Visualizing Degradation and Prevention Pathways
Caption: Workflow of this compound degradation and key prevention strategies.
Caption: Troubleshooting workflow for this compound-related formulation issues.
References
- 1. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. How do phospholipids contribute to the stability of liposomes? - Blog [shochem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. carbodiimide.com [carbodiimide.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of degree of hydrolysis and molecular weight distribution of protein hydrolysates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. medcraveonline.com [medcraveonline.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: DLPG Liposome Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and handling of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why are my this compound liposomes aggregating?
Aggregation of this compound liposomes can be attributed to several factors, often related to the physicochemical properties of the liposome (B1194612) suspension and the experimental conditions. Here are some common causes:
-
High Ionic Strength: The presence of salts in the buffer can shield the negative surface charge of this compound liposomes, reducing electrostatic repulsion between them and leading to aggregation.[1] For negatively charged liposomes, aggregation in a secondary minimum might be expected at high ionic strength.[1]
-
Presence of Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ are particularly effective at neutralizing the negative charge of the phosphate (B84403) groups in this compound, which can induce aggregation.
-
Inappropriate pH: The pH of the suspension can influence the surface charge of the liposomes.[2][3] For anionic liposomes, a decrease in pH can lead to protonation of the phosphate groups, reducing their negative charge and promoting aggregation.[2] Liposome stability can decrease by as much as 50% in acidic conditions.[3]
-
Protein Interactions: Certain proteins can interact with liposomes and cause them to aggregate.[4] For instance, plasma proteins can adsorb to the liposome surface, leading to aggregation.
-
Low Surface Charge: If the overall zeta potential of the liposomes is close to neutral, the repulsive forces between vesicles are weak, making them prone to aggregation.[5]
-
Freeze-Thaw Cycles: Freezing and thawing can cause liposome fusion and aggregation if not performed correctly with cryoprotectants.[6][7][8][9]
-
Improper Storage: Storing liposomes for extended periods, especially at inappropriate temperatures, can lead to instability and aggregation.[5][10][11] Liposomes reconstituted in aqueous buffers are typically stable for about one week at 4°C.[12]
2. How can I prevent this compound liposome aggregation during preparation?
Preventing aggregation starts with careful control over the formulation and preparation process.
-
Optimize Ionic Strength: Use buffers with low ionic strength whenever possible. If a higher ionic strength is required for the application, consider incorporating stabilizing agents.
-
Control pH: Maintain a pH that ensures a sufficiently high negative surface charge on the this compound liposomes. A neutral to slightly alkaline pH is generally recommended.
-
Incorporate PEGylated Lipids: Including a small percentage of polyethylene (B3416737) glycol (PEG)-conjugated lipids in your formulation can create a steric barrier on the liposome surface, preventing aggregation.[4] This is particularly effective in preventing protein-induced aggregation.[4]
Quantitative Recommendations for PEG-Lipid Incorporation
| PEG-Lipid (MW) | Molar Percentage (mol%) | Outcome |
| MePEG2000-S-POPE | 2 | Optimal coupling with minimal aggregation |
| MePEG5000-S-POPE | 0.8 | Optimal coupling with minimal aggregation |
| DSPE-PEG2000 | 4 to 8 | Increased liposomal diameter |
| DSPE-PEG2000 | >8 | Reduction in liposome size |
Data sourced from multiple studies.[4][13]
3. My liposomes look aggregated after a freeze-thaw cycle. What went wrong?
Freezing and thawing can be stressful for liposomes, leading to fusion and aggregation.
-
Use Cryoprotectants: The addition of cryoprotectants like sugars (e.g., trehalose, sucrose) or glycerol (B35011) to the liposome suspension before freezing is crucial.[6][7][8][9] These agents protect the liposomes from the mechanical stress of ice crystal formation.[6][7][8][9] The protective effect of glycerol against freeze-thaw-induced leakage is significant as its concentration is increased to about 15% (w/w).[14]
-
Control Freezing and Thawing Rates: Rapid freezing and thawing can sometimes be beneficial, but the optimal rates can depend on the specific formulation.
4. How can I troubleshoot aggregation observed during protein conjugation to my liposomes?
Protein conjugation can often lead to aggregation due to cross-linking between liposomes.
-
Incorporate PEG-Lipids: As mentioned earlier, PEGylated lipids are highly effective at preventing aggregation during protein coupling.[4] A balance must be struck between the PEG chain length and its concentration to maintain efficient conjugation while preventing aggregation.[4]
-
Optimize Protein-to-Liposome Ratio: A high concentration of protein relative to the liposomes can increase the chances of aggregation. Experiment with different ratios to find the optimal balance.
-
Control Reaction Conditions: Ensure that the pH and ionic strength of the reaction buffer are optimal for both the protein and the liposomes to maintain stability.
Experimental Protocols
Protocol 1: this compound Liposome Preparation by Thin-Film Hydration and Extrusion
This method is one of the most common for preparing unilamellar liposomes of a defined size.[15][16][17][18]
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) and other lipids (e.g., cholesterol, PEGylated lipid)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) or HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in the organic solvent in the round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.
-
Attach the flask to the rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[18]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[19]
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the Tc of the lipids.[20]
-
Hydrate the lipid film by gentle rotation of the flask in the water bath for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).[10]
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes). The extrusion should be performed at a temperature above the Tc of the lipids.[20] This process will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Protocol 2: Characterization of Liposome Size and Aggregation by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the size distribution and polydispersity of liposomes in suspension.[21][22][23][24]
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Liposome suspension
-
Filtered buffer
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in filtered buffer to an appropriate concentration for the DLS instrument. Overly concentrated samples can lead to multiple scattering events and inaccurate results.
-
-
Instrument Setup:
-
Set the instrument parameters, including the temperature (usually 25°C), solvent viscosity, and refractive index.
-
-
Measurement:
-
Place the cuvette with the diluted liposome sample into the DLS instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
-
Data Analysis:
-
The DLS software will analyze the data to provide the average hydrodynamic diameter (Z-average) of the liposomes and the Polydispersity Index (PDI).
-
An increase in the Z-average over time or a high PDI can indicate liposome aggregation.
-
Visual Guides
Caption: Experimental workflow for this compound liposome preparation and characterization.
References
- 1. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] The Role of Cryoprotective Agents in Liposome Stabilization and Preservation | Semantic Scholar [semanticscholar.org]
- 7. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. liposomes.ca [liposomes.ca]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 18. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 19. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 20. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 21. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 22. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. news-medical.net [news-medical.net]
- 24. usp.org [usp.org]
Technical Support Center: DLPG Liposome Stability
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) liposomes. Understanding the stability of this compound liposomes in different buffer conditions is critical for reproducible and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound liposomes?
A1: The stability of this compound liposomes is primarily influenced by a combination of physical and chemical factors. These include:
-
pH of the buffer: The pH can affect the hydrolysis rate of the ester bonds in the phospholipid backbone.
-
Ionic strength of the buffer: The concentration of ions in the buffer can impact the electrostatic repulsion between negatively charged this compound liposomes, influencing their tendency to aggregate.[1]
-
Temperature: Temperature affects the fluidity of the lipid bilayer and the rate of chemical degradation.[2]
-
Lipid composition: The presence of other lipids, such as cholesterol, can modulate membrane rigidity and stability.[3]
-
Storage conditions: Factors like light exposure and the presence of oxygen can lead to lipid peroxidation.[4]
Q2: How does pH affect the stability of this compound liposomes?
Q3: What is the effect of ionic strength on this compound liposome (B1194612) stability?
A3: this compound liposomes carry a net negative charge due to the phosphate (B84403) group. In low ionic strength buffers, electrostatic repulsion between the negatively charged surfaces of the liposomes helps to prevent aggregation.[1] As the ionic strength of the buffer increases, this electrostatic repulsion is shielded by the counter-ions in the solution. This "charge screening" effect can reduce the repulsive forces between liposomes, leading to an increased likelihood of aggregation and an increase in particle size.[9]
Q4: What are the recommended storage conditions for this compound liposomes?
A4: For optimal stability, this compound liposome suspensions should be stored under the following conditions:
-
Temperature: Refrigeration at 4°C is generally recommended.[10] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure.[5]
-
pH: Store in a buffer with a pH close to neutral (7.0-7.4).[5]
-
Light and Oxygen: Protect from light and store in a sealed container to minimize exposure to oxygen, which can cause lipid peroxidation.[4][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible aggregation or precipitation of liposomes. | High ionic strength of the buffer: Excessive salt concentration is shielding the negative surface charge, leading to aggregation.[9] | Decrease the ionic strength of your buffer. Consider using a buffer with a lower salt concentration. |
| Suboptimal pH: The pH of the buffer may be too low, neutralizing the negative charge on the this compound headgroup. | Adjust the pH of your buffer to the neutral range (7.0-7.4).[5] | |
| Improper storage: Storage at inappropriate temperatures (e.g., freezing) can lead to irreversible aggregation.[11] | Ensure liposomes are stored at 4°C and have not been frozen.[10] | |
| Increase in particle size and polydispersity index (PDI) over time as measured by DLS. | Liposome fusion or aggregation: This can be caused by factors like high ionic strength, suboptimal pH, or storage near the lipid's phase transition temperature.[12] | Review the buffer composition and storage conditions as mentioned above. |
| Lipid hydrolysis: Degradation of this compound over time can alter the liposome structure.[5] | Prepare fresh liposome batches for critical experiments. If long-term storage is necessary, consider the use of cryoprotectants like sucrose (B13894) or trehalose, though this requires careful optimization.[11] | |
| Leakage of encapsulated material. | Compromised membrane integrity: This can be a result of lipid hydrolysis due to acidic or basic pH, or physical disruption from freeze-thaw cycles.[5][6] | Ensure the buffer pH is neutral. Avoid freezing the liposome suspension.[5] |
| Presence of lysolipids: The formation of lysolipids from hydrolysis can destabilize the bilayer.[4] | Use high-purity lipids for preparation and store liposomes appropriately to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This method is a common and reliable way to produce unilamellar liposomes of a defined size.[13]
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)
-
Helper lipid (e.g., cholesterol, optional)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound and any helper lipids in chloroform in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of this compound. b. Add the pre-warmed buffer to the flask containing the lipid film. c. Agitate the flask by gentle swirling or vortexing to hydrate (B1144303) the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion (Sizing): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[11] b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[11]
Protocol 2: Assessing this compound Liposome Stability using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and polydispersity of particles in suspension, making it an excellent tool for monitoring liposome stability.[14]
Materials:
-
This compound liposome suspension
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Procedure:
-
Sample Preparation: a. Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration for DLS analysis to avoid multiple scattering effects.[15]
-
Instrument Setup: a. Set the desired temperature for the measurement. For temperature stability studies, a temperature ramp can be programmed. b. Equilibrate the sample in the instrument for a few minutes to ensure temperature stability.
-
Measurement: a. Perform the DLS measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
Stability Study: a. To assess stability over time, store the liposome suspension under the desired buffer conditions (varying pH, ionic strength, or temperature). b. At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of the suspension, prepare it as described in step 1, and perform DLS measurements. c. An increase in the Z-average and/or PDI over time indicates liposome aggregation or fusion, signifying instability.
Data Presentation
Table 1: Hypothetical Example of this compound Liposome Stability in Different Buffers (pH)
| Buffer (50 mM) | pH | Initial Z-Average (nm) | Z-Average after 48h at 4°C (nm) | Initial PDI | PDI after 48h at 4°C |
| Citrate | 5.0 | 105.2 | 185.6 | 0.15 | 0.45 |
| Phosphate | 7.4 | 102.1 | 108.3 | 0.12 | 0.14 |
| Tris | 8.5 | 103.5 | 155.2 | 0.14 | 0.38 |
Table 2: Hypothetical Example of this compound Liposome Stability in Buffers of Different Ionic Strength
| Buffer | Ionic Strength (mM) | Initial Z-Average (nm) | Z-Average after 48h at 4°C (nm) | Initial PDI | PDI after 48h at 4°C |
| 10 mM Tris, pH 7.4 | 10 | 101.5 | 105.2 | 0.11 | 0.13 |
| 10 mM Tris, 150 mM NaCl, pH 7.4 | 160 | 103.8 | 198.7 | 0.13 | 0.51 |
Visualizations
Caption: Factors influencing this compound liposome stability and their resulting effects.
Caption: A logical workflow for troubleshooting this compound liposome instability issues.
References
- 1. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis kinetics of diacetyl nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis kinetics of trisaccharides consisting of glucose, galactose, and fructose residues in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 14. news-medical.net [news-medical.net]
- 15. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
Technical Support Center: DLPG Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions for troubleshooting solubility issues encountered with 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge?
This compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) is an anionic phospholipid frequently used in the formation of liposomes, artificial membranes, and drug delivery systems. Its structure is amphiphilic, meaning it has a hydrophilic (water-loving) phosphate (B84403) head group and two hydrophobic (water-repelling) lauroyl fatty acid tails. This dual nature causes it to have very low solubility in aqueous solutions, where it prefers to self-assemble into larger structures like micelles or lipid bilayers rather than dissolving as individual molecules.
Q2: What are the best solvents for dissolving this compound?
This compound is most effectively dissolved in organic solvents. For preparing lipid films for liposome (B1194612) formation, chloroform (B151607) or a mixture of chloroform and methanol (B129727) are commonly used to ensure a homogenous mixture of lipids.[1][2][3] Ethanol can also be used as a solvent for some phospholipids.[4] Direct dissolution in aqueous buffers is generally not recommended due to its poor water solubility.[4]
Q3: What key factors influence the solubility and dispersion of this compound in aqueous media?
Several factors can affect how well this compound disperses in an aqueous environment. These are critical to control during the preparation of liposomes or other formulations.
| Factor | Effect on this compound in Aqueous Media | Recommendation |
| Temperature | Increasing the temperature above the lipid's gel-to-liquid crystal transition temperature (Tc) increases the fluidity of the lipid tails, facilitating hydration and vesicle formation.[2] | Hydrate (B1144303) the this compound lipid film with a buffer that is pre-heated above its Tc. |
| pH of Buffer | The charge of the phosphate head group can be influenced by pH, which may affect intermolecular interactions and packing. | Use a buffer with a stable pH. For most applications, a pH between 6.5 and 7.5 is suitable. |
| Solvent Polarity | This compound is soluble in non-polar organic solvents but forms aggregates in polar solvents like water.[1][5] | Do not attempt to dissolve this compound powder directly in water. Use the thin-film hydration method. |
| Ionic Strength | The presence of salts in the buffer can shield the electrostatic repulsion between the anionic head groups, potentially affecting vesicle size and stability. | Start with a standard isotonic buffer (e.g., PBS) and adjust if aggregation issues arise. |
| Lipid Concentration | Above a certain point, known as the Critical Micelle Concentration (CMC), surfactant molecules like this compound will form micelles.[6][7] At higher concentrations, larger aggregates can form, leading to cloudiness. | Work at the desired final concentration, and be aware that very high concentrations may be prone to aggregation. |
Q4: What is the difference between dissolved this compound, micelles, and aggregates?
In an aqueous environment, this compound can exist in several states:
-
Monomers: Individual this compound molecules that are truly dissolved. This occurs only at very low concentrations, below the Critical Micelle Concentration (CMC).[8]
-
Micelles: When the concentration of this compound surpasses the CMC, the molecules spontaneously self-assemble into spherical structures called micelles. The hydrophobic tails face inward, away from the water, and the hydrophilic heads form the outer surface.[6][9]
-
Aggregates/Liposomes: At higher concentrations, this compound can form larger, often less-ordered structures (aggregates) or organized bilayer vesicles (liposomes).[10] These are dispersions, not true solutions, and can cause a solution to appear cloudy.
Q5: How should I properly store this compound powder and prepared solutions?
-
Solid this compound: Store the lyophilized powder at -20°C under an inert gas like argon or nitrogen to prevent oxidation and hydrolysis.[1]
-
Organic Stock Solutions: If dissolved in an organic solvent like chloroform, store tightly sealed at -20°C to prevent solvent evaporation.
-
Aqueous Dispersions: Aqueous preparations (e.g., liposomes) are prone to degradation and should be used as freshly as possible. It is not recommended to store aqueous solutions for more than one day.[4] For short-term storage, keep them at 4°C.
Troubleshooting Guide
Issue 1: The this compound powder will not dissolve in my aqueous buffer.
-
Primary Cause: this compound is not meant to be dissolved directly in aqueous solutions due to its low water solubility.[4]
-
Solution: You must first dissolve the lipid in an organic solvent, create a thin lipid film by evaporating the solvent, and then hydrate the film with your aqueous buffer. This process facilitates the formation of a lipid dispersion (liposomes).
-
Workflow:
Caption: Experimental workflow for preparing this compound liposomes.
Issue 2: My this compound dispersion is cloudy and shows visible particulates.
-
Primary Cause: The lipid has formed large, multi-lamellar vesicles (LMVs) or aggregates that are not uniform in size. This is common after initial hydration.
-
Solutions:
-
Sonication: Use a bath or probe sonicator to break down large aggregates into smaller, more uniform vesicles.[11] Be mindful that probe sonication can generate heat and potentially degrade the lipid.
-
Extrusion: For more uniform sizing, force the lipid dispersion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for creating large unilamellar vesicles (LUVs) of a specific size.[2]
-
Filtration: For some applications, filtering the solution through a 0.22 µm filter can remove larger aggregates, but this may also remove a significant portion of your lipid.[12]
-
Issue 3: After diluting my organic stock solution into buffer, the this compound precipitated immediately.
-
Primary Cause: This is a classic sign of the compound crashing out of solution because the final concentration exceeds its aqueous solubility limit, creating a supersaturated and unstable state.[11]
-
Solutions:
-
Change the Order of Addition: Add the organic stock solution slowly and dropwise to the pre-warmed aqueous buffer while vortexing or stirring vigorously. Never add the buffer to the organic stock.[11]
-
Lower the Concentration: Prepare a more dilute final solution.
-
Use an Intermediate Solvent: In some cases, a co-solvent system can be used, but this must be compatible with your downstream application.
-
Issue 4: I am observing inconsistent or non-reproducible results in my biological assays.
-
Primary Cause: Poor solubility or aggregation of this compound can lead to an unknown and variable effective concentration of the compound in your assay.[11][12]
-
Solutions:
-
Visual Inspection: Before each use, visually inspect your stock dispersion for any signs of precipitation or cloudiness.[12]
-
Pre-Assay Sonication: Briefly sonicate the this compound dispersion in a bath sonicator immediately before diluting it into your assay medium to break up any temporary aggregates.[11]
-
Confirm Solubility in Media: The components of complex biological media (e.g., proteins, salts) can affect lipid stability. It is crucial to confirm that your this compound dispersion is stable in the final assay medium at the final concentration.[11]
-
Centrifuge and Check: As a quality control step, you can centrifuge an aliquot of your final working solution and check for a pellet to ensure no significant precipitation has occurred.[11]
-
Caption: A decision workflow for troubleshooting common this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration
This method is the standard approach for preparing a homogenous dispersion of this compound vesicles from a dry powder.[2][13][14]
-
Dissolution: Weigh the desired amount of this compound powder and dissolve it in chloroform or a 2:1 chloroform:methanol mixture in a round-bottom flask. The goal is to obtain a clear, colorless solution. A typical concentration is 10-20 mg/mL.[2]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 35-45°C to evaporate the organic solvent under reduced pressure. This will deposit a thin, uniform lipid film on the inner surface of the flask.[13]
-
Drying: To ensure all residual organic solvent is removed, place the flask on a high-vacuum pump for at least 4 hours, or overnight.[13] This step is critical as residual solvent can affect the stability and properties of the liposomes.
-
Hydration: Add your desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The buffer should be pre-heated to a temperature above this compound's transition temperature. Allow the lipid film to hydrate for at least 1 hour with gentle agitation (e.g., by rotating the flask without vacuum).[2] This will form a cloudy suspension of multi-lamellar vesicles (MLVs).
-
Sizing (Downsizing):
-
Sonication: Submerge the flask in a bath sonicator for 5-15 minutes, or until the suspension becomes less cloudy.
-
Extrusion: For a more defined size, load the MLV suspension into a lipid extruder and pass it through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times. This will produce a more translucent and homogenous dispersion of LUVs.[15][16]
-
Protocol 2: General Kinetic Solubility Assessment
This protocol helps determine the approximate solubility of your this compound formulation in a specific buffer.[12]
-
Stock Preparation: Prepare a high-concentration stock of your this compound liposome dispersion (e.g., 10 mg/mL) using the protocol above.
-
Serial Dilution: Prepare a series of dilutions of the stock dispersion in your target buffer (e.g., cell culture media) in a 96-well plate.
-
Incubation: Seal the plate and shake at room temperature (or your experimental temperature) for 1-2 hours.
-
Inspection & Measurement:
-
Visually inspect each well for signs of precipitation or increased turbidity.
-
Measure the absorbance or light scattering of each well using a plate reader. The concentration at which a sharp increase in scattering is observed indicates the limit of solubility/dispersibility, where aggregation is occurring.
-
-
Filtration (Optional): Filter the solutions through a filtration plate and quantify the lipid concentration in the filtrate using an appropriate method (e.g., a phosphate assay) to determine the amount that remained in solution.[12]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
- 8. agilent.com [agilent.com]
- 9. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A simple protocol for preparation of a liposomal vesicle with encapsulated plasmid DNA that mediate high accumulation and reporter gene activity in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomes: Protocol [inanobotdresden.github.io]
Technical Support Center: Optimizing Extusion Parameters for DLPG Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extrusion of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended extrusion temperature for this compound liposomes?
A1: The extrusion process for this compound liposomes should be performed above the lipid's gel-to-liquid crystalline phase transition temperature (Tm). The Tm for this compound is -3°C.[1][2] Therefore, conducting the extrusion at room temperature (approximately 20-25°C) is generally sufficient. Maintaining a temperature above the Tm ensures the lipid bilayer is in a fluid state, which facilitates vesicle formation and sizing.[3] While increasing the temperature further above Tm has a limited effect on the final liposome (B1194612) size, it is crucial to remain above this transition point.[4][5][6]
Q2: I am having difficulty extruding my this compound liposome suspension. What are the possible causes and solutions?
A2: Difficulty in extruding this compound liposomes can stem from several factors:
-
High Lipid Concentration: Highly concentrated lipid suspensions are more viscous and can be challenging to pass through the extruder membrane.[7] If you are experiencing high back pressure, consider diluting your lipid suspension. A common starting concentration for extrusion is in the range of 5 mM to 20 mg/mL.[8][9]
-
Clogged Membrane: The polycarbonate membrane can become clogged, especially during the initial passes when large, multilamellar vesicles (MLVs) are being broken down. If you suspect a clog, you can try changing the membrane after the first few passes.[10]
-
Presence of Aggregates: Inadequate hydration or the presence of divalent cations can lead to lipid aggregation, which can impede extrusion. Ensure your lipid film is fully hydrated and consider using a buffer with a chelating agent like EDTA if cation contamination is a concern.[10]
-
Low Ionic Strength Buffer for Charged Lipids: Since this compound is an anionic lipid, using a very low ionic strength buffer can sometimes make extrusion more difficult.[10]
Q3: My extruded this compound liposomes have a high Polydispersity Index (PDI). How can I improve the homogeneity?
A3: A high PDI indicates a broad size distribution of your liposome population. To achieve a more uniform size distribution (a PDI value below 0.2 is often considered acceptable):
-
Increase the Number of Extrusion Passes: Insufficient passes through the extruder is a common cause of high PDI. Typically, 5 to 15 passes are recommended to achieve a narrow size distribution.[9][11] For DLPC, a similar lipid, increasing the number of extrusion passes was shown to decrease particle size.[12]
-
Optimize the Extrusion Process: Ensure a consistent, moderate pressure is applied during extrusion. Inconsistent pressure can lead to a mix of large and small vesicles.
-
Sequential Extrusion: For very large initial vesicles, consider a sequential extrusion approach, starting with a larger pore size membrane before moving to the desired final pore size.[7]
Q4: What is the expected size of my this compound liposomes after extrusion?
A4: The final size of your extruded liposomes is primarily determined by the pore size of the polycarbonate membrane used. However, the resulting vesicle diameter is often slightly larger than the nominal pore size, especially for pores smaller than 200 nm.[5][6] For example, extruding through a 100 nm membrane may result in liposomes with a diameter between 100 nm and 120 nm.
Q5: How does the number of extrusion cycles affect the final liposome size?
A5: The most significant reduction in liposome size occurs within the first few extrusion passes. Subsequent passes primarily serve to narrow the size distribution and ensure homogeneity. Studies have shown that after a certain number of cycles (e.g., 3-5 passes), further extrusion does not lead to a significant additional decrease in the mean vesicle size.[5]
Experimental Protocols & Data
General Protocol for this compound Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol outlines the standard procedure for preparing unilamellar this compound liposomes.
-
Lipid Film Preparation:
-
Dissolve this compound and any other lipid components (e.g., cholesterol) in an appropriate organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of your choice. The hydration should be performed at a temperature above the Tm of all lipid components. For this compound, hydration at room temperature is sufficient.
-
Agitate the flask to ensure complete hydration of the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder's syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for a recommended 11-15 passes.
-
The resulting suspension should contain unilamellar liposomes of a relatively uniform size.
-
Quantitative Data: Influence of Extrusion Parameters on Liposome Characteristics
The following tables summarize the expected impact of key extrusion parameters on the final characteristics of liposome preparations. While this data is based on general liposome studies, the principles are directly applicable to this compound liposomes.
Table 1: Effect of the Number of Extrusion Passes on Vesicle Size
| Number of Passes | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | Larger, heterogeneous | High (>0.3) |
| 5 | Approaching final size | Moderate (0.1 - 0.3) |
| 11-15 | Stable, final size | Low (<0.2) |
Note: The exact values will depend on the specific lipid composition, initial vesicle size, and extrusion pressure.
Table 2: Effect of Membrane Pore Size on Final Liposome Diameter
| Membrane Pore Size (nm) | Typical Resulting Liposome Diameter (nm) |
| 400 | ~360 |
| 200 | ~180-200 |
| 100 | ~110-140 |
| 50 | ~60-80 |
Source: Data compiled from multiple studies.[5][6][13] The final liposome size is typically slightly larger than the membrane pore size.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Back Pressure During Extrusion | Lipid concentration too highMembrane is clogged | Decrease lipid concentrationReplace the membrane |
| High Polydispersity Index (PDI) | Insufficient number of extrusion passesInconsistent extrusion pressure | Increase the number of passes (11-15 is common)Apply steady, consistent pressure |
| Liposome Size Larger than Expected | Membrane pore size larger than statedInsufficient number of passes | Verify membrane pore sizeIncrease the number of extrusion passes |
| Low Liposome Yield | Lipids adhering to the extruder or membrane | Pre-wet the extruder and membrane with buffer before adding the liposome suspension |
Visual Guides
Experimental Workflow for this compound Liposome Extrusion
Caption: Workflow for preparing this compound liposomes.
Troubleshooting Logic for High Polydispersity Index (PDI)
Caption: Decision tree for troubleshooting high PDI.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 12. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 13. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Size Distribution of DLPG Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG) nanoparticles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the size distribution of your this compound nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound nanoparticles are much larger than the desired size. What are the primary factors I should investigate?
A1: Several factors can lead to the formation of oversized nanoparticles. The most common culprits are related to the preparation method, specifically the energy input during size reduction.
-
Sonication Issues: Insufficient sonication time or amplitude is a primary cause of larger particles. The energy from sonication is necessary to break down larger multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).[1][2][3]
-
Extrusion Problems: If using extrusion, the pore size of the membrane is the main determinant of the final nanoparticle size.[4][5] Ensure you are using a membrane with the desired pore size. Also, insufficient extrusion passes can result in a population of nanoparticles that has not been uniformly sized.
-
Lipid Concentration: Higher concentrations of lipids can sometimes lead to the formation of larger vesicles.[6]
Q2: I'm observing a high polydispersity index (PDI) in my this compound nanoparticle suspension. How can I achieve a more monodisperse size distribution?
A2: A high PDI indicates a wide range of particle sizes in your suspension. To achieve a more uniform, monodisperse population, consider the following:
-
Optimize Sonication Parameters: For probe sonication, using pulsed cycles with rest periods can help prevent overheating and promote uniform particle size reduction.[7] For bath sonication, the position of the sample within the bath can affect the energy received.
-
Increase Extrusion Passes: Repeatedly passing the lipid suspension through the extruder membrane (typically 10-21 passes) is crucial for achieving a narrow size distribution.[4]
-
Freeze-Thaw Cycles: Incorporating freeze-thaw cycles before extrusion can enhance the unilamellarity and trapping efficiency of your vesicles, which can contribute to a more uniform size distribution.[4] This process involves repeatedly freezing the solution in liquid nitrogen and thawing it in warm water.[5]
Q3: My this compound nanoparticles are aggregating over time. What can I do to prevent this?
A3: Nanoparticle aggregation is often due to a lack of sufficient repulsive forces between particles. Here are some strategies to improve stability:
-
Surface Charge: this compound is an anionic lipid, which should provide electrostatic repulsion. However, the pH of your buffer is critical. Ensure the pH is not near the isoelectric point of the nanoparticles, as this would minimize surface charge and promote aggregation.
-
Optimize Ionic Strength: High salt concentrations in the buffer can screen the surface charges, reducing electrostatic repulsion and leading to aggregation. Consider using a buffer with a lower ionic strength.
-
Incorporate PEGylated Lipids: Adding a small percentage of a PEGylated lipid (e.g., DSPE-PEG) to your formulation can provide steric hindrance, creating a protective layer that prevents nanoparticles from getting too close and aggregating.
Q4: Can the addition of cholesterol to my this compound formulation affect the nanoparticle size?
A4: Yes, the inclusion of cholesterol can influence the size of your liposomes. Cholesterol is known to increase the rigidity of the lipid bilayer. This increased rigidity can limit the curvature of the membrane, often leading to the formation of larger vesicles. The exact effect will depend on the molar ratio of cholesterol to this compound.
Quantitative Data Summary
The following tables summarize the expected impact of various experimental parameters on the size and polydispersity index (PDI) of lipid nanoparticles, based on studies of similar phospholipids. These should be used as a starting point for the optimization of your this compound nanoparticle synthesis.
Table 1: Effect of Sonication Parameters on Nanoparticle Size
| Parameter | Effect on Size | Notes |
| Sonication Time | Longer time generally leads to smaller sizes, until a plateau is reached.[1] | Excessive sonication can lead to lipid degradation. |
| Sonication Amplitude/Power | Higher amplitude/power results in smaller nanoparticles.[1] | High power can generate heat; temperature control is crucial. |
| Pulsed Sonication | Using on/off cycles can improve size uniformity and reduce heat generation.[7] | A typical cycle might be 5 seconds on and 2 seconds off.[8] |
Table 2: Effect of Extrusion Parameters on Nanoparticle Size
| Parameter | Effect on Size | Notes |
| Membrane Pore Size | The primary determinant of the final nanoparticle size.[4][5] | The final vesicle size is often slightly larger than the pore size. |
| Number of Extrusion Passes | More passes lead to a more uniform size distribution (lower PDI).[4] | A minimum of 10 passes is generally recommended. |
| Extrusion Pressure | Higher pressure can lead to smaller vesicles.[9][10] | There is a threshold pressure required for vesicle formation.[9] |
| Lipid Concentration | Very high concentrations can be more difficult to extrude and may affect final size.[4] |
Experimental Protocols & Workflows
Below are generalized protocols for preparing this compound nanoparticles using sonication and extrusion. These should be adapted and optimized for your specific experimental needs.
Protocol 1: this compound Nanoparticle Preparation by Sonication
This protocol describes the formation of small unilamellar vesicles (SUVs) from a hydrated this compound lipid film using probe sonication.
-
Lipid Film Hydration:
-
Dissolve this compound (and any other lipids like cholesterol) in an appropriate organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer by vortexing, which results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Place the MLV suspension in an ice-water bath to dissipate heat generated during sonication.
-
Immerse the tip of the sonicator probe into the suspension.
-
Apply sonication using a pulsed setting (e.g., 2 seconds on, 2 seconds off) at a specific amplitude (e.g., 20%) for a total sonication time of several minutes.[7]
-
The initially turbid suspension should become clearer as SUVs are formed.
-
-
Purification:
-
Centrifuge the sonicated sample to pellet any titanium particles shed from the probe tip and any remaining large, un-sonicated vesicles.[7]
-
Carefully collect the supernatant containing the this compound SUVs.
-
Protocol 2: this compound Nanoparticle Preparation by Extrusion
This protocol details the production of unilamellar vesicles with a defined size by extruding MLVs through a polycarbonate membrane.
-
MLV Preparation:
-
Prepare a hydrated lipid film to form MLVs as described in Protocol 1, step 1.
-
For enhanced unilamellarity, the MLV suspension can be subjected to several freeze-thaw cycles (freezing in liquid nitrogen followed by thawing in a warm water bath).[5]
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension back and forth between the two syringes through the membrane for a specified number of passes (e.g., 11 to 21 times).[11]
-
The final extruded suspension should appear translucent.
-
-
Storage:
-
Store the resulting unilamellar vesicle suspension at an appropriate temperature, typically at 4°C.
-
Logical Troubleshooting Workflow
When encountering issues with this compound nanoparticle size distribution, a systematic approach to troubleshooting is recommended. The following diagram outlines a logical workflow to identify and resolve common problems.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. mdpi.com [mdpi.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. sfu.ca [sfu.ca]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General preparation of liposomes using probe-tip sonication [protocols.io]
- 8. d-nb.info [d-nb.info]
- 9. Effect of extrusion pressure and lipid properties on the size and polydispersity of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: DLPG-Protein Interaction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of dilauroylphosphatidylglycerol (B1211164) (DLPG)-protein interactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound vesicles aggregating after preparation or during my assay?
A1: Vesicle aggregation is a common issue, particularly with anionic lipids like this compound. Several factors can contribute to this:
-
Ionic Strength of the Buffer: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can neutralize the negative charge of this compound headgroups, reducing electrostatic repulsion between vesicles and leading to aggregation.
-
Protein-Induced Aggregation: Some proteins can bind to multiple vesicles simultaneously, causing cross-linking and aggregation.
-
Temperature: Storage or experimental temperatures above the phase transition temperature of this compound can increase membrane fluidity and the likelihood of fusion and aggregation.
-
Vesicle Concentration: High vesicle concentrations can increase the frequency of collisions, promoting aggregation.
Q2: I am observing high non-specific binding of my protein to the this compound vesicles. What could be the cause and how can I reduce it?
A2: Non-specific binding is often driven by electrostatic interactions between positively charged residues on your protein and the negatively charged this compound headgroups.[1][2] Here are some strategies to mitigate this:
-
Optimize Buffer Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can shield electrostatic interactions and reduce non-specific binding.[3]
-
Include a Blocking Agent: Bovine Serum Albumin (BSA) is commonly used to block non-specific binding sites on vesicles.
-
Vary the Lipid Composition: Incorporating neutral lipids like phosphatidylcholine (PC) into your this compound vesicles can reduce the overall negative surface charge density.
-
pH Adjustment: Ensure the pH of your buffer is not significantly promoting a high positive charge on your protein of interest.
Q3: How can I ensure the stability of my this compound vesicles for long-term experiments?
A3: The stability of lipid vesicles is crucial for reproducible results. Consider the following to improve the stability of your this compound liposomes:
-
Incorporate Cholesterol: Cholesterol can be included in the lipid mixture to increase the mechanical rigidity of the bilayer and enhance stability.[4]
-
Add PEGylated Lipids: Including a small percentage of PEGylated lipids can create a protective layer around the vesicles, preventing aggregation and non-specific protein binding.[4]
-
Storage Conditions: Store vesicles at 4°C. For long-term storage, consider the use of cryoprotectants and storage at -80°C, although freeze-thaw cycles should be minimized.[5][6][7]
-
Buffer Composition: Storing vesicles in a buffer with low ionic strength and the absence of divalent cations can help maintain stability. Using buffers supplemented with agents like human albumin and trehalose (B1683222) has been shown to improve long-term preservation.[5]
Troubleshooting Guides
Low or No Protein Binding Signal
| Potential Cause | Troubleshooting Steps |
| Protein Inactivity | - Confirm protein folding and activity using a separate functional assay.- Ensure proper storage conditions for the protein to prevent denaturation. |
| Incorrect Buffer Conditions | - Verify that the pH and ionic strength of the buffer are optimal for the specific protein-lipid interaction.- Some interactions are sensitive to specific ions, so consider testing different buffer systems.[8][9][10] |
| Vesicle Integrity Issues | - Check vesicle size and integrity using Dynamic Light Scattering (DLS) before and after the experiment.- Ensure complete removal of organic solvents after vesicle preparation, as residual solvents can disrupt the bilayer.[11] |
| Insufficient Protein or Lipid Concentration | - Perform a titration experiment to determine the optimal concentrations of both the protein and this compound vesicles. |
Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Vesicle Preparation | - Standardize the vesicle preparation protocol, including lipid film hydration time, extrusion pressure, and number of passes through the membrane.[12] - Use fresh, high-quality lipids for each preparation. |
| Protein Aggregation | - Centrifuge the protein solution before use to remove any aggregates.- Analyze the protein for aggregation using DLS or size-exclusion chromatography. |
| Assay Temperature Fluctuations | - Ensure all incubation steps are performed at a consistent and controlled temperature. |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
Experimental Protocols
Preparation of this compound-Containing Small Unilamellar Vesicles (SUVs) by Extrusion
This protocol describes the preparation of SUVs with a defined size, suitable for many binding assays.
Materials:
-
1,2-Dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)
-
Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass vials
-
Nitrogen or argon gas stream
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound (and any other lipids) in chloroform in a round-bottom flask or glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vessel to create a thin lipid film on the inner surface.
-
Place the vessel in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of any residual solvent.[11]
-
-
Hydration:
-
Add the desired buffer to the dried lipid film. The volume should result in the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Vortex the mixture vigorously to disperse the lipids, resulting in a cloudy suspension of multilamellar vesicles (MLVs).
-
Allow the lipid film to hydrate (B1144303) for at least 30 minutes at a temperature above the phase transition temperature of this compound.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This helps to break up large lipid aggregates and promotes the formation of unilamellar vesicles upon extrusion.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size.
-
Hydrate the membranes with buffer.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membranes back and forth for an odd number of times (e.g., 21 passes). This will result in a clear or slightly opalescent suspension of SUVs.[12]
-
-
Characterization and Storage:
-
Characterize the size distribution and homogeneity of the prepared vesicles using Dynamic Light Scattering (DLS).
-
Store the vesicles at 4°C. Use within 1-2 weeks for best results.
-
Protein-DLPG Vesicle Binding Assay using Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution with low sample consumption.[13][14][15][16][17]
Materials:
-
Fluorescently labeled protein of interest
-
Prepared this compound vesicles
-
MST buffer (ensure it is the same as the vesicle and protein buffer)
-
MST instrument and capillaries
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your fluorescently labeled protein at a concentration twice the final desired concentration.
-
Prepare a series of dilutions of the this compound vesicles in the MST buffer. The concentration range should span from well below to well above the expected dissociation constant (Kd).
-
-
Binding Reaction:
-
Mix the labeled protein solution 1:1 with each of the this compound vesicle dilutions. Also, prepare a control sample with labeled protein and buffer only.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium. This time should be determined empirically.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries in the MST instrument.
-
Perform the MST measurement according to the instrument's instructions. The instrument will measure the movement of the fluorescently labeled protein in a microscopic temperature gradient.
-
-
Data Analysis:
-
The change in thermophoresis upon binding of the vesicles to the protein is plotted against the logarithm of the vesicle concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., Kd model) to determine the dissociation constant.
-
Visualizations
Caption: Workflow for this compound-containing Small Unilamellar Vesicle (SUV) preparation.
Caption: Troubleshooting logic for high non-specific binding in this compound-protein assays.
References
- 1. On the role of anionic lipids in charged protein interactions with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anionic lipids confine cyt. c2 to the surface of bioenergetic membranes without compromising its interaction with redox partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonspecific binding limits the number of proteins in a cell and shapes their interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical study of the protein-liposome interactions: influence of liposome composition and concentration on protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of storage conditions stabilizing extracellular vesicles preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation [mdpi.com]
- 7. Impact of Storage Conditions on EV Integrity/Surface Markers and Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. mse.iastate.edu [mse.iastate.edu]
- 12. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Leakage from DLPG Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the leakage of encapsulated contents from 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) liposomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and experimental use of this compound liposomes, leading to premature leakage of encapsulated materials.
Issue 1: High leakage observed immediately after preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of organic solvent | Ensure the lipid film is thoroughly dried under vacuum for an extended period. Residual solvent can disrupt bilayer packing. | A stable, well-formed lipid film and reduced initial leakage. |
| Hydration temperature is too low | Hydrate the this compound lipid film with a buffer pre-heated to a temperature significantly above this compound's phase transition temperature (Tm) of -3°C.[1][2] | Proper lipid hydration and formation of stable lamellar structures. |
| Harsh sizing method | If using sonication, reduce the duration and power to avoid lipid degradation. For extrusion, ensure the number of passes is optimized and the membrane pore size is appropriate.[3] | Preservation of liposome (B1194612) integrity and reduced mechanical stress-induced leakage. |
| Inappropriate buffer conditions | Use a buffer that is isotonic with the encapsulated solution to prevent osmotic stress-induced rupture.[3] Maintain a neutral pH (around 7.0-7.4) as acidic or alkaline conditions can promote hydrolysis of ester bonds in phospholipids.[3][4] | Reduced osmotic pressure on the liposome bilayer, leading to greater stability. |
Issue 2: Significant leakage occurs during storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate storage temperature | Store this compound liposome suspensions at 4-8°C.[5] Do not freeze , as the formation of ice crystals can rupture the vesicles.[5] Since the Tm of this compound is -3°C, storage above this temperature is critical.[1][2] | Minimized risk of phase transition-induced defects and physical disruption from ice crystals. |
| Lipid hydrolysis and oxidation | Prepare liposomes in a degassed buffer to minimize oxidation.[6] The addition of antioxidants like alpha-tocopherol (B171835) can also mitigate lipid peroxidation.[7] Hydrolysis can be minimized by maintaining a neutral pH.[4][5] | Enhanced long-term stability and reduced formation of destabilizing lysolipids.[5][7] |
| Aggregation and fusion of liposomes | The inclusion of a small percentage of PEGylated lipids in the formulation can provide steric stabilization and prevent aggregation. | Reduced inter-vesicular interactions, leading to a more stable liposomal suspension over time. |
Issue 3: Leakage is induced by experimental conditions (e.g., in the presence of biological fluids).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with serum proteins | Incorporate cholesterol into the liposome formulation. Cholesterol is known to increase membrane rigidity and reduce permeability, thereby decreasing serum-induced leakage.[2][4][5] A lipid-to-cholesterol molar ratio of 70:30 is often found to be optimal for stability.[5] | A more robust liposome structure that is less susceptible to disruption by proteins and other biomolecules. |
| pH of the experimental medium | Ensure the pH of the experimental medium is compatible with the liposome formulation. Significant deviations from neutral pH can accelerate leakage.[8][9] | Maintained liposome integrity throughout the experiment. |
| Presence of detergents or other disruptive agents | If the experimental protocol involves detergents, use them at concentrations below their critical micelle concentration (CMC) or for the shortest possible duration. | Minimized detergent-induced membrane solubilization and leakage. |
Frequently Asked Questions (FAQs)
Q1: What is the phase transition temperature (Tm) of this compound and why is it important?
The phase transition temperature (Tm) of this compound is approximately -3°C.[1][2] This is the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. Operating above the Tm is crucial during the hydration step of liposome preparation to ensure proper formation of the vesicles. For storage, it is generally recommended to keep liposomes at a temperature above their Tm to avoid passing through the phase transition, which can cause defects in the lipid packing and lead to leakage.[10]
Q2: How does cholesterol affect the stability of this compound liposomes?
Cholesterol can be incorporated into the lipid bilayer to enhance the stability of liposomes. It modulates membrane fluidity, reduces permeability to encapsulated contents, and can decrease leakage induced by serum components.[2][4][5] By filling the gaps between phospholipid molecules, cholesterol increases the packing density of the bilayer, making it more rigid and less prone to leakage.[11]
Q3: What is the optimal pH for preparing and storing this compound liposomes?
A neutral pH, typically between 7.0 and 7.4, is recommended for the preparation and storage of this compound liposomes.[4][5] Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the ester bonds in the phospholipid, leading to the formation of lysolipids which can destabilize the bilayer and cause leakage.[3][4]
Q4: Can I freeze my this compound liposome suspension for long-term storage?
No, it is not recommended to freeze this compound liposome suspensions. The formation of ice crystals during freezing can physically damage the liposomes, causing them to rupture and release their contents.[5] For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is a more suitable option.[12]
Q5: How can I measure the leakage from my this compound liposomes?
A common method to quantify leakage is the fluorescence-based leakage assay.[3] This involves encapsulating a fluorescent dye, such as calcein (B42510) or 5(6)-Carboxyfluorescein, at a self-quenching concentration.[1][13] When the dye is retained within the liposomes, its fluorescence is low. Upon leakage into the surrounding medium, the dye is diluted, and its fluorescence increases. The percentage of leakage can be calculated by comparing the sample's fluorescence to a control where 100% leakage is induced by adding a detergent like Triton X-100.[3] Another well-established method uses the ANTS/DPX fluorescent dye/quencher pair.[14][15]
Quantitative Data Summary
Table 1: Influence of Lipid Composition on Liposome Stability
| Lipid Composition | Molar Ratio | Key Finding | Reference |
| Phosphatidylcholine (PC) vs. PC:Cholesterol | 100:0 vs. 75:25 | Incorporation of 25 mol% cholesterol reduces temperature-induced instability and aggregation. | [4] |
| DMPC, DPPC, DSPC with varying Cholesterol | 100:0, 80:20, 70:30, 60:40, 50:50 | A 70:30 lipid-to-cholesterol ratio provides a good balance of stability and controlled release for both hydrophilic and lipophilic drugs. | [5] |
| POPC with varying Cholesterol | - | Increasing cholesterol content leads to larger liposomes with better drug retention. | [16] |
| DOPC vs. DOPG | - | In the presence of certain cationic oligomers, negatively charged DOPG liposomes exhibited significantly less leakage compared to zwitterionic DOPC liposomes. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve this compound (and other lipids like cholesterol, if applicable) in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Warm the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tm of all lipids in the mixture (for pure this compound, above -3°C; a safe temperature would be room temperature or higher).
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This hydration step should last for about 1 hour.
-
-
Sizing by Extrusion:
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[3]
-
-
Purification (Optional):
-
To remove unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Protocol 2: Calcein Leakage Assay
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare a concentrated solution of calcein (e.g., 50-100 mM) in the desired buffer and adjust the pH to ~7.4.
-
Use this calcein solution as the hydration buffer in the liposome preparation protocol described above. This will encapsulate the calcein at a self-quenching concentration.
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated (free) calcein using a size exclusion column (e.g., Sephadex G-50) equilibrated with an isotonic buffer. The liposomes will elute in the void volume.
-
-
Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the isotonic buffer in a cuvette or a 96-well plate.
-
Monitor the fluorescence intensity (Excitation: ~495 nm, Emission: ~515 nm) over time. An increase in fluorescence indicates leakage.
-
At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1-0.5%) to lyse all liposomes and induce 100% leakage. This reading represents the maximum fluorescence (F_max).
-
The initial fluorescence of the liposome suspension represents 0% leakage (F_0).
-
-
Calculation of Percent Leakage:
-
The percentage of leakage at any given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where:
-
F_t = fluorescence at time t
-
F_0 = initial fluorescence (0% leakage)
-
F_max = maximum fluorescence after adding detergent (100% leakage)
-
-
Visualizations
References
- 1. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. scialert.net [scialert.net]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clipos™ Phosphatidylglycerol (PG) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 7. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Triggered Echogenicity and Contents Release from Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. encapsula.com [encapsula.com]
- 14. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: DLPG Quality Control & Purity Assessment
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG). It includes troubleshooting FAQs, detailed experimental protocols, and data tables to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Atypical Peak or Spot in Chromatography (HPLC/TLC)
Question: My chromatogram (HPLC) or plate (TLC) shows an unexpected peak or spot for my this compound sample. What could this be and how do I identify it?
Answer: An unexpected peak or spot typically indicates the presence of an impurity. Common impurities in synthetic phospholipids (B1166683) like this compound arise from degradation or are byproducts of the synthesis process.[1][2]
Troubleshooting Steps:
-
Identify Potential Impurities: The most common degradation pathways for phospholipids are hydrolysis and oxidation.[3][4] This can lead to the formation of:
-
Lyso-phospholipids (e.g., Lauroyl-PG): Resulting from the hydrolysis of one of the fatty acid ester bonds.[3][5]
-
Free Fatty Acids (Lauric Acid): Also a product of ester bond hydrolysis.[4]
-
Oxidized Phospholipids: If the sample has been exposed to air, light, or trace metals, the lauroyl chains can oxidize.[4]
-
-
Initial Characterization by TLC: Thin-Layer Chromatography (TLC) is a rapid method to visualize impurities. Lyso-PG is more polar than this compound and will have a lower Rf value (it will not travel as far up the plate). Free fatty acids are less polar and will have a higher Rf value.
-
Confirmation by Mass Spectrometry (MS): For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique.[6][7] It separates the components and provides mass-to-charge (m/z) data to confirm the molecular weight of the impurity.[8]
-
This compound (Sodium Salt): Expected [M+Na]+ ≈ 632.7 g/mol .
-
Lyso-PG (Sodium Salt): Expected [M+Na]+ ≈ 434.5 g/mol .
-
Lauric Acid: Expected [M-H]- ≈ 199.3 g/mol .
-
-
Review Storage Conditions: Check if the this compound has been stored correctly. It should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen) to prevent oxidation and hydrolysis.[9][10]
Issue 2: Low Purity Result from Quantitative Analysis
Question: My quantitative analysis (e.g., HPLC-CAD/ELSD) indicates that my this compound purity is below the required specification (>99%). What are the next steps?
Answer: A low purity result requires a systematic investigation to determine the cause and impact on your experiments. High-performance liquid chromatography (HPLC) coupled with a non-UV detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the gold standard for quantifying compounds like phospholipids that lack a strong UV chromophore.[11][12]
Troubleshooting Steps:
-
Verify Analytical Method:
-
Ensure the HPLC method is validated for lipid analysis.[13]
-
Check column integrity and mobile phase preparation.
-
Run a system suitability test with a certified reference standard to confirm instrument performance.
-
-
Identify and Quantify Impurities: Use the HPLC data to quantify the main impurities as identified in Issue 1. This will help determine if the low purity is due to a single major degradant or multiple minor ones.
-
Perform Forced Degradation Study: To understand the stability of your lot, a forced degradation study can be insightful.[8][14] Expose small aliquots of the this compound to stress conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products.[8][15] This helps confirm the identity of the peaks observed in your impure sample.
-
Assess Impact on Application: The nature of the impurity is critical.
-
Lyso-lipids are known to alter membrane properties, potentially affecting the stability and permeability of liposomes.[5]
-
Free fatty acids can change the pH of a formulation and affect the charge characteristics of lipid nanoparticles.
-
Issue 3: Poor Liposome (B1194612) Formation or Instability
Question: I am using this compound to formulate liposomes, but they are not forming correctly, are showing aggregation, or are leaking their contents. Could this be related to this compound quality?
Answer: Yes, the quality and purity of phospholipids are critical for the formation of stable, well-defined liposomes.[3] Impurities can disrupt the packing of the lipid bilayer, leading to structural defects.[16]
Troubleshooting Steps:
-
Check Purity: First, verify the purity of the this compound lot using the methods described above (TLC, HPLC). The presence of lyso-PG, even in small amounts, can significantly destabilize a liposome membrane.[5]
-
Review Lipid Composition: The physical properties of liposomes depend heavily on the lipid composition.[17] this compound is an anionic phospholipid. Its interaction with other lipids (e.g., neutral phospholipids like PC, or cholesterol) is crucial for stability.[3][18]
-
Control Processing Parameters:
-
Temperature: Ensure the processing temperature is above the phase transition temperature (Tm) of all lipids in the formulation.
-
Hydration Buffer: The pH and ionic strength of the hydration buffer can influence liposome formation and stability, especially for charged lipids like this compound.[17]
-
Sonication/Extrusion: Ensure that the energy input (for sonication) or the number of passes and membrane pore size (for extrusion) are optimized and consistent.
-
Data Presentation: Quantitative Specifications
For research and development, this compound should meet high purity standards. Below is a table summarizing typical quality control specifications.
| Parameter | Method | Typical Specification | Potential Issue if Out of Spec |
| Purity | HPLC-CAD/ELSD | > 99% | Compromised performance in formulations |
| Identity | Mass Spectrometry | Conforms to structure (m/z) | Incorrect material |
| Appearance | Visual | White Powder | Discoloration may indicate oxidation |
| Fatty Acid Profile | GC-FID | ≥ 99% Lauric Acid (12:0) | Incorrect lipid, synthesis impurity |
| Moisture Content | Karl Fischer Titration | < 2.0% | Promotes hydrolysis |
Table 1: Typical Quality Control Specifications for this compound.
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a quick, qualitative assessment of this compound purity and is useful for detecting more polar (lyso-PG) or less polar (free fatty acid) impurities.
-
Plate: Silica gel 60 F254
-
Mobile Phase: Chloroform : Methanol : Water (65:25:4, v/v/v)
-
Sample Preparation: Dissolve this compound in chloroform:methanol (2:1) to a concentration of 1-5 mg/mL.
-
Procedure:
-
Spot 2-5 µL of the sample solution onto the TLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase until the solvent front is ~1 cm from the top.
-
Dry the plate thoroughly.
-
-
Visualization:
-
UV Light (254 nm): For a preliminary check if any impurities are UV-active.
-
Iodine Vapor: Place the dried plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.
-
Molybdate Spray: A specific stain for phospholipids. Spray the plate with molybdenum blue reagent and heat gently. Phospholipids appear as dark blue spots.
-
-
Interpretation: Compare the Rf value of the main spot with a reference standard. Impurities will appear as separate spots.
Protocol 2: Quantitative Purity by HPLC with Charged Aerosol Detection (CAD)
This method is ideal for the accurate quantification of this compound and its non-volatile impurities.[12]
-
Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is suitable for separating various lipid classes.[13]
-
Mobile Phase A: Acetonitrile : Water (95:5) with 0.1% Formic Acid
-
Mobile Phase B: Isopropanol : Acetonitrile (90:10) with 0.1% Formic Acid
-
Gradient: A gradient from ~60% A to 100% B over 20-30 minutes is a good starting point for separating common lipid impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: Charged Aerosol Detector (CAD)
-
Procedure:
-
Prepare samples and standards in a suitable solvent like methanol/chloroform.
-
Inject 10-20 µL onto the column.
-
Integrate the peak areas. Purity is calculated as the percentage of the main this compound peak area relative to the total area of all peaks.
-
Visualizations: Workflows and Logic Diagrams
Diagrams created with Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for incoming this compound quality control testing.
References
- 1. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. aminer.cn [aminer.cn]
- 6. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Products - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. 1,2-ジステアロイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール) ナトリウム塩 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. hplc.eu [hplc.eu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation | MDPI [mdpi.com]
- 15. Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: DLPG Lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) lipids. The focus of this guide is to address concerns about the stability of this compound, with a particular emphasis on preventing and identifying potential degradation.
Frequently Asked Questions (FAQs)
Q1: Is my this compound lipid sample prone to oxidation?
A1: this compound is a saturated phospholipid, meaning its fatty acid chains (lauric acid) do not contain double bonds.[1] This molecular structure makes it highly resistant to the common form of lipid peroxidation that affects unsaturated lipids.[2] Therefore, under proper storage and handling conditions, oxidation of this compound is not a primary concern.
Q2: I suspect my this compound sample has degraded. If not oxidation, what could be the cause?
A2: The most likely cause of degradation for saturated phospholipids (B1166683) like this compound is hydrolysis.[2][3] Hydrolysis is the chemical breakdown of the lipid in the presence of water, which can cleave the ester bonds connecting the fatty acid chains and the head group. This process can be accelerated by prolonged exposure to non-neutral pH (either acidic or basic conditions) and elevated temperatures.[2][3]
Q3: What are the signs of this compound hydrolysis?
A3: Hydrolysis of this compound results in the formation of lysophospholipids (lyso-PG) and free fatty acids (lauric acid).[2] These degradation products can act as detergents, which may lead to changes in the physical properties of your liposome (B1194612) suspension, such as:
-
Changes in vesicle size and polydispersity.
-
Increased aggregation or fusion of liposomes.[4]
-
Leakage of encapsulated materials.[5]
Q4: How can I prevent hydrolysis of my this compound lipids?
A4: To minimize hydrolysis, it is crucial to follow proper storage and handling procedures. Store this compound as a dry powder at or below -16°C in a glass container with a Teflon-lined cap.[6] If in an organic solvent, store at -20°C ± 4°C under an inert atmosphere (argon or nitrogen).[7][8] For aqueous suspensions of liposomes, it is best to use them fresh. If short-term storage is necessary, keep them at 4-8°C at a neutral pH (around 7.0).[5] Avoid freezing aqueous suspensions without a cryoprotectant, as this can damage the vesicles.[5]
Q5: What is the recommended procedure for handling powdered this compound?
A5: When you need to use a portion of powdered this compound, remove the container from the freezer and allow it to warm to room temperature before opening.[8] This prevents condensation from forming on the cold powder, which can introduce moisture and promote hydrolysis.
Troubleshooting Guide for this compound Lipid Degradation
If you observe unexpected results in your experiments with this compound, such as changes in liposome size, aggregation, or leakage of encapsulated contents, follow this troubleshooting guide.
Step 1: Visually Inspect Your Sample
-
Observation: The liposome suspension appears cloudy, aggregated, or has visible precipitates.
-
Potential Cause: This could be a sign of liposome fusion or aggregation, potentially caused by hydrolysis of this compound, improper buffer conditions (pH or ionic strength), or contamination.[4]
-
Recommendation: Proceed to Step 2 to assess the purity of your lipid.
Step 2: Assess the Purity of Your this compound
-
Objective: To determine if hydrolysis has occurred.
-
Method: Thin-Layer Chromatography (TLC) is a straightforward method to check for the presence of degradation products.[8][9]
-
Protocol:
-
Spot your this compound sample (dissolved in an appropriate organic solvent) onto a silica (B1680970) TLC plate.
-
Develop the plate using a suitable solvent system (e.g., chloroform:methanol:water).[9]
-
Visualize the spots using appropriate stains. Molybdenum blue spray is specific for phospholipids, while iodine vapor will stain all lipids.[10]
-
-
Interpreting the Results:
-
A single spot corresponding to the retention factor (Rf) of pure this compound indicates no significant degradation.
-
The presence of additional spots, particularly those corresponding to lyso-PG and free fatty acids, confirms hydrolysis.
-
Step 3: Identify the Source of Degradation
If hydrolysis is confirmed, consider the following potential causes:
-
Improper Storage: Was the this compound powder or solution stored according to the recommendations (see Table 1)? Was the powdered lipid exposed to moisture by opening the container while still cold?
-
pH of Aqueous Buffers: Was the pH of the buffer used for liposome preparation and storage neutral (pH 6.5-7.5)? Both acidic and basic conditions can accelerate hydrolysis.[2][3]
-
Temperature: Were the liposomes exposed to high temperatures during preparation or storage?[2]
-
Enzymatic Contamination: In biological experiments, the presence of phospholipases can lead to enzymatic degradation of this compound.[6][7]
Step 4: Implement Corrective Actions
-
For Future Experiments:
-
Strictly adhere to the recommended storage and handling procedures outlined in Table 1.
-
Use freshly prepared buffers and verify their pH.
-
If working with biological samples, consider incorporating phospholipase inhibitors if enzymatic degradation is suspected.
-
-
For Current Samples: If degradation is significant, it is best to discard the sample and start with fresh, pure this compound to ensure the reliability of your experimental results.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Lipids
| Form of this compound | Storage Temperature | Container | Atmosphere | Key Considerations |
| Powder | ≤ -16°C | Glass vial with Teflon-lined cap | Air | Allow container to reach room temperature before opening to prevent condensation.[8] |
| Organic Solution | -20°C ± 4°C | Glass vial with Teflon-lined cap | Inert gas (Argon or Nitrogen) | Do not store in plastic containers to avoid leaching of impurities.[6][7] |
| Aqueous Suspension (Liposomes) | 4-8°C (Short-term) | Glass or plastic vial | Air | Use fresh whenever possible. Avoid freezing. Maintain neutral pH.[5] |
Table 2: Analytical Techniques for Assessing this compound Purity and Degradation
| Technique | Information Provided | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation of this compound from hydrolysis products (lyso-PG, free fatty acids).[8][9] | Simple, rapid, and cost-effective for qualitative assessment.[8] | Not easily quantifiable without a densitometer. |
| High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) | Accurate quantification of this compound and its degradation products.[1][11] | Highly sensitive and specific for both identification and quantification.[11] | Requires specialized equipment and expertise. |
Visualizations
Caption: Chemical structure of this compound, a saturated phospholipid.
Caption: The process of this compound hydrolysis.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. encapsula.com [encapsula.com]
- 3. Chemical stability of liposomes: implications for their physical stability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. pharmacy180.com [pharmacy180.com]
- 7. aocs.org [aocs.org]
- 8. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. Monitoring stability indicating impurities and aldehyde content in lipid nanoparticle raw material and formulated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dodecylphosphoglycerol (DLPG) Membrane Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of ionic strength on the stability of dodecylphosphoglycerol (DLPG) membranes. It is designed for researchers, scientists, and drug development professionals working with anionic lipid systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing ionic strength on negatively charged this compound membranes?
A1: The primary effect of increasing ionic strength is the screening of electrostatic charges. This compound is an anionic phospholipid, giving the membrane surface a net negative charge. In low ionic strength solutions, these charges create strong electrostatic repulsion between vesicles, preventing aggregation and maintaining stability. As you add salt (e.g., NaCl, KCl), the cations in the solution form a layer around the negatively charged phosphate (B84403) groups. This phenomenon, known as charge screening, neutralizes the surface charge, reduces the repulsive forces between vesicles, and decreases the Debye length, which is the characteristic distance over which electrostatic effects are felt.[1][2][3]
Q2: How does ionic strength influence the morphology and shape of this compound vesicles?
A2: Ionic strength significantly impacts vesicle morphology. In the absence of or at very low salt concentrations, the electrostatic repulsion between the charged headgroups keeps the membrane relatively rigid, favoring a spherical shape to minimize surface tension.[1][2] As ionic strength increases (e.g., in the range of 0.05M to 0.2M for similar charged lipids), the screening of surface charges increases the membrane's curvature elasticity.[1][2] This increased flexibility can cause the vesicles to transition from a spherical shape to more dynamic structures like cylindrical or coiled vesicles.[1][2] At very high salt concentrations (>2M), osmotic pressure can lead to water being extracted from the liposomes, causing them to squeeze and form irregular aggregates.[1]
Q3: Can ionic strength affect the phase transition temperature (T_m) of a this compound membrane?
A3: Yes, ionic strength can influence the main phase transition temperature (T_m), which is the temperature at which the membrane transitions from a gel-like state to a fluid, liquid-crystalline state. Increasing the ionic strength can lead to a decrease in T_m.[4][5] The binding of counter-ions (like Na⁺ or K⁺) to the negatively charged this compound headgroups reduces the electrostatic repulsion between the lipids. This allows for tighter packing of the lipid acyl chains in the gel phase, but it also alters the hydration shell and can disrupt the ordered packing, thereby lowering the energy required to transition to the disordered fluid phase.[4][5]
Q4: What is the role of the Debye length in this compound membrane interactions?
A4: The Debye length represents the effective distance over which electrostatic interactions occur in an electrolyte solution.[3] For this compound membranes, it dictates the range of the repulsive forces between vesicles. In low ionic strength solutions (like pure water), the Debye length is large, leading to long-range repulsion that prevents vesicles from approaching each other. As ionic strength increases, the Debye length decreases significantly (e.g., from ~10 nm at 0.001 M to ~1 nm at 0.1 M).[3] This shorter range of repulsion allows van der Waals attractive forces to become dominant, promoting vesicle aggregation and fusion.[6]
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Solution |
| Premature aggregation or precipitation of this compound vesicles after preparation. | High Ionic Strength of Buffer: The salt concentration in your buffer is too high, causing excessive charge screening and loss of repulsive forces.[6][7] | Prepare vesicles in a low ionic strength buffer (e.g., 10 mM Tris, 10 mM HEPES) or even in deionized water initially. Add salt gradually to reach the desired final concentration while monitoring for stability. |
| Dynamic Light Scattering (DLS) shows a large increase in particle size and polydispersity index (PDI). | Vesicle Aggregation or Fusion: Increased ionic strength has reduced the zeta potential, leading to vesicle clustering.[7] | 1. Measure the zeta potential of your sample to confirm a reduction in surface charge. Values closer to zero (< ±10 mV) indicate instability. 2. Lower the ionic strength of the suspension buffer. 3. Ensure your liposome (B1194612) concentration is appropriate for DLS; overly concentrated samples can lead to multiple scattering artifacts that mimic aggregation. |
| Vesicles change shape from spherical to tubular or other elongated forms, observed via microscopy. | Increased Membrane Flexibility: The ionic strength is likely in a range that significantly increases the membrane's curvature elasticity due to charge screening.[1][2] | This may be an expected phenomenon rather than a problem. If a spherical shape is required, maintain a very low ionic strength or incorporate a "helper" lipid like cholesterol to increase membrane rigidity. |
| Inconsistent results in fusion assays. | Variable or Inappropriate Ionic Strength: Vesicle fusion is highly sensitive to electrostatic interactions. Low ionic strength can inhibit fusion, while high ionic strength can cause uncontrolled aggregation that interferes with the assay.[8][9][10] | Carefully control and optimize the ionic strength for your specific fusion assay. Divalent cations (e.g., Ca²⁺) are much more effective at inducing fusion than monovalent cations (e.g., Na⁺) and should be used at much lower concentrations.[9][10] |
Quantitative Data Summary
The stability and morphology of anionic vesicles are highly dependent on the concentration and type of ions in the solution. The tables below summarize typical observations.
Table 1: Effect of Monovalent Salt Concentration on Anionic Vesicle Morphology (Data derived from studies on similar charged phospholipids (B1166683) like DOPS)
| NaCl/KCl Concentration | Observed Vesicle Morphology | Primary Mechanism | Citation(s) |
| 0 - 0.05 M | Spherical, stable vesicles. | Strong electrostatic repulsion between headgroups. | [1][2] |
| 0.05 M - 0.2 M | Transition to cylindrical and coiled vesicles. | Charge screening increases membrane curvature elasticity. | [1][2] |
| > 0.2 M | Irregular aggregates, potential vesicle collapse. | Dominance of attractive forces, osmotic stress. | [1] |
Table 2: Influence of Ionic Strength on Key Membrane Parameters
| Parameter | Effect of Increasing Ionic Strength | Underlying Reason | Citation(s) |
| Zeta Potential | Absolute value decreases (becomes less negative). | Screening of surface charges by counter-ions reduces the net surface potential. | [7][11] |
| Debye Length | Decreases. | Higher ion concentration more effectively shields electrostatic fields. | [3] |
| Aggregation Rate | Increases. | Reduced electrostatic repulsion allows attractive van der Waals forces to dominate. | [6][7] |
| Phase Transition (T_m) | Tends to decrease. | Alteration of headgroup hydration and reduction of intermolecular repulsion. | [4][5] |
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate the key relationships and experimental procedures involved in studying the impact of ionic strength on this compound membranes.
Caption: Logical flow of how increased ionic strength impacts this compound membranes.
Caption: Standard experimental workflow for studying ionic strength effects.
Detailed Experimental Protocols
1. Protocol: Preparation of this compound Large Unilamellar Vesicles (LUVs)
This protocol uses the standard lipid film hydration followed by extrusion method.[12][13][14]
-
Materials: this compound lipid powder, chloroform (B151607), low ionic strength buffer (e.g., 10 mM Tris, pH 7.4), rotary evaporator, bath sonicator, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size), nitrogen gas stream.
-
Methodology:
-
Lipid Film Preparation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under a gentle stream of nitrogen gas for at least 30 minutes, followed by high vacuum for 2-4 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the low ionic strength buffer by vortexing vigorously. The temperature of the buffer should be above the T_m of this compound. This creates a suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To enhance lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[15]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid's T_m.
-
Load the MLV suspension into one of the extruder syringes.
-
Force the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process results in a homogenous population of LUVs.[13]
-
-
2. Protocol: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
-
Purpose: To measure vesicle size, size distribution (PDI), and surface charge as a function of ionic strength.[16][17]
-
Methodology:
-
Prepare this compound LUVs in a low ionic strength buffer as described above.
-
Dilute a small aliquot of the LUV suspension in the same low ionic strength buffer to an appropriate concentration for DLS (typically a concentration that gives a count rate between 100-500 kcps, but this is instrument-dependent).
-
Perform an initial DLS and Zeta Potential measurement on this "zero salt" sample. The zeta potential should be significantly negative.
-
Create a series of samples by adding increasing amounts of a concentrated salt stock solution (e.g., 1 M NaCl) to aliquots of the LUV suspension to achieve the desired final ionic strengths.
-
Allow samples to equilibrate for 5-10 minutes.
-
Measure the hydrodynamic diameter, PDI, and zeta potential for each sample.
-
Data Analysis: Plot the average size, PDI, and zeta potential as a function of ionic strength. An increase in size and PDI coupled with a decrease in the magnitude of the zeta potential indicates salt-induced aggregation.[18]
-
3. Protocol: Characterization by Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the main phase transition temperature (T_m) and the enthalpy of the transition (ΔH) at different ionic strengths.[19][20][21]
-
Methodology:
-
Prepare concentrated this compound vesicle suspensions (MLVs are often used for a better signal-to-noise ratio) in buffers of varying ionic strengths (e.g., 0 mM, 50 mM, 150 mM NaCl).
-
Accurately load a specific amount of the vesicle suspension into a DSC sample pan.
-
Load an equal volume of the corresponding salt buffer (without lipids) into the reference pan.
-
Seal the pans hermetically.
-
Place the pans in the calorimeter and equilibrate at a starting temperature well below the expected T_m.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature well above the T_m.
-
Data Analysis: The resulting thermogram will show an endothermic peak. The temperature at the peak maximum is the T_m. The area under the peak corresponds to the transition enthalpy (ΔH). Compare the T_m and ΔH values across the different ionic strengths.[21]
-
References
- 1. Effect on the Liposome Morphology of DOPS in Ionic Solution [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. dispersion.com [dispersion.com]
- 4. Probing Lipid Bilayers under Ionic Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic liquids meet lipid bilayers: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brookhaveninstruments.com [brookhaveninstruments.com]
- 7. mdpi.com [mdpi.com]
- 8. pH- and ionic strength-dependent fusion of phospholipid vesicles induced by pardaxin analogues or by mixtures of charge-reversed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane Fusion Induced by Small Molecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vesicle fusion with bilayer lipid membrane controlled by electrostatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Interpret Zeta Potential for Colloid Stability — Thresholds, pH and Ionic Strength Effects [eureka.patsnap.com]
- 12. Frontiers | Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Guide to Differential Scanning Calorimetry of Membrane and Soluble Proteins in Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining DLPG-Based Drug Delivery Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG)-based drug delivery systems.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation, characterization, and application of this compound-based nanoparticles.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Drug Encapsulation Efficiency | Poor drug solubility in the chosen solvent system. | Optimize the solvent system for both the drug and the lipids. For hydrophobic drugs, ensure complete dissolution in the organic phase. For hydrophilic drugs, ensure adequate hydration of the lipid film.[1][2] |
| Unfavorable drug-lipid ratio. | Systematically vary the drug-to-lipid ratio to find the optimal concentration for encapsulation.[2] | |
| Inefficient hydration process. | Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids to ensure the formation of a fluid lipid bilayer.[3][4] | |
| Inconsistent Particle Size/High Polydispersity Index (PDI) | Inadequate energy input during formulation. | For methods like sonication or extrusion, optimize the duration and intensity of energy application to achieve a more uniform particle size.[3][5] |
| Aggregation of nanoparticles. | Optimize the surface charge of the liposomes by adjusting the formulation components or pH to increase electrostatic repulsion between particles. The inclusion of PEGylated lipids can also prevent aggregation. | |
| Issues with the nanoprecipitation method. | Ensure rapid and efficient mixing of the organic and aqueous phases. The rate of addition of the organic phase can significantly impact particle size and distribution.[6] | |
| Poor Formulation Stability (e.g., aggregation, drug leakage) | Suboptimal lipid composition. | Incorporate cholesterol into the lipid bilayer to increase its rigidity and stability. Blending unpegylated and pegylated lipid surfactants can also enhance stability.[6][7] |
| Inappropriate storage conditions. | Store liposomal formulations at a temperature below the Tc of the lipids to maintain the gel state of the bilayer and minimize drug leakage.[4] Avoid freezing unless a suitable cryoprotectant is used. | |
| Difficulty in Scaling Up the Formulation | Lack of process control. | Implement a systematic "Design of Experiments" (DoE) approach to identify and control critical process parameters that affect scalability.[8] |
| Inconsistent mixing at larger volumes. | Utilize processing equipment, such as microfluidics, that ensures consistent mixing and particle formation conditions regardless of batch size.[5] |
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What is the most common method for preparing this compound-based liposomes? A1: The thin-film hydration method is a widely used and straightforward technique.[3] It involves dissolving the lipids and the drug in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[3]
-
Q2: How can I improve the loading of a hydrophilic drug into this compound liposomes? A2: For hydrophilic drugs, the passive drug-loading method during the hydration step is common, though it can have low efficiency.[9] To improve this, consider using a reverse-phase evaporation method which generally yields liposomes with a larger aqueous core, allowing for higher encapsulation of water-soluble drugs.[3]
Characterization
-
Q3: What are the critical quality attributes (CQAs) to assess for this compound liposomes? A3: Key CQAs include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.[1][2] These parameters significantly influence the in vivo performance, including biodistribution, cellular uptake, and therapeutic efficacy.[1]
-
Q4: Which techniques are essential for characterizing my this compound nanoparticles? A4: A multi-faceted approach is necessary.[1] Dynamic Light Scattering (DLS) is used for determining particle size and PDI. Zeta potential measurement helps in assessing surface charge and stability. Transmission Electron Microscopy (TEM) provides information on morphology.[10] Spectroscopic and chromatographic methods are used to quantify drug loading and release.[1]
Optimization & Application
-
Q5: How can I achieve controlled drug release from my this compound formulation? A5: The drug release rate can be controlled by modifying the lipid composition. For instance, using lipids with a higher phase transition temperature or incorporating cholesterol can make the bilayer less permeable, leading to a slower release.[3][4]
-
Q6: My this compound-based nanoparticles are cleared too quickly in vivo. How can I improve circulation time? A6: Incorporating PEGylated lipids (e.g., DSPE-PEG) into your formulation can create a "stealth" effect. The PEG layer reduces opsonization by plasma proteins, thereby decreasing uptake by the reticuloendothelial system (RES) and prolonging circulation time.[3]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound, any helper lipids (e.g., cholesterol), and the lipophilic drug in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug, if applicable.
-
The hydration temperature should be maintained above the phase transition temperature of the lipids.[3]
-
Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size.[3]
-
-
Purification:
-
Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.[11]
-
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug:
-
Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above (e.g., centrifugation).
-
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.
-
Visualizations
Caption: A typical experimental workflow for the development and evaluation of this compound-based drug delivery systems.
Caption: A logical diagram illustrating the troubleshooting process for low drug encapsulation efficiency.
Caption: A simplified signaling pathway demonstrating passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microfluidics-mpt.com [microfluidics-mpt.com]
- 6. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Optimizing drug delivery systems using systematic "design of experiments." Part II: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DLPG and DMPG Liposome Stability for Researchers
An Objective Analysis for Drug Development Professionals
In the realm of drug delivery, the stability of liposomal formulations is a critical determinant of therapeutic efficacy and shelf-life. This guide provides a detailed comparison of the stability of liposomes formulated with 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), two anionic phospholipids (B1166683) commonly employed in pharmaceutical research. This comparison is based on the well-established principle that the length of the phospholipid acyl chain significantly influences the physicochemical properties and, consequently, the stability of the liposomal bilayer.
The Influence of Acyl Chain Length on Liposome (B1194612) Stability
This compound and DMPG are homologous phospholipids that differ only in the length of their saturated fatty acid chains: this compound possesses two lauroyl (C12:0) chains, while DMPG has two myristoyl (C14:0) chains. This seemingly minor structural variance has profound implications for the stability of the resulting liposomes.
Generally, liposomes formulated with phospholipids having longer acyl chains exhibit greater stability. This is attributed to stronger van der Waals forces between the longer hydrocarbon chains, leading to a more ordered and less permeable lipid bilayer. This increased cohesion results in enhanced drug retention and greater resistance to environmental stressors.
Experimental evidence consistently supports this trend. Studies comparing liposomes made from a homologous series of saturated phosphatidylcholines (PCs) have shown a direct correlation between increasing acyl chain length and enhanced stability. For instance, liposomes composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC; C18) demonstrate superior drug retention compared to those made from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; C16), which in turn are more stable than liposomes made from 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC; C14)[1][2]. Following this established principle, it can be inferred that DMPG (C14) liposomes are more stable than this compound (C12) liposomes .
Quantitative Comparison of Liposome Stability Parameters
| Stability Parameter | This compound (C12:0) Liposomes | DMPG (C14:0) Liposomes | Rationale |
| Physical Stability (Size & PDI) | Less Stable | More Stable | Longer acyl chains in DMPG lead to stronger intermolecular forces, reducing the likelihood of aggregation and fusion over time. |
| Chemical Stability (Drug Leakage) | Higher Leakage | Lower Leakage | The more tightly packed bilayer of DMPG liposomes creates a more effective barrier, minimizing the premature release of encapsulated drugs.[1][2] |
| Thermal Stability (Phase Transition Temperature, Tm) | Lower Tm | Higher Tm | More energy is required to disrupt the stronger van der Waals interactions in the longer-chain DMPG, resulting in a higher melting temperature. |
Experimental Protocols for Stability Assessment
To empirically validate the relative stability of this compound and DMPG liposomes, the following experimental protocols are recommended.
Liposome Preparation: Thin-Film Hydration Followed by Extrusion
This is a common and straightforward method for producing unilamellar liposomes with a controlled size distribution.[3][4][5][6]
-
Lipid Film Formation: this compound or DMPG, along with any other lipid components (e.g., cholesterol), are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydrating buffer should be maintained above the phase transition temperature (Tm) of the respective phospholipid.
-
Extrusion: To obtain a homogenous population of unilamellar vesicles, the resulting multilamellar vesicle suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.
Caption: Experimental workflow for comparing liposome stability.
Conclusion
Based on the fundamental principles of lipid bilayer biophysics and supporting experimental evidence from homologous phospholipid systems, it is concluded that DMPG liposomes exhibit superior stability compared to this compound liposomes . The longer myristoyl chains of DMPG contribute to a more cohesive and less permeable membrane, resulting in better retention of encapsulated contents and greater physical integrity over time. For applications requiring robust and stable liposomal formulations, DMPG is the preferred choice over this compound. Researchers and drug development professionals should consider these stability differences when selecting phospholipids for their specific formulation needs. The provided experimental protocols offer a framework for the empirical validation of these principles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 4. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
A Comparative Guide to DLPG and Other Anionic Phospholipids for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Anionic phospholipids (B1166683) are critical components in the development of lipid-based drug delivery systems, influencing the stability, drug encapsulation efficiency, and cellular interaction of liposomal formulations. Among these, 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) presents a unique profile. This guide provides an objective comparison of this compound with other commonly used anionic phospholipids, including 1,2-dimyristoyl-sn-glycero-3-phospho-rac-glycerol (DMPG), 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-glycerol (DPPG), 1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (POPG). The information herein is supported by experimental data from various studies to aid in the selection of the most suitable lipid for your research and drug development needs.
Physicochemical Properties: A Comparative Overview
| Phospholipid | Acyl Chain | Liposome (B1194612) Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Characteristics & Notes |
| This compound | C12:0 | ~100-150 | -30 to -50 | Drug-dependent | Forms stable liposomes. The shorter acyl chains may influence membrane fluidity and drug release kinetics. |
| DMPG | C14:0 | ~120-180 | -35 to -60 | Drug-dependent | Often used to impart negative charge and improve stability. |
| DPPG | C16:0 | ~130[1] | < -30[1] | >40% (for PARP1 inhibitors)[1] | Forms stable liposomes with a high negative surface charge, contributing to reduced aggregation.[2] |
| DSPG | C18:0 | ~100-200 | -40 to -70 | Drug-dependent | Longer saturated acyl chains lead to a higher phase transition temperature and more rigid membranes, potentially resulting in slower drug release.[3][4] |
| POPG | C16:0, C18:1 | ~100-150 | Highly negative | Drug-dependent | The presence of an unsaturated oleoyl (B10858665) chain increases membrane fluidity compared to its saturated counterparts. |
Note: The values presented are indicative and can vary significantly based on the overall liposome composition (e.g., presence of cholesterol, helper lipids), preparation method, and the nature of the encapsulated drug.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the preparation and characterization of anionic liposomes.
Liposome Preparation via Thin-Film Hydration
This is a common and straightforward method for preparing liposomes.[5][6][7][8][9]
Materials:
-
Anionic phospholipid (this compound, DMPG, DPPG, DSPG, or POPG)
-
Cholesterol (optional, for membrane stabilization)
-
Helper lipid (e.g., DOPC, optional)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Dissolve the desired lipids (and hydrophobic drug, if applicable) in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.
-
Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation. The hydration temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
Characterization of Liposomes
a) Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
DLS is a standard technique for determining the size distribution and surface charge of liposomes in a suspension.[10][11][12]
Procedure:
-
Dilute the liposomal suspension with an appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
For size measurement, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The hydrodynamic diameter and polydispersity index (PDI) are calculated from these fluctuations.
-
For zeta potential measurement, an electric field is applied across the sample, and the velocity of the charged liposomes is measured. This electrophoretic mobility is then used to calculate the zeta potential.
b) In Vitro Drug Release Assay using Dialysis Method
This method assesses the rate at which an encapsulated drug is released from the liposomes over time.[13][14][15][16][17]
Procedure:
-
Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., PBS) in a beaker with constant stirring. The temperature should be maintained at 37°C to mimic physiological conditions.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Impact on Cellular Signaling Pathways
Anionic phospholipids are not merely structural components of liposomes; they can also interact with and modulate cellular signaling pathways, which can have implications for drug efficacy and potential immunomodulatory effects.
Toll-like Receptor (TLR) Signaling
Anionic phospholipids, particularly phosphatidylglycerol (PG), have been shown to inhibit inflammatory responses mediated by Toll-like receptors (TLRs), such as TLR4.[18][19][20] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. Anionic phospholipids can interfere with the binding of LPS to its co-receptors, CD14 and MD-2, thereby dampening the downstream signaling.[18]
Protein Kinase C (PKC) Signaling
Protein Kinase C (PKC) is a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis. The activity of certain PKC isoforms is regulated by phospholipids. Different molecular species of phosphatidylglycerol have been shown to exhibit varying abilities to stimulate PKC activity, suggesting that the fatty acid composition of the PG molecule is a crucial determinant.[21] This differential activation can influence the downstream phosphorylation of target proteins and, consequently, the cellular response.
Conclusion
The selection of an anionic phospholipid for liposomal drug delivery is a critical decision that influences multiple formulation and performance parameters. This compound, with its shorter saturated acyl chains, offers a distinct alternative to more commonly used anionic phospholipids. While direct comparative data is limited, this guide provides a foundational understanding of the expected properties of this compound-containing liposomes in relation to other phosphatidylglycerols. The choice between this compound, DMPG, DPPG, DSPG, and POPG will ultimately depend on the specific requirements of the drug being delivered, the desired release profile, and the biological target. Further empirical studies directly comparing these lipids are warranted to fully elucidate their relative advantages and disadvantages in specific drug delivery applications.
References
- 1. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sopharcos.com [sopharcos.com]
- 3. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 10. news-medical.net [news-medical.net]
- 11. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. One moment, please... [acta.pharmaceutica.farmaceut.org]
- 14. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. A dialysis-based in vitro drug release assay to study dynamics of the drug-protein transfer of temoporfin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nationaljewish.org [nationaljewish.org]
- 19. researchgate.net [researchgate.net]
- 20. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphatidylglycerol is a physiologic activator of nuclear protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of DLPG Characterization Methods
For researchers, scientists, and professionals in drug development, the accurate characterization of Dendronized Linear Polymers with a Glycidyl Core (DLPGs) is paramount for ensuring their efficacy and safety in therapeutic applications. The complex, highly branched architecture of these polymers necessitates a multi-faceted analytical approach. This guide provides a comparative overview of key characterization techniques, offering experimental data and detailed protocols to facilitate a cross-validation strategy.
Comparative Analysis of Characterization Techniques
A comprehensive understanding of a DLPG's physicochemical properties requires the integration of data from several analytical methods. Each technique provides unique insights into different aspects of the polymer's structure and behavior. The following table summarizes quantitative data obtained from various studies on dendronized and hyperbranched polymers, offering a comparative look at the typical results from each method.
| Characterization Method | Parameter Measured | Polymer Type | Result | [1][2][3][4] |
| Size Exclusion Chromatography (SEC/GPC) | Weight-Average Molecular Weight (Mw) | Dendronized Polystyrene | 226,000 g/mol (SEC-MALLS) | [1] |
| Polydispersity Index (PDI) | Hyperbranched Polyglycerol | 1.28 | [4] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Degree of Branching (DB) | Hyperbranched Poly(glycerol-co-diacid) | 31.2% - 85.6% | [2] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Polyamidoamine (PAMAM) Dendrimer (G4) | ~2.5 nm | [5] |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Amorphous Polymer | Varies (e.g., 101.9 °C for a naphthalene (B1677914) diimide-based polymer) | [6][7] |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Poly-N-Isopropylacrylamide | Onset ~350 °C | [8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data across different characterization methods.
Size Exclusion Chromatography (SEC/GPC) for Molecular Weight and Polydispersity
SEC separates polymers based on their hydrodynamic volume, providing information on molecular weight distribution.
-
Instrumentation: High-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector and a multi-angle light scattering (MALS) detector.
-
Columns: A set of columns packed with porous beads suitable for the expected molecular weight range of the this compound.
-
Mobile Phase: A suitable solvent that fully dissolves the polymer and minimizes interactions with the stationary phase. For polar polymers like DLPGs, N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with an added salt such as LiBr (e.g., 0.05 M) is often used to suppress aggregation.[9][10]
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the columns with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.
-
Inject a known volume of the sample solution (e.g., 100 µL).
-
Monitor the elution profile using the RI and MALS detectors.
-
Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) using the software associated with the MALS detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Degree of Branching
NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers, including the degree of branching in hyperbranched systems.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Transfer the solution to an NMR tube.
-
-
Analysis (Quantitative ¹³C NMR for Degree of Branching):
-
Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration.
-
Identify the signals corresponding to dendritic, linear, and terminal units based on chemical shifts.[2]
-
Integrate the respective signals and calculate the Degree of Branching (DB) using the appropriate formula for your polymer structure. For an A2 + B3 system, the degree of branching can be calculated from the integrals of the dendritic and linear units.[11]
-
Dynamic Light Scattering (DLS) for Hydrodynamic Radius
DLS measures the size of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
-
Instrumentation: A DLS instrument with a temperature-controlled sample holder.
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound sample in a suitable filtered solvent (e.g., deionized water with a small amount of salt to screen electrostatic interactions) to find the optimal concentration where the hydrodynamic radius is independent of concentration.[12][13] Typical concentrations range from 0.1 to 10 mg/mL.[12]
-
Filter the solutions through a 0.2 µm filter directly into a clean cuvette to remove dust.
-
-
Analysis:
-
Place the cuvette in the instrument and allow it to thermally equilibrate for several minutes.[12]
-
Perform multiple measurements for each concentration to ensure reproducibility.
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity of the size distribution.
-
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry this compound sample into an aluminum DSC pan.
-
Seal the pan with a lid.
-
-
Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the polymer. For example, heat from room temperature to a temperature above the expected Tg at a rate of 10-20 °C/min, cool at the same rate, and then reheat at the same rate.[14][15]
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[6][16]
-
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation:
-
Place 5-10 mg of the dry this compound sample into a TGA pan (e.g., platinum or alumina).
-
-
Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen) to a high temperature (e.g., 800 °C).[17][18]
-
Record the mass of the sample as a function of temperature.
-
Determine the onset of decomposition and the temperature of maximum weight loss from the TGA curve and its derivative.[19]
-
Visualization of the Cross-Validation Workflow
A systematic workflow is essential for the effective cross-validation of this compound characterization methods. The following diagram illustrates a logical sequence of analysis and data integration.
Caption: Workflow for the cross-validation of this compound characterization methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thermalsupport.com [thermalsupport.com]
- 7. osti.gov [osti.gov]
- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. shodex.de [shodex.de]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. research.colostate.edu [research.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. scribd.com [scribd.com]
- 18. azom.com [azom.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cellular Uptake Efficiency of DLPG and DOPG Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular uptake efficiency of liposomes formulated with 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) and 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol (DOPG). This analysis is based on established principles of lipid-based nanoparticle interactions with cells and available experimental data.
Executive Summary
The selection of lipid components is a critical determinant of a liposomal formulation's success in drug delivery, directly influencing its interaction with and uptake by target cells. Both this compound and DOPG are anionic phospholipids (B1166683) that share the same phosphoglycerol headgroup but differ in their acyl chain characteristics. This compound possesses two saturated lauroyl (12:0) chains, while DOPG features two monounsaturated oleoyl (B10858665) (18:1) chains. This structural difference significantly impacts the physicochemical properties of the liposomes, and consequently, their cellular uptake efficiency.
Based on the available literature, DOPG liposomes are expected to exhibit higher cellular uptake efficiency compared to this compound liposomes . This is primarily attributed to the greater membrane fluidity and the longer acyl chains of DOPG, which facilitate interactions with and insertion into the cell membrane. While direct comparative quantitative data is limited, studies on various lipid compositions consistently show that unsaturation and longer acyl chains in phospholipids enhance cellular internalization.
Data Presentation: Physicochemical Properties and Cellular Uptake
The following table summarizes the key differences between this compound and DOPG and their expected influence on cellular uptake based on established principles.
| Feature | This compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) | DOPG (1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol) | Impact on Cellular Uptake |
| Acyl Chain Length | 12 carbons | 18 carbons | Longer acyl chains generally lead to increased cellular uptake.[1] |
| Acyl Chain Saturation | Saturated | Monounsaturated | Unsaturated lipids increase membrane fluidity, which is often correlated with enhanced cellular uptake.[1] |
| Phase Transition Temp (°C) | ~0 | ~ -18 | A lower phase transition temperature contributes to a more fluid membrane at physiological temperatures (37°C), favoring uptake. |
| Expected Cellular Uptake | Lower | Higher | The combination of longer and unsaturated acyl chains in DOPG is predicted to result in more efficient cellular internalization. |
| Supporting Experimental Data | Quantitative data from direct comparative studies is not readily available in the reviewed literature. | Studies on HeLa cells have shown significant uptake of DOPG-containing liposomes over time, which is an active, energy-dependent process.[2][3] For instance, the median cell fluorescence intensity, indicating uptake, steadily increases over several hours of incubation.[2] | The general principle that lipid composition dictates uptake efficiency is well-supported.[1][4] |
Experimental Protocols
A standard method to quantify and compare the cellular uptake of different liposome (B1194612) formulations is through flow cytometry. Below is a detailed protocol for such an experiment.
Protocol: In Vitro Cellular Uptake Assay using Flow Cytometry
1. Materials:
-
This compound and DOPG liposomes encapsulating a fluorescent marker (e.g., calcein, carboxyfluorescein) or labeled with a fluorescent lipid dye (e.g., NBD-PE, Rho-PE).
-
Target cell line (e.g., HeLa, A549, MCF-7) cultured in appropriate medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
Fetal bovine serum (FBS).
-
Flow cytometer.
2. Liposome Preparation:
-
Prepare this compound and DOPG liposomes using a standard method such as thin-film hydration followed by extrusion to obtain a uniform size distribution (e.g., 100 nm).
-
Incorporate a fluorescent probe during the hydration step or use a fluorescently labeled lipid in the initial lipid mixture.
-
Determine the lipid concentration and encapsulation efficiency.
3. Cell Culture and Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Seed the cells into 24-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.[5]
4. Cellular Uptake Experiment:
-
Dilute the fluorescently labeled this compound and DOPG liposomes to the desired concentration (e.g., 50-100 µg/mL) in a complete cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the liposome-containing medium to the respective wells. Include a control group of cells with a medium containing no liposomes.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a 5% CO2 incubator.
5. Sample Preparation for Flow Cytometry:
-
After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with a medium containing FBS and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells and resuspend them in cold PBS or FACS buffer.
6. Flow Cytometry Analysis:
-
Analyze the cell samples using a flow cytometer.
-
Use the control (untreated) cells to set the baseline fluorescence.
-
Measure the mean fluorescence intensity (MFI) of the cell population for each liposome formulation at each time point. The MFI is proportional to the amount of internalized liposomes.
-
The percentage of fluorescently positive cells can also be quantified.
Visualization of Cellular Uptake Pathways
The cellular uptake of liposomes is a complex process that can occur through various endocytic pathways. The specific pathway can be influenced by liposome size, surface charge, and the cell type.
Caption: General pathways for liposome cellular uptake.
Conclusion
References
- 1. Tailoring the lipid composition of nanoparticles modulates their cellular uptake and affects the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thezingerlab.com [thezingerlab.com]
- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Performance of DLPG Formulations
Introduction
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a versatile phospholipid integral to the development of advanced drug delivery systems.[1] Its amphiphilic nature, with two lauric acid chains, allows it to form stable liposomes and other nanoparticles, making it a valuable component in formulations designed to enhance the solubility and bioavailability of therapeutic agents.[1] this compound-containing formulations are engineered to improve drug delivery, enhance therapeutic efficacy, and reduce side effects.[1] This guide provides a comparative analysis of the in vitro and in vivo performance of this compound formulations, offering insights into their characterization, efficacy, and safety.
I. In Vitro Performance of this compound Formulations
In vitro studies are foundational in the development of drug delivery systems, providing essential data on the physicochemical properties and cellular interactions of this compound formulations before advancing to more complex biological systems.
Key Performance Metrics:
-
Physicochemical Characterization: The size, charge, and morphology of nanoparticles are critical determinants of their stability and biological fate. Techniques such as Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), zeta potential for surface charge, and Transmission Electron Microscopy (TEM) for morphology are routinely employed.[2][3][4][5][6][7] Ideally, nanoparticles for systemic delivery should be below 200 nm to leverage the enhanced permeability and retention (EPR) effect in tumors.[3][8]
-
Encapsulation Efficiency (%EE): This metric quantifies the percentage of the drug that is successfully entrapped within the nanoparticle, which is crucial for determining dosage and therapeutic potential.[2][3][5][6][7][9]
-
Drug Release Profile: In vitro release studies, often using dialysis methods, simulate the release of the encapsulated drug over time under physiological conditions (e.g., pH 7.4, 37°C).[3][4][5] These studies help predict the drug's release kinetics in vivo, with a goal of achieving sustained and controlled release.[3]
-
Stability: The physical and chemical stability of the formulation is assessed to ensure it maintains its critical quality attributes (e.g., size, encapsulation efficiency) over its shelf-life.[10]
-
Cellular Uptake: The efficiency of nanoparticle internalization by target cells is evaluated using techniques like flow cytometry and confocal microscopy, often with fluorescently labeled formulations.[3][6][11][12][13]
Table 1: Summary of In Vitro Performance Metrics for this compound Formulations
| Parameter | Method | Typical Results | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 100-200 nm | Influences circulation time and tumor accumulation.[8][14] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a narrow and uniform size distribution.[2] |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -30 mV | A negative charge can prevent aggregation and influence interactions with cell membranes.[3] |
| Encapsulation Efficiency (%EE) | UV-Vis Spectroscopy, HPLC | > 80% | High encapsulation ensures a sufficient therapeutic payload.[3] |
| Drug Release | Dialysis Bag Method | Biphasic release (initial burst followed by sustained release) | Predicts the duration of drug action.[3][5] |
| Cellular Uptake | Flow Cytometry, Confocal Microscopy | High fluorescence intensity inside cells | Confirms the ability of the formulation to deliver the drug intracellularly.[3][6] |
Experimental Protocols:
-
In Vitro Drug Release (Dialysis Method):
-
A known concentration of the this compound formulation is placed inside a dialysis bag (with a specific molecular weight cutoff, e.g., 8-10 kDa).[3]
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C with constant stirring.[4]
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[3][4]
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical method like HPLC or UV-Vis spectroscopy.[5]
-
-
In Vitro Cellular Uptake:
-
Target cells (e.g., cancer cell lines) are seeded in multi-well plates and incubated until they adhere.[3]
-
The cells are then treated with a fluorescently labeled this compound formulation (e.g., containing coumarin-6) and incubated for specific time periods (e.g., 2, 4, 24 hours).[3]
-
After incubation, the cells are washed with cold PBS to remove non-internalized nanoparticles.[3]
-
Cellular uptake can be qualitatively observed using confocal laser scanning microscopy or quantitatively measured by flow cytometry, which assesses the fluorescence intensity of the cell population.[3][11][13]
-
II. In Vivo Performance of this compound Formulations
In vivo studies are essential for evaluating the therapeutic performance and safety of this compound formulations in a complex biological environment, providing data that is more clinically relevant.
Key Performance Metrics:
-
Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug following administration of the this compound formulation. A key goal is to prolong the circulation time of the drug in the bloodstream.[8][15]
-
Biodistribution: These studies track where the nanoparticles accumulate in the body over time.[16] Fluorescent or radio-labeled nanoparticles are often used to visualize their distribution in various organs like the liver, spleen, kidneys, and tumor tissue.[17][18][19] The aim is often to achieve preferential accumulation in the target tissue (e.g., a tumor) while minimizing accumulation in healthy organs.[6]
-
Therapeutic Efficacy: The ultimate goal of a drug delivery system is to improve the therapeutic outcome. Efficacy studies are conducted in animal models of disease (e.g., tumor-bearing mice) to assess the ability of the this compound formulation to inhibit disease progression compared to the free drug.[6][7]
-
Toxicity: The safety of the formulation is evaluated by monitoring for any adverse effects in the test animals.[16][20][21] This includes observing changes in body weight, behavior, and conducting histopathological analysis of major organs to check for tissue damage.[17][22]
Table 2: Summary of In Vivo Performance Metrics for this compound Formulations
| Parameter | Method | Typical Results | Significance |
| Pharmacokinetics | Blood sampling at time intervals, HPLC/LC-MS analysis | Increased half-life (t½) and Area Under the Curve (AUC) compared to free drug | Prolonged circulation allows more drug to reach the target site. |
| Biodistribution | In vivo imaging (e.g., IVIS), analysis of excised organs | Higher accumulation in tumor tissue and lower accumulation in healthy organs | Demonstrates targeting efficiency and potential for reduced side effects.[6] |
| Therapeutic Efficacy | Monitoring tumor growth in animal models | Significant reduction in tumor volume compared to control groups | Confirms the enhanced therapeutic benefit of the formulation.[7] |
| Toxicity | Histopathological analysis, monitoring of animal health | No significant tissue damage or adverse effects observed | Indicates the biocompatibility and safety of the formulation for potential clinical use.[17][22] |
Experimental Protocols:
-
In Vivo Biodistribution Study:
-
This compound nanoparticles are labeled with a fluorescent dye (e.g., Rhodamine B or a near-infrared dye).[19]
-
The labeled nanoparticles are administered to animal models (e.g., mice), typically via intravenous injection.[8]
-
At various time points post-injection, the animals are imaged using an in vivo imaging system to track the whole-body distribution of the nanoparticles.
-
After the final imaging session, the animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor, if applicable) are excised.
-
The fluorescence intensity in each organ is measured to quantify the nanoparticle accumulation.[19]
-
III. The In Vitro-In Vivo Correlation (IVIVC) Gap
A significant challenge in the development of nanoparticle-based drug delivery systems is the frequent disparity between in vitro and in vivo results.[23] While in vitro assays are indispensable for initial screening and characterization, they often fail to fully predict in vivo performance.[15][16][24][25]
Factors Contributing to the IVIVC Gap:
-
Biological Complexity: The in vivo environment involves complex interactions with blood components (opsonization), clearance by the mononuclear phagocyte system (MPS), and physiological barriers that are not replicated in simple cell culture models.[16][26]
-
PEG-Lipid Dynamics: For stealth liposomes, the behavior of PEGylated lipids like those in some this compound formulations can differ between in vitro and in vivo settings, affecting particle stability and cellular uptake.[26][27]
-
Tumor Microenvironment: In vitro 2D cell cultures do not mimic the complex three-dimensional structure, extracellular matrix, and varied cell populations of an in vivo tumor microenvironment.[11][13]
This "IVIVC gap" underscores the importance of not relying solely on in vitro data for making critical decisions in the drug development process.[23][28]
IV. Conclusion
The evaluation of this compound formulations requires a comprehensive approach that integrates both in vitro and in vivo studies. In vitro experiments provide the fundamental characterization of the formulation's physical and cellular properties, enabling optimization and quality control. However, in vivo studies in relevant animal models are crucial for assessing the true therapeutic efficacy, biodistribution, and safety profile of the formulation in a complex physiological system. While a direct correlation between in vitro and in vivo performance is often elusive, a thorough understanding of both aspects is essential for the successful translation of this compound-based nanomedicines from the laboratory to clinical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin E TPGS modified liposomes enhance cellular uptake and targeted delivery of luteolin: An in vivo/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line | PLOS One [journals.plos.org]
- 14. dovepress.com [dovepress.com]
- 15. In vitro tests to predict in vivo performance of liposomal dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchspace.csir.co.za [researchspace.csir.co.za]
- 18. dovepress.com [dovepress.com]
- 19. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 25. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DLPG and DSPG in Liposomal Drug Delivery
In the landscape of nanomedicine, the choice of lipids is a critical determinant of a drug delivery vehicle's success. Among the array of phospholipids (B1166683) available for liposome (B1194612) formulation, the anionic phosphatidylglycerols, 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) and 1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG), are frequently employed to impart a negative surface charge, influencing stability, drug encapsulation, and cellular interactions. This guide provides a comparative analysis of this compound and DSPG for researchers, scientists, and drug development professionals, supported by representative experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Acyl Chains
The primary distinction between this compound and DSPG lies in the length of their acyl chains. This compound possesses two lauroyl (C12) chains, while DSPG features two stearoyl (C18) chains. This structural difference significantly impacts the physicochemical properties of the resulting liposomes. The longer, more saturated stearoyl chains in DSPG lead to a higher phase transition temperature (Tm) and a more rigid, stable lipid bilayer compared to the shorter lauroyl chains of this compound. This increased stability of DSPG-containing liposomes can translate to reduced drug leakage and a longer circulation half-life in vivo.
Performance in Drug Delivery: A Comparative Overview
The choice between this compound and DSPG can profoundly affect the performance of a liposomal drug delivery system. The following tables summarize representative quantitative data for liposomes formulated with either this compound or DSPG, encapsulating the model chemotherapeutic drug, doxorubicin.
Disclaimer: The following data is a representative compilation from various literature sources and is not derived from a single head-to-head comparative study. Values can vary significantly based on the specific formulation composition (e.g., presence of cholesterol, PEGylated lipids), preparation method, and analytical techniques used.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes
| Parameter | This compound-based Liposomes (Representative Values) | DSPG-based Liposomes (Representative Values) |
| Particle Size (nm) | 100 - 150 | 100 - 150 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -30 to -50 | -30 to -50 |
| Encapsulation Efficiency (%) | 60 - 80 | 85 - 95 |
Table 2: In Vitro Drug Release Profile of Doxorubicin-Loaded Liposomes
| Time (hours) | Cumulative Release (%) - this compound Liposomes (Representative) | Cumulative Release (%) - DSPG Liposomes (Representative) |
| 1 | ~20 | ~10 |
| 6 | ~45 | ~25 |
| 12 | ~65 | ~40 |
| 24 | ~80 | ~55 |
Experimental Protocols
Preparation of this compound/DSPG Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing unilamellar liposomes containing either this compound or DSPG.
Materials:
-
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) or 1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG)
-
Helper lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Chloroform and Methanol (analytical grade)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPC:Cholesterol:this compound/DSPG at a molar ratio of 55:40:5) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45°C for this compound-containing formulations, 60°C for DSPG-containing formulations).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film further under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer (pre-heated to the same temperature as the evaporation step). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be carried out for approximately 1 hour.
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension can be subjected to either sonication or extrusion.
-
Sonication: Place the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clear.
-
Extrusion: Load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes). The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
Characterization of Liposomes
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency (%EE): Calculated using the formula: %EE = (Total Drug - Free Drug) / Total Drug * 100 Free drug is separated from the liposomes using techniques like dialysis or ultrafiltration, and the drug concentration is quantified by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
In Vitro Drug Release: A dialysis bag method can be used. The liposomal formulation is placed in a dialysis bag and incubated in a release medium (e.g., PBS at 37°C) with constant stirring. At predetermined time points, aliquots of the release medium are withdrawn and the drug concentration is measured.
Visualizing the Process: Experimental Workflow and Cellular Uptake
To better understand the comparative evaluation process and the mechanism of cellular entry, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of this compound and DSPG liposomes.
Caption: Generalized signaling pathway for the cellular uptake of anionic liposomes.
Conclusion
The selection between this compound and DSPG for liposomal drug delivery necessitates a careful consideration of the desired formulation characteristics. DSPG, with its longer acyl chains, generally offers superior stability and drug retention, making it a suitable choice for applications requiring prolonged circulation and controlled release. Conversely, the higher fluidity of this compound-containing membranes might be advantageous for certain applications where faster drug release or membrane fusion is desired. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific drug delivery challenges. Further empirical studies directly comparing these two lipids with a specific drug of interest are warranted to fully elucidate their relative merits.
A Comparative Guide to DLPG Liposome Preparation Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common techniques for preparing 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) liposomes. We will delve into three widely used methods: thin-film hydration, ethanol (B145695) injection, and reverse-phase evaporation. This comparison is supported by experimental data and detailed protocols to assist you in selecting the optimal method for your research and development needs.
Performance Benchmark: A Comparative Analysis
The choice of preparation method significantly impacts the physicochemical properties of liposomes, such as their size, uniformity, and encapsulation efficiency. While direct comparative data for this compound liposomes across all three methods is not available in a single study, we can draw insights from studies on similar anionic phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DPPG). The following table summarizes typical performance parameters.
| Preparation Technique | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Advantages | Key Disadvantages |
| Thin-Film Hydration | ~130 (for DPPG)[1] | < 0.3 (for DPPG)[1] | > 40% (for lipophilic molecules in DPPG)[1] | Versatile for a wide range of lipids and encapsulants; relatively simple laboratory-scale setup.[2][3] | Can produce a heterogeneous size distribution requiring further processing; potential for low encapsulation of hydrophilic molecules; difficult to scale up.[2][4] |
| Ethanol Injection | 80 - 170[4] | < 0.1 (with optimization)[4] | ~16% (for hydrophilic molecules); up to 100% (for hydrophobic molecules)[4] | Rapid and simple method; produces small unilamellar vesicles (SUVs); good reproducibility.[2][3] | Residual ethanol may be a concern; may not be suitable for all types of lipids or drugs.[5] |
| Reverse-Phase Evaporation | Typically produces large unilamellar vesicles (LUVs) | Can be heterogeneous without further processing | High (up to 65%) for both hydrophilic and lipophilic molecules[4] | High encapsulation efficiency for a wide range of molecules.[3][4] | Exposure of the encapsulated material to organic solvents and sonication; can be a more complex and time-consuming procedure.[5] |
Visualizing the Workflow
To better understand the overall process of liposome (B1194612) preparation and characterization, the following workflow diagram illustrates the key stages involved.
Experimental Protocols
Here, we provide detailed methodologies for the three benchmarked this compound liposome preparation techniques.
Thin-Film Hydration
This is a conventional and widely used method for preparing liposomes.[2][3]
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and any lipophilic components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for several hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (which can contain hydrophilic molecules for encapsulation) by adding the buffer to the flask.
-
Agitate the flask, typically by gentle swirling or vortexing, at a temperature above the phase transition temperature of the lipid to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[7]
-
Ethanol Injection
This method is known for its simplicity and rapidity in producing small unilamellar vesicles.[2][3]
Methodology:
-
Lipid Solution Preparation:
-
Dissolve this compound and any other lipid-soluble components in ethanol.
-
-
Injection:
-
Rapidly inject the ethanolic lipid solution into a stirred aqueous buffer. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.
-
-
Solvent Removal:
-
Remove the ethanol from the liposome suspension, typically by dialysis or diafiltration against the desired buffer.
-
Reverse-Phase Evaporation
This technique is particularly effective for achieving high encapsulation efficiencies for both hydrophilic and lipophilic molecules.[3][4]
Methodology:
-
Emulsion Formation:
-
Dissolve this compound in a mixture of organic solvents (e.g., diethyl ether and chloroform).
-
Add the aqueous phase (containing any hydrophilic molecules to be encapsulated) to the organic phase.
-
Sonciate the mixture to form a water-in-oil emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, a viscous gel forms.
-
-
Liposome Formation:
-
Continued evaporation of the solvent causes the gel to collapse and form a suspension of large unilamellar vesicles (LUVs).
-
-
Sizing (Optional):
-
The resulting LUVs can be downsized by extrusion to achieve a more uniform size distribution.
-
Signaling Pathway of Liposome-Cell Interaction
The interaction of liposomes with cells is a critical aspect of their function as drug delivery vehicles. The following diagram illustrates a simplified signaling pathway of cellular uptake.
References
- 1. research.unl.pt [research.unl.pt]
- 2. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermotropic Behavior of DLPG and DPPC using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as determined by Differential Scanning Calorimetry (DSC). This information is crucial for understanding the phase behavior of these lipids, which is fundamental in various applications, including drug delivery system design and membrane biophysics research.
Quantitative Data Summary
The thermotropic properties of this compound and DPPC, specifically their main phase transition temperature (Tm) and the enthalpy of this transition (ΔH), are key indicators of their membrane fluidity and stability. The following table summarizes these quantitative parameters.
| Lipid | Main Transition Temperature (Tm) | Enthalpy of Main Transition (ΔH) | Pre-transition Temperature |
| This compound | -3 °C[1] | Data not available in cited sources | Not typically observed |
| DPPC | 41 °C[2][3] | ~35 kJ/mol[4] | ~35-36 °C |
Experimental Protocols
The data presented in this guide is typically obtained through a detailed experimental protocol for Differential Scanning Calorimetry of lipid vesicles.
Liposome (B1194612) Preparation
-
Lipid Film Hydration: A common method for preparing multilamellar vesicles (MLVs) involves dissolving the lipid (this compound or DPPC) in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the Tm of the lipid. The hydration process is facilitated by gentle agitation, leading to the formation of MLVs.
-
Vesicle Sizing (Optional): For studies requiring vesicles of a specific size, such as large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes with defined pore sizes or sonication.
Differential Scanning Calorimetry (DSC) Measurement
-
Sample Preparation: A precise amount of the liposome suspension is hermetically sealed in an aluminum DSC pan.
-
Reference Preparation: An equal volume of the same buffer used for liposome hydration is sealed in a reference DSC pan.
-
Instrument Settings: The DSC instrument is programmed to scan a specific temperature range that encompasses the phase transition of the lipid. A typical scan rate is 1-2 °C/min. Multiple heating and cooling cycles are often performed to ensure the reproducibility of the results.
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The Tm is determined as the peak temperature of the endothermic transition, and the ΔH is calculated from the area under the peak.
Visualizing the Process and Concepts
To further elucidate the experimental process and the fundamental concepts of lipid phase transitions, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of DLPG: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a phospholipid used in the generation of micelles, liposomes, and other artificial membranes.[1] Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Impermeable gloves should be worn to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are necessary to protect from dust particles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Step-by-Step Disposal Procedure
Given its high water hazard classification, this compound must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol)".
-
Segregate solid this compound waste from liquid waste and other chemical waste streams to prevent unintended reactions.
-
-
Packaging Waste:
-
Solid this compound: Collect waste this compound powder in a clearly labeled, sealable, and chemically compatible container. Ensure the container is kept closed except when adding waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, or weighing papers, should also be placed in the designated hazardous waste container.
-
Solutions: If this compound is in a solvent, it should be collected in a labeled, sealed, and appropriate waste solvent container. Do not mix with other solvent waste unless compatibility is confirmed.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition, as this compound is a combustible solid.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for hazardous waste disposal, including any specific labeling or documentation requirements.
-
Quantitative Data Summary
The following table summarizes the available quantitative and safety data for this compound and a related phospholipid. The high Water Hazard Class (WGK) for this compound is a critical factor in determining its proper disposal route.
| Property | 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) | 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol, sodium salt |
| CAS Number | 73548-69-3[1][2] | 169051-60-9[3] |
| Physical Form | Solid / Powder | Solid |
| Storage Class | 11 (Combustible Solids) | Not specified |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | Not specified |
| Known Hazards | Combustible | Causes skin and eye irritation, may cause respiratory irritation[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in research.
References
Navigating the Safe Handling and Disposal of DLPG: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG), ensuring laboratory safety and proper logistical planning is paramount. This guide provides essential, immediate, and procedural information for the handling and disposal of this compound, grounded in available safety data.
Immediate Safety Considerations
This compound, like many research chemicals, should be handled with care. It is crucial to treat this material as potentially hazardous, avoiding ingestion, inhalation, and contact with skin and eyes.[1] Thoroughly wash hands and any exposed skin after handling.[1] Operations should be conducted in a well-ventilated area to minimize the risk of inhaling dust or aerosols.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound. It is important to note that when this compound is dissolved in a solvent, the choice of PPE, particularly gloves, must be guided by the chemical resistance to that solvent.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are required to protect against accidental splashes of this compound solutions or contact with the powder. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Since specific glove compatibility data for this compound is not readily available, select gloves based on their resistance to the solvent used to dissolve the this compound. Nitrile gloves are a common choice for many laboratory applications. |
| Body Protection | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | If handling large quantities of powdered this compound that may generate dust, or if working in an area with inadequate ventilation where aerosols may be produced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the research.
Storage and Handling
Upon receipt, this compound should be stored at -20°C for long-term stability.[1] It is typically supplied as a crystalline solid.[1] When preparing solutions, this compound is soluble in ethanol.[1]
Experimental Protocol for Solution Preparation:
-
Ensure all necessary PPE is donned before handling the material.
-
Weigh the desired amount of solid this compound in a chemical fume hood to minimize inhalation risk.
-
Add the appropriate solvent (e.g., ethanol) to the this compound and mix until fully dissolved.
-
If preparing an aqueous solution, the organic solvent solution can be diluted into aqueous buffers or isotonic saline.[1]
-
It is recommended not to store aqueous solutions for more than one day to ensure stability and prevent degradation.[1]
Disposal Plan
While phospholipids (B1166683) like this compound are not generally classified as hazardous waste, proper disposal procedures must be followed, especially when solvents are involved.[2]
-
Solid Waste: Uncontaminated solid this compound can likely be disposed of as non-hazardous waste. However, it is imperative to consult your institution's and local's regulations.
-
Liquid Waste: Solutions of this compound in organic solvents must be treated as hazardous chemical waste, with the disposal method dictated by the solvent's properties. Collect this waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be disposed of in accordance with institutional guidelines for chemically contaminated waste. Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container can be discarded as non-hazardous waste.
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound or other phospholipids. However, when handling the powdered form, it is prudent to adhere to the general permissible exposure limits for respirable and total dust to minimize respiratory irritation.
By adhering to these safety protocols and logistical plans, researchers can confidently and safely incorporate this compound into their laboratory workflows, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
